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  • Product: 6-Guanidinohexanoic acid hydrochloride
  • CAS: 72198-14-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Guanidinohexanoic Acid: History, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Guanidinohexanoic acid, also known as ε-guanidinocaproic acid, is a fascinating molecule with a significant, albeit not widely known, history...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Guanidinohexanoic acid, also known as ε-guanidinocaproic acid, is a fascinating molecule with a significant, albeit not widely known, history in the quest for potent anti-inflammatory agents. Structurally, it is a derivative of the amino acid lysine, featuring a guanidinium group at the terminus of a six-carbon aliphatic chain. This seemingly simple modification imbues the molecule with the ability to act as a bradykinin antagonist, a property that places it in a class of compounds with considerable therapeutic potential. This guide will provide a comprehensive overview of the history, initial synthesis, and the foundational pharmacological understanding of 6-guanidinohexanoic acid, offering a valuable resource for researchers and drug development professionals interested in the rich history of medicinal chemistry and the continuing exploration of guanidino compounds.

Chapter 1: The Genesis of a Bradykinin Antagonist - Discovery and First Synthesis

The Quest for Anti-inflammatory Agents in the Late 20th Century

The late 1960s and early 1970s were a period of intense research in the field of inflammation. Scientists were actively seeking to understand the complex interplay of mediators that contribute to the inflammatory response and to develop novel therapeutic agents that could modulate these pathways. One such mediator that garnered significant attention was bradykinin, a peptide known for its potent pro-inflammatory effects, including vasodilation, increased vascular permeability, and the induction of pain. The development of compounds that could block the action of bradykinin was therefore a highly sought-after goal in the pursuit of new anti-inflammatory drugs.

Pioneering Work at Taiho Pharmaceutical: The Discovery of ω-Guanidino Acid Derivatives

It was within this scientific context that a team of researchers at the Japanese company Taiho Pharmaceutical Co., Ltd., led by Hashimoto and colleagues, embarked on a program to synthesize and evaluate a series of ω-guanidino acid derivatives for their pharmacological activity. Their work, which culminated in a patent filed in 1970 with a priority date of April 2, 1969, in Japan, described the discovery that these compounds possessed significant bradykinin antagonistic and edema-inhibiting properties[1]. This discovery was a crucial step forward, identifying a new class of non-peptide molecules with the potential to modulate the inflammatory cascade.

The First Described Synthesis of 6-Guanidinohexanoic Acid (ε-Guanidinocaproic Acid)

The 1974 U.S. patent granted to Hashimoto and his team provides the earliest detailed public record of a synthetic route to 6-guanidinohexanoic acid[1]. The synthesis is a two-step process that begins with the protection of the guanidino group of ε-aminocaproic acid as a nitroguanidine, followed by the reduction of the nitro group to yield the final product. The use of a nitro group as a protecting strategy for the strongly basic guanidino moiety is a classic and effective approach in organic synthesis, allowing for the manipulation of other parts of the molecule without interference from the guanidinium functionality.

Chapter 2: Physicochemical Properties and Characterization

A clear understanding of the fundamental physicochemical properties of a compound is essential for its application in research and development. The key properties of 6-guanidinohexanoic acid are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₁₅N₃O₂[1]
Molecular Weight 173.21 g/mol [1]
CAS Number 6659-35-4[1]
Appearance White crystalline powder-
IUPAC Name 6-(diaminomethylideneamino)hexanoic acid-
Synonyms ε-Guanidinocaproic acid, Caprocyamine[1]

Chapter 3: Pharmacological Profile - Unveiling the Mechanism of Action

A Novel Bradykinin Antagonist

The primary pharmacological activity of 6-guanidinohexanoic acid and its derivatives, as identified by Hashimoto and his team, is their ability to antagonize the effects of bradykinin[1]. The patent describes that these compounds exhibit a "marked depressive action" on the contraction of isolated rat uterus muscle induced by bradykinin[1]. This finding was highly significant as it demonstrated that a relatively simple, non-peptidic molecule could interfere with the action of a potent pro-inflammatory peptide. While the precise molecular mechanism of this antagonism was not fully elucidated in the initial patent, it is likely that the positively charged guanidinium group plays a crucial role in binding to the bradykinin B2 receptor, thereby preventing the binding of the endogenous ligand.

Potent Anti-inflammatory and Edema-Inhibiting Effects

Consistent with their bradykinin-antagonizing properties, the ω-guanidino acid derivatives were also shown to possess anti-inflammatory and edema-inhibiting effects[1]. The patent claims that these compounds are "useful as anti-inflammatory agent[s]"[1]. This activity is a direct consequence of blocking the downstream effects of bradykinin, which include increased vascular permeability and subsequent fluid accumulation in the interstitial space, a hallmark of edema.

Chapter 4: Experimental Protocols - A Guide to the Foundational Synthesis

The following protocols are based on the methods described in the 1974 patent by Hashimoto et al. and represent the first publicly detailed synthesis of 6-guanidinohexanoic acid[1].

Synthesis of ε-Nitroguanidinocaproic Acid

This initial step involves the protection of the guanidino group of ε-aminocaproic acid.

Materials:

  • ε-Aminocaproic acid

  • 2-Methyl-1-nitroisourea

  • Sodium hydroxide (2N solution)

  • Hydrochloric acid

  • Water

Procedure:

  • Dissolve 5.4 g of ε-aminocaproic acid in a mixture of 40 ml of water and 5 ml of 2N sodium hydroxide.

  • While cooling the solution, slowly add 4.8 g of 2-methyl-1-nitroisourea with stirring.

  • Continue stirring the mixture for 2 hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitated crystals and recrystallize from hot water to obtain white, needle-like crystals of ε-nitroguanidinocaproic acid.

  • The reported melting point for the product is 156-158°C[1].

Reduction of ε-Nitroguanidinocaproic Acid to 6-Guanidinohexanoic Acid (ε-Guanidinocaproic Acid)

The final step is the deprotection of the guanidino group by reduction.

Materials:

  • ε-Nitroguanidinocaproic acid

  • Glacial acetic acid

  • Palladium black catalyst

  • Hydrogen gas

  • Ethanol

  • Ether

Procedure:

  • Dissolve the ε-nitroguanidinocaproic acid obtained in the previous step in glacial acetic acid.

  • Add palladium black to the solution.

  • Introduce hydrogen gas and heat the mixture to 70-80°C for 15 hours to effect the reduction.

  • After the reaction is complete, remove the palladium black catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to obtain an oily substance.

  • Thoroughly wash the oily residue with an ethanol-ether mixture to yield the final product, 6-guanidinohexanoic acid, as a slightly yellowish, transparent, tacky, and oily substance[1].

  • The product can be verified by a positive Sakaguchi reaction, which is a colorimetric test for the presence of a guanidinium group.

Chapter 5: Visualization of Key Processes

To aid in the understanding of the synthesis of 6-guanidinohexanoic acid, a diagram of the synthetic pathway is provided below.

Synthesis_of_6_Guanidinohexanoic_Acid cluster_0 Step 1: Guanidino Group Protection cluster_1 Step 2: Deprotection (Reduction) e-Aminocaproic_Acid ε-Aminocaproic Acid e-Nitroguanidinocaproic_Acid ε-Nitroguanidinocaproic Acid e-Aminocaproic_Acid->e-Nitroguanidinocaproic_Acid Guanidinylation & Protection Reagents_1 2-Methyl-1-nitroisourea NaOH, H₂O, HCl Reagents_1->e-Nitroguanidinocaproic_Acid 6-Guanidinohexanoic_Acid 6-Guanidinohexanoic Acid e-Nitroguanidinocaproic_Acid->6-Guanidinohexanoic_Acid Reduction Reagents_2 H₂, Pd black Glacial Acetic Acid Reagents_2->6-Guanidinohexanoic_Acid

Caption: Synthetic pathway of 6-Guanidinohexanoic Acid.

References

  • Hashimoto et al. (1974). ω-guanidino acid diamide derivatives and manufacturing the same. U.S. Patent No. 3,799,988. Washington, DC: U.S.

Sources

Exploratory

early research on guanidino compounds and their properties

An In-depth Technical Guide to the Foundational Research of Guanidino Compounds For Researchers, Scientists, and Drug Development Professionals This guide delves into the seminal research on guanidino compounds, tracing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Foundational Research of Guanidino Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the seminal research on guanidino compounds, tracing their origins from initial isolation to the early understanding of their profound physiological significance. By examining the foundational experiments and the logic that propelled this field forward, we aim to provide a deep, contextual understanding for today's scientific professionals.

The Cornerstone: The Guanidinium Group

The unifying feature of all guanidino compounds is the guanidinium group, derived from the protonation of guanidine. First isolated in 1861 by Adolph Strecker from guanine obtained from guano, guanidine itself laid the chemical groundwork for this class of compounds.[1][2] The guanidinium cation's remarkable stability, a result of its resonance-stabilized planar structure, and its high basicity are central to its biological function. This inherent positive charge allows for significant electrostatic interactions and hydrogen bonding, critical for its roles in molecular recognition and catalysis within biological systems.

Guanidinium_Structure cluster_guanidinium Guanidinium Cation C C N1 NH2 C->N1 + N2 NH2 C->N2 N3 NH2 C->N3

Figure 1: Structure of the guanidinium cation, highlighting the central carbon and three nitrogen atoms.

Landmark Discoveries: Isolation of Key Guanidino Compounds

The 19th and early 20th centuries were a period of fervent discovery, with chemists isolating and identifying novel organic molecules from natural sources. It was during this era that the most prominent guanidino compounds were first described.

Creatine and Creatinine: The Muscle Constituents

In 1832, the French chemist Michel Eugène Chevreul isolated a new organic compound from meat extract, which he named "creatine" from the Greek word for flesh, "Kreas". This was a pivotal discovery that linked guanidino compounds to muscle tissue. Later, in 1847, Justus von Liebig identified creatinine and recognized it as a breakdown product of creatine. These discoveries set the stage for over a century of research into the role of creatine in muscle metabolism.

Arginine: The Amino Acid Link

The amino acid arginine was first isolated from lupin seedlings in 1886 by Ernst Schulze and Ernst Steiger.[1] Its structure, containing a guanidinium group, was a significant finding that connected this functional group to the fundamental building blocks of proteins. This discovery was crucial for later understanding its role in the urea cycle and as a precursor for other guanidino compounds.

Early Insights into Physiological Function

With the primary guanidino compounds identified, the focus of research shifted to understanding their roles within the body.

Energy Metabolism in Muscle: The Discovery of Phosphocreatine

The high concentration of creatine in muscle strongly suggested a role in muscle function. In 1927, the discovery of "phosphagen" by Philip and Grace Eggleton, a labile phosphorus compound that was consumed during muscle contraction and regenerated during rest, was a major breakthrough. This compound was soon identified as phosphocreatine by Fiske and Subbarow in the same year.[3] This established the creatine/phosphocreatine system as a critical temporal energy buffer in tissues with high and fluctuating energy demands, like skeletal muscle and brain.

Experimental_Workflow_Phosphocreatine Start Muscle Tissue Sample Step1 Acid Extraction (e.g., Trichloroacetic Acid) Start->Step1 Step2 Separation of Phosphorus Compounds Step1->Step2 Step3 Hydrolysis of Labile Phosphate Step2->Step3 Step4 Quantification of Inorganic Phosphate Step3->Step4

Figure 2: A simplified workflow representing the early experimental approach to identifying phosphocreatine.

Nitrogen Metabolism: The Urea Cycle

The work of Hans Krebs and Kurt Henseleit in 1932 elucidated the urea cycle, a central metabolic pathway for the disposal of nitrogenous waste. Their research demonstrated that arginine is a key intermediate, being cleaved by the enzyme arginase to produce urea and ornithine.[4] This discovery solidified the importance of guanidino compounds in nitrogen metabolism.

Early Analytical Techniques

The ability to detect and quantify guanidino compounds was essential for understanding their distribution and metabolism. Early methods were primarily colorimetric.

The Jaffé Reaction for Creatinine

In 1886, Max Jaffé described a reaction in which creatinine produces a red-orange color in the presence of picric acid in an alkaline solution. This reaction, while known to have interferences, became a cornerstone of clinical chemistry for estimating muscle mass and, later, renal function.

Experimental Protocol: Jaffé Reaction

  • Sample Preparation: A protein-free filtrate of the biological sample (e.g., urine, blood) is prepared.

  • Reagent Addition: A solution of picric acid is added to the sample, followed by a strong base like sodium hydroxide.

  • Color Development: The reaction is allowed to proceed for a set time to allow for the formation of the colored complex.

  • Measurement: The intensity of the color is measured using a colorimeter and compared to a standard curve prepared with known concentrations of creatinine.

The rationale for this protocol is based on the formation of a Janovsky complex between creatinine and the picrate anion under alkaline conditions, which absorbs light in the visible spectrum.

The Sakaguchi Reaction for Monosubstituted Guanidines

Developed by Shoyo Sakaguchi in 1925, this reaction allowed for the specific detection of monosubstituted guanidines like arginine. The reaction involves α-naphthol and an oxidizing agent (e.g., sodium hypobromite) in an alkaline solution, which produces a characteristic red color.

Properties of Foundational Guanidino Compounds

CompoundYear of DiscoveryDiscoverer(s)Molar Mass ( g/mol )Early Significance
Guanidine 1861Adolph Strecker59.07The parent compound from which the functional group is named.[1][2]
Creatine 1832Michel Eugène Chevreul131.13Identified as a major constituent of muscle tissue.
Creatinine 1847Justus von Liebig113.12Recognized as the metabolic end-product of creatine.
Arginine 1886Ernst Schulze & Ernst Steiger174.20An amino acid and a key intermediate in the urea cycle.[1]
Phosphocreatine 1927Eggleton & Eggleton; Fiske & Subbarow211.11The "phosphagen" of vertebrate muscle, a key energy reserve.[3]

Conclusion: A Legacy of Discovery

The early research on guanidino compounds was a journey of discovery that laid the groundwork for our modern understanding of cellular bioenergetics, nitrogen metabolism, and the chemical basis of physiological function. The pioneering work of these early scientists, characterized by meticulous observation and innovative chemical analysis, continues to inform and inspire research in fields ranging from metabolic disorders to neurobiology and drug development.

References

  • Caring Sunshine. (n.d.). Ingredient: Arginine Creatine. Retrieved from [Link]

  • Britannica, The Editors of Encyclopaedia. (2023). guanidine. In Encyclopædia Britannica. Retrieved from [Link]

  • Wikipedia. (2023). Creatine. Retrieved from [Link]

  • Tattersall, R. (2008). Early history of oral hypoglycaemic agents. DiabetesontheNet. Retrieved from [Link]

  • Wikipedia. (2023). Guanidine. Retrieved from [Link]

  • Völkl, A., & Berlet, H. H. (1977). Thin-layer chromatography of guanidino compounds. Journal of Clinical Chemistry and Clinical Biochemistry, 15(5), 267–269.
  • Mori, A., Kohno, M., Masumizu, T., Noda, Y., & Packer, L. (1996). Guanidino compounds generate reactive oxygen species.
  • Wallimann, T. (2023). Creatine History: Discovery and First Trials with Creatine Supplementation. Retrieved from [Link]

  • De Deyn, P. P., Marescau, B., & Stalon, V. (Eds.). (2003). Guanidino Compounds in Biology and Medicine. ResearchGate. Retrieved from [Link]

  • Mori, A. (2003). A role for guanidino compounds in the brain. Molecular and Cellular Biochemistry, 244(1-2), 57–62.
  • Mori, A. (1987). Biochemistry and Neurotoxicology of Guanidino Compounds. History and Recent Advances. Pavlovian Journal of Biological Science, 22(3), 85–94.
  • News-Medical. (2022). What is Creatine?. Retrieved from [Link]

  • Meyer, J., Licha, K., & Karst, U. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 8, 101438.
  • Request PDF. (2025). A role for guanidino compounds in the brain. Retrieved from [Link]

  • Tan, E. S. S., & Tiekink, E. R. T. (2014). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Australian Journal of Chemistry, 67(1), 1-3.

Sources

Foundational

6-Guanidinohexanoic Acid: Mechanistic Probes & Protease Interaction

The following guide details the biological role, mechanistic significance, and experimental applications of 6-Guanidinohexanoic Acid (6-GHA) . Technical Monograph for Biochemical Research & Drug Development Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological role, mechanistic significance, and experimental applications of 6-Guanidinohexanoic Acid (6-GHA) .

Technical Monograph for Biochemical Research & Drug Development

Executive Summary

6-Guanidinohexanoic acid (6-GHA) , also known as 6-guanidinocaproic acid, is a specialized amino acid analogue that functions as a structural mimic of Arginine . While its analogue 6-aminohexanoic acid (ε-aminocaproic acid, EACA) is widely recognized as a lysine mimic and clinical antifibrinolytic, 6-GHA occupies a distinct niche as a probe for arginine-specific enzymes .

Its primary significance lies in two domains:

  • Serine Protease Mechanistics: It serves as a "slow substrate" or mechanism-based probe for trypsin-like serine proteases, capable of forming stable acyl-enzyme intermediates that allow for crystallographic capture of transient catalytic states.

  • Metallocarboxypeptidase Inhibition: It acts as a competitive inhibitor for Carboxypeptidase B (CPB) and N (CPN), enzymes that specifically cleave C-terminal basic residues.

Chemical Identity & Structural Mimicry

To understand the biological behavior of 6-GHA, one must analyze its structural relationship to endogenous amino acids.

Comparative Structural Analysis
CompoundStructureBiological MimicryTarget Interaction Site
L-Arginine

-amino,

-guanidino valeric acid
Native SubstrateActive sites of Trypsin, CPB, NOS
L-Lysine

-amino,

-amino caproic acid
Native SubstrateActive sites of Plasmin, CPA
6-Aminohexanoic Acid (EACA)

-amino caproic acid (No

-NH

)
Lysine Mimic Kringle domains (Plasminogen)
6-Guanidinohexanoic Acid (6-GHA)

-guanidino caproic acid (No

-NH

)
Arginine Mimic S1 Pocket (Trypsin), CPB Active Site

Key Insight: The absence of the


-amino group in 6-GHA prevents it from participating in peptide bond formation during translation, but the flexible hexanoic backbone allows the guanidino group to penetrate deep into the S1 specificity pocket  of serine proteases (e.g., Asp189 in Trypsin), mimicking the side chain of arginine.

Mechanism of Action: Serine Protease Interaction

The interaction between 6-GHA and trypsin-like serine proteases is not merely passive binding; it involves a catalytic event that makes 6-GHA a powerful tool for structural biology.

The Acyl-Enzyme Intermediate

Unlike simple competitive inhibitors (e.g., benzamidine), 6-GHA contains a carboxyl group that can be attacked by the catalytic serine (Ser195 in trypsin).

  • Recognition: The guanidino tail binds the S1 pocket, anchored by Asp189.

  • Nucleophilic Attack: The catalytic Ser195 hydroxyl attacks the carbonyl carbon of 6-GHA.

  • Acylation: A covalent 6-guanidinohexanoyl-enzyme intermediate is formed.

  • Stalled Deacylation: Because 6-GHA lacks the specific leaving group interactions of a full peptide substrate, the hydrolysis (deacylation) of this intermediate is often slow.

Significance: This stable intermediate allows researchers to crystallize the enzyme in its acylated state (e.g., PDB structures of 6-guanidinohexanoyl-trypsin), providing a snapshot of the catalytic cycle immediately preceding product release.

G Substrate 6-GHA (Free) Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding (S1 Pocket) Transition1 Tetrahedral Intermediate 1 Complex->Transition1 Ser195 Attack AcylEnzyme Acyl-Enzyme Intermediate (Covalent) Transition1->AcylEnzyme Stable State (Crystallizable) Product Product Release AcylEnzyme->Product Slow Deacylation (H2O Attack)

Figure 1: The reaction coordinate of 6-GHA with Trypsin. The stability of the Acyl-Enzyme intermediate is the critical feature utilized in structural biology.

Mechanism of Action: Carboxypeptidase Inhibition

6-GHA acts as a competitive inhibitor for Carboxypeptidase B (CPB) and Carboxypeptidase N (CPN) .

  • Target Specificity: CPB and CPN are "basic" carboxypeptidases; they cleave C-terminal Arginine or Lysine residues.[1]

  • Inhibition Mode: 6-GHA mimics the cleaved C-terminal Arginine product. It binds to the active site but cannot be cleaved further.

  • Molecular Interaction:

    • The Guanidino group interacts with the substrate-binding pocket (specificity pocket).

    • The Carboxylate group coordinates with the active site Zinc ion (Zn²⁺) or interacts with Arg145 (in CPA/B numbering), locking the enzyme in a non-productive conformation.

  • Potency: While 6-GHA is a moderate inhibitor, derivatives such as 2-mercaptomethyl-5-guanidinopentanoic acid (which adds a zinc-binding thiol group to the 6-GHA scaffold) exhibit nanomolar Ki values.

Experimental Applications & Protocols

Protocol A: Affinity Chromatography Ligand Preparation

6-GHA can be used as a ligand to purify arginine-binding enzymes (e.g., Trypsin, Thrombin, Urokinase).

Rationale: The guanidino group binds the enzyme's active site.[2] Elution is achieved by lowering pH (disrupting the charge interaction) or adding a competitive inhibitor (Benzamidine).

Workflow:

  • Matrix Activation: Use NHS-activated Sepharose or Agarose beads.

  • Coupling:

    • Dissolve 6-GHA in coupling buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

    • Note: Since 6-GHA lacks an

      
      -amino group, coupling must occur via the Carboxyl group  (using EDC/NHS chemistry to link to an amine-functionalized resin) OR via the guanidino group (less specific).
      
    • Preferred Route: Use 6-aminohexanoic acid as a spacer first, then couple an arginine analogue, OR use 6-GHA directly if coupling via the carboxyl to an amine-resin is intended to expose the guanidino tail.

  • Blocking: Block unreacted groups with 0.1 M Tris-HCl, pH 8.0.

  • Purification:

    • Load: Crude protein lysate in Binding Buffer (50 mM Tris, pH 8.0, 10 mM CaCl₂).

    • Wash: High salt (0.5 M NaCl) to remove non-specific binders.

    • Elute: 100 mM Glycine-HCl, pH 2.5 (Acidic Elution) or 50 mM Benzamidine (Competitive Elution).

Protocol B: Probing Acyl-Enzyme Stability (Crystallography)

Objective: Trap Trypsin in the acyl-enzyme state.

  • Incubation: Mix purified Trypsin (10 mg/mL) with excess 6-GHA (50 mM) in 50 mM MES buffer, pH 6.0.

    • Why pH 6.0? Lower pH slows down the deacylation step (hydrolysis), stabilizing the covalent intermediate.

  • Crystallization: Setup hanging drop vapor diffusion against 20% PEG 3350, 0.2 M Ammonium Sulfate.

  • Data Collection: Collect X-ray diffraction data.

  • Validation: Look for continuous electron density between Ser195 O

    
     and the carbonyl carbon of 6-GHA.
    

Biological Significance & Toxicology

While primarily a research tool, 6-GHA has biological relevance in specific pathological states.

  • Uremic Toxins: Guanidino compounds (including guanidinosuccinic acid and potentially 6-GHA) accumulate in renal failure. They can act as neurotoxins by inhibiting GABA_A receptors or over-stimulating NMDA receptors.

  • Metabolic Markers: Elevated levels of guanidino-fatty acids can indicate defects in the urea cycle or arginine metabolism (e.g., Hyperargininemia), although 6-GHA is less common than Guanidinoacetic acid.

Data Summary Table

ParameterSpecification
CAS Number 2926-72-9
Molecular Weight 173.21 g/mol
Solubility Water (>50 mg/mL), dilute acid
pKa Values ~4.5 (Carboxyl), ~12.5 (Guanidino)
Primary Target Trypsin-like Serine Proteases (S1 Pocket)
Secondary Target Carboxypeptidase B (Active Site)
Inhibition Type Competitive / Mechanism-based (Acyl-enzyme)
Storage -20°C, Desiccated (Hygroscopic)

References

  • Crystal Structure of Acyl-Enzyme Intermediate

    • Title: Crystal structure of 6-guanidinohexanoyl trypsin near the optimum pH reveals the acyl-enzyme intermediate to be deacylated.[3]

    • Source:Proteins: Structure, Function, and Bioinform
    • URL:[Link]

  • Carboxypeptidase Inhibition Design

    • Title: Design of potent and specific inhibitors of carboxypeptidases A and B.[4]

    • Source:Biochemistry (1979).[4]

    • URL:[Link]

  • Affinity Chromatography of Trypsin

    • Title: Affinity chromatography of trypsin and related enzymes.[5][6][7] I. Preparation and characteristics of an affinity adsorbent containing tryptic peptides.

    • Source:Journal of Biochemistry (1975).[5]

    • URL:[Link]

  • Guanidino Compounds in Uremia

    • Title: Guanidino compounds as uremic toxins.
    • Source:Kidney Intern
    • URL:[Link]

Sources

Exploratory

6-Guanidinohexanoic Acid Hydrochloride: Structural Analysis & Synthetic Applications

Topic: Understanding the Chemical Structure of 6-Guanidinohexanoic Acid Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Introduction 6-Guanid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Chemical Structure of 6-Guanidinohexanoic Acid Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Introduction

6-Guanidinohexanoic acid hydrochloride (CAS: 72198-14-2) is a non-proteinogenic amino acid derivative that serves as a critical intermediate in medicinal chemistry.[1] Structurally, it acts as a homoarginine analog , extending the aliphatic chain of arginine by one methylene unit while retaining the terminal guanidinium group.

Its primary industrial significance lies in its role as the key precursor for Gabexate Mesylate , a synthetic serine protease inhibitor used to treat pancreatitis and disseminated intravascular coagulation (DIC).[1] Beyond this, its bifunctional nature—possessing both a carboxylic acid and a highly basic guanidine group separated by a flexible hydrophobic linker—makes it an invaluable spacer in peptidomimetics and drug conjugate design.

Chemical Structure & Properties[2][3][4][5][6][7][8]

Molecular Architecture

The molecule consists of a linear six-carbon aliphatic chain (hexanoic acid backbone).[1] The omega-position (C6) is substituted with a guanidine group.[1] In its hydrochloride salt form, the guanidine group is protonated, carrying a positive charge that is delocalized across the three nitrogen atoms, providing exceptional stability.

  • IUPAC Name: 6-(Diaminomethylideneamino)hexanoic acid hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 209.67 g/mol (Salt), 173.21 g/mol (Free Base)[1]

Structural Diagram (Graphviz)[1]

ChemicalStructure cluster_molecule 6-Guanidinohexanoic Acid HCl Structure Guanidine Guanidinium Group (Protonated) [H2N]=C(NH2)-NH- Linker Aliphatic Chain -(CH2)5- Guanidine->Linker C6-N bond Chloride Counterion Cl- Guanidine->Chloride Ionic Interaction Acid Carboxylic Acid -COOH Linker->Acid C1-C2 bond

Caption: Schematic connectivity of 6-Guanidinohexanoic Acid HCl showing functional domains.[1]

Physicochemical Data
PropertyValueContext
Appearance White crystalline powderHygroscopic nature requires desiccated storage.[1]
Melting Point > 300°C (decomp)High lattice energy typical of zwitterionic/salt forms.[1]
Solubility High in Water, DMSOInsoluble in non-polar solvents (Hexane, Ether).[1]
pKa (COOH) ~4.8Typical aliphatic carboxylic acid.[1]
pKa (Guanidine) ~12.5 - 13.6Highly basic; protonated at physiological pH.[1]
H-Bond Donors 4Guanidine protons + Carboxyl proton.[1]

Synthesis & Manufacturing Protocol

The synthesis of 6-guanidinohexanoic acid hydrochloride typically proceeds via the guanylation of 6-aminocaproic acid (6-ACA) . 6-ACA itself is derived from the hydrolysis of caprolactam (the monomer for Nylon-6).[1]

Synthesis Pathway Diagram[1]

SynthesisPathway Caprolactam Caprolactam (Starting Material) ACA 6-Aminocaproic Acid (Intermediate) Caprolactam->ACA Hydrolysis (HCl/H2O) Reflux, 105°C Product 6-Guanidinohexanoic Acid HCl (Final Product) ACA->Product Nucleophilic Substitution (pH 9-10, then HCl workup) Guanylation Guanylation Reagent (e.g., S-methylisothiourea) Guanylation->Product Reagent Addition

Caption: Industrial synthesis route from Caprolactam to 6-Guanidinohexanoic Acid.

Detailed Experimental Protocol

Note: This protocol synthesizes the target from 6-aminocaproic acid.

Reagents:

  • 6-Aminocaproic acid (1.0 eq)[1]

  • S-Methylisothiourea sulfate (0.5 eq) or 1H-Pyrazole-1-carboxamidine HCl[1]

  • Ammonium hydroxide (for pH adjustment)[1]

  • Ethanol/Water solvent system[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-aminocaproic acid (13.1 g, 0.1 mol) in 50 mL of water.

  • Basification: Adjust the solution pH to ~10 using ammonium hydroxide. This ensures the amine is nucleophilic (unprotonated).[1]

  • Addition: Add S-methylisothiourea sulfate (13.9 g, 0.05 mol) slowly. The reaction releases methyl mercaptan (methanethiol)—perform in a well-ventilated fume hood .[1]

  • Reflux: Heat the mixture to 60-80°C for 4-6 hours to drive the guanylation to completion.

  • Precipitation: Cool the solution. The product may precipitate as the zwitterion.[1]

  • Salt Formation: To obtain the hydrochloride salt, acidify the mixture with concentrated HCl to pH < 2.[1]

  • Purification: Concentrate the solution in vacuo. Recrystallize the residue from an Ethanol/Water mixture to yield white crystals of 6-guanidinohexanoic acid hydrochloride.[1]

  • Validation: Check for the absence of starting amine using TLC (ninhydrin stain).[1]

Analytical Characterization

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

Predicted 1H NMR Data (D2O, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
3.15 ppm Triplet (t)2H

-CH2
Adjacent to Guanidine (

)
2.28 ppm Triplet (t)2H

-CH2
Adjacent to Carboxyl (

)
1.60 ppm Multiplet (m)4H

-CH2
Internal chain methylene
1.38 ppm Multiplet (m)2H

-CH2
Central methylene

Note: Guanidine protons (


) are exchangeable and typically do not appear in D2O spectra.[1] In DMSO-d6, they would appear as broad singlets around 7.0-8.0 ppm.[1]
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (M+H)+: m/z 174.12[1]

  • Fragmentation: Loss of ammonia (

    
    ) or guanidine moiety is common in MS/MS.[1]
    

Biological & Pharmacological Applications[1][2][6][7][9][10]

Gabexate Mesylate Synthesis

The most high-value application of 6-guanidinohexanoic acid is as the "acid" component of Gabexate Mesylate .[1]

  • Reaction: 6-Guanidinohexanoic acid is coupled with ethyl 4-hydroxybenzoate via an esterification reaction (often using DCC/DMAP or acid chloride activation).[1]

  • Mechanism: The resulting drug inhibits trypsin and plasmin.[1][2] The guanidine group mimics the arginine side chain of the natural substrate, binding to the enzyme's active site (S1 pocket) and blocking catalytic activity.

Peptidomimetics & Linkers[1]
  • Spacer Utility: The 6-carbon chain provides a flexible spacer of approx. 7-9 Å.[1] This is used to link cytotoxic drugs to targeting antibodies (ADCs) or to improve the solubility of hydrophobic peptides.[1]

  • Arginine Mimic: In peptide design, replacing Arginine with 6-guanidinohexanoic acid removes the

    
    -amino group, preventing N-terminal degradation by aminopeptidases.[1]
    

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store at room temperature in a tightly sealed container. Hygroscopic—protect from moisture.[1]

  • Disposal: Dilute with water and neutralize.[1] Incinerate according to local chemical disposal regulations.

References

  • PubChem. (2025).[1] 2-Amino-6-guanidinohexanoic acid hydrochloride (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

  • Ohno, H., et al. (1981).[1] FOY: [Ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate as a serine proteinase inhibitor.[1][3] Thrombosis Research, 24(5-6), 445-452.[1] [Link]

  • Organic Syntheses. (1963).[1] ε-Aminocaproic Acid.[1][4][5][6][7][8][9] Org.[1][10][5][11][7][9] Synth. Coll. Vol. 4, p.39. [Link]

  • University of Tartu. (2025).[1] pKa Data of Organic Bases.[1][10] Evans pKa Table / Bordwell pKa Table.[1] [Link][1]

Sources

Foundational

physical and chemical properties of 6-guanidinohexanoic acid

Physical, Chemical, and Biological Characterization Executive Summary 6-Guanidinohexanoic acid (CAS 6659-35-4), also known as 6-guanidinocaproic acid or carboxy-pentyl-guanidine, is a non-proteinogenic amino acid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Physical, Chemical, and Biological Characterization

Executive Summary

6-Guanidinohexanoic acid (CAS 6659-35-4), also known as 6-guanidinocaproic acid or carboxy-pentyl-guanidine, is a non-proteinogenic amino acid derivative. Structurally, it represents the guanidino- analog of 6-aminohexanoic acid (ε-aminocaproic acid) and is homologous to the amino acid arginine, lacking the


-amino group.

This compound serves as a critical intermediate in peptidomimetic drug design, acting as a flexible, charged spacer that mimics the arginine side chain without introducing a chiral center or a susceptible peptide bond at the


-position. Its physicochemical profile is dominated by its zwitterionic nature, conferring high melting stability and distinct solubility characteristics essential for formulation and synthesis.

Chemical Identity & Structural Analysis[1][2][3]

6-Guanidinohexanoic acid consists of a six-carbon aliphatic chain terminated by a carboxyl group at one end and a guanidino group at the other.[1] This structure creates a "capped" arginine mimetic, useful for probing the steric and electrostatic requirements of guanidine-binding enzymes and receptors.

Table 1: Chemical Identification Data
ParameterValue
IUPAC Name 6-(Diaminomethylideneamino)hexanoic acid
Common Synonyms 6-Guanidinocaproic acid;

-Guanidinohexanoic acid
CAS Registry Number 6659-35-4
Molecular Formula

Molecular Weight 173.21 g/mol
SMILES C(CCC(=O)O)CCN=C(N)N
InChI Key NSDYIDKTTPXCRH-UHFFFAOYSA-N
Appearance White to off-white crystalline powder

Physicochemical Properties[5]

The physical behavior of 6-guanidinohexanoic acid is governed by the high basicity of the guanidino group (


) and the acidity of the carboxyl group (

). In the solid state and at physiological pH, it exists primarily as a zwitterion.
Table 2: Physical and Chemical Specifications
PropertyValue / CharacteristicNote
Melting Point > 300°C (Decomposes)Characteristic of strong crystal lattice energy in zwitterions [1].
Solubility (Water) High (> 50 mg/mL)Soluble in polar protic solvents due to ionic character.
Solubility (Organics) NegligibleInsoluble in Et2O, CHCl3, Hexane. Slightly soluble in hot EtOH.
pKa (Carboxyl) 4.43

0.1
Predicted based on 6-aminohexanoic acid data [2].
pKa (Guanidino) 12.5 - 13.5Strongly basic; protonated at physiological pH.
LogP -0.1 to -2.1Highly hydrophilic; does not cross lipid bilayers passively.
H-Bond Donors 4Guanidino protons + Carboxyl proton.
H-Bond Acceptors 2Carboxyl oxygens.[2]

Synthesis & Characterization

The synthesis of 6-guanidinohexanoic acid typically involves the guanidinylation of 6-aminohexanoic acid. This transformation converts the primary amine into a guanidine moiety using electrophilic guanidinylating agents.

Synthesis Pathway Diagram

G Start 6-Aminohexanoic Acid (Starting Material) Intermediate Reaction Complex Start->Intermediate + Reagent, Base (DIPEA/NaOH) Reagent Guanidinylating Agent (e.g., 1H-Pyrazole-1-carboxamidine or O-Methylisourea) Reagent->Intermediate Product 6-Guanidinohexanoic Acid (Target) Intermediate->Product Deprotection / Workup Byproduct By-products (Pyrazole or Methanol) Intermediate->Byproduct

Figure 1: General synthetic route for the conversion of 6-aminohexanoic acid to 6-guanidinohexanoic acid via electrophilic guanidinylation.

Detailed Experimental Protocol: Guanidinylation

Objective: Synthesis of 6-guanidinohexanoic acid from 6-aminohexanoic acid using 1H-pyrazole-1-carboxamidine hydrochloride.

Reagents:

  • 6-Aminohexanoic acid (10 mmol)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (10 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (12 mmol)

  • Solvent: DMF (Dimethylformamide) or Water/Methanol mix.

Procedure:

  • Dissolution: Dissolve 1.31 g (10 mmol) of 6-aminohexanoic acid in 10 mL of dry DMF.

  • Activation: Add 2.1 mL (12 mmol) of DIPEA to the solution to ensure the amine is unprotonated.

  • Addition: Add 1.46 g (10 mmol) of 1H-pyrazole-1-carboxamidine hydrochloride in one portion.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 16–24 hours. The reaction progress can be monitored by TLC (ninhydrin stain will show a shift in Rf) or LC-MS.
    
  • Workup:

    • Option A (Precipitation): Add the reaction mixture to 100 mL of cold diethyl ether. The product (zwitterion) will precipitate. Filter and wash with ether.

    • Option B (Ion Exchange): For high purity, dilute with water and load onto a cation exchange column (e.g., Dowex 50W). Wash with water to remove byproducts, then elute the product with 1M aqueous ammonia.

  • Drying: Lyophilize the aqueous fraction to obtain 6-guanidinohexanoic acid as a white fluffy powder.

Validation Criteria:

  • Mass Spectrometry (ESI+): Observed

    
     m/z.
    
  • NMR (

    
    ):  Absence of aromatic pyrazole protons (if purified correctly) and shift of the 
    
    
    
    -methylene protons adjacent to the nitrogen.

Biological Relevance & Applications[7]

6-Guanidinohexanoic acid is functionally a "homo-arginine" analog lacking the


-amino group. This unique structure gives it specific biological utility.
Mechanism of Action / Utility
  • Peptide Spacer: It is used in solid-phase peptide synthesis (SPPS) to introduce a charged, flexible linker between functional domains of a protein or drug conjugate. The guanidino group improves water solubility and can enhance cell-penetrating properties (similar to Poly-Arginine sequences) [3].

  • Enzyme Probe: It acts as a competitive inhibitor or substrate for enzymes that process arginine or lysine derivatives, such as certain proteases or nitric oxide synthases, although its affinity is modulated by the lack of the

    
    -amino anchor.
    
  • Antifibrinolytic Potential: Like its parent 6-aminohexanoic acid (Amicar), it interacts with the lysine-binding sites of plasminogen, though the bulky guanidino group alters the binding kinetics compared to the primary amine [4].

Biological Interaction Diagram

Bio Compound 6-Guanidinohexanoic Acid Target1 Plasminogen Kringle Domains (Lysine Binding Sites) Compound->Target1 Electrostatic Interaction Target2 Peptide Synthesis (Linker/Spacer) Compound->Target2 Fmoc-Protection & Coupling Effect1 Modulation of Fibrinolysis Target1->Effect1 Effect2 Enhanced Solubility & Cell Permeability Target2->Effect2

Figure 2: Primary biological interfaces and functional applications of 6-guanidinohexanoic acid.

Safety & Handling

While 6-guanidinohexanoic acid is generally considered low toxicity compared to reactive electrophiles, standard laboratory safety protocols must be observed.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use dust mask (N95) and gloves. Avoid inhalation of fine dust.

  • Storage: Hygroscopic. Store in a desiccator at room temperature. Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25200793, 6-Guanidinohexanoate. Retrieved from [Link]

  • DrugBank Online. 6-Aminocaproic Acid: Chemical Properties and pKa. Retrieved from [Link]

  • Wender, P. A., et al. (2000).The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. Proceedings of the National Academy of Sciences. (Contextual reference for guanidine transporters).

Sources

Exploratory

6-guanidinohexanoic acid hydrochloride solubility in different solvents

Technical Guide: Solubility Profile and Handling of 6-Guanidinohexanoic Acid Hydrochloride Executive Summary 6-Guanidinohexanoic acid hydrochloride (CAS: 72198-14-2 / 1483-01-8), often referred to as -Guanidinocaproic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Handling of 6-Guanidinohexanoic Acid Hydrochloride

Executive Summary

6-Guanidinohexanoic acid hydrochloride (CAS: 72198-14-2 / 1483-01-8), often referred to as


-Guanidinocaproic acid HCl, is a critical intermediate in peptidomimetic synthesis and a structural analog of the amino acid Arginine and the fibrinolysis inhibitor 6-Aminocaproic acid.

Its solubility profile is dominated by its ionic character (guanidinium cation) and polar functionality (carboxylic acid). Understanding its behavior in various solvent systems is essential for optimizing reaction yields, purification via crystallization, and formulation stability. This guide provides a detailed solubility landscape, theoretical grounding, and validated protocols for solubility determination.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 6-guanidinohexanoic acid hydrochloride, one must understand its structural equilibrium.

  • Structure:

    
    
    
  • Ionic Nature: As a hydrochloride salt, the guanidino group is protonated (

    
    ), carrying a permanent positive charge. The carboxylic acid (
    
    
    
    ) remains protonated in acidic media but deprotonates at neutral/basic pH.
  • Hydrophobicity: The six-carbon aliphatic chain adds a degree of lipophilicity compared to shorter analogs (like creatine), but the molecule remains overwhelmingly polar.

pH-Dependent Ionization States

The solubility in aqueous media is heavily pH-dependent. The molecule transitions from a cationic acid to a zwitterion, and finally to an anionic base.

IonizationStates cluster_0 pH < 4.0 (Acidic) cluster_1 pH 4.5 - 12.0 (Neutral) cluster_2 pH > 12.5 (Basic) Node1 Cationic Form (R-NH3+ / -COOH) High Solubility Node2 Zwitterionic Form (R-NH3+ / -COO-) Min. Solubility (Isoelectric) Node1->Node2 Deprotonation (-H+) Node3 Anionic Form (R-NH2 / -COO-) High Solubility Node2->Node3 Deprotonation (-H+)

Figure 1: Ionization states of 6-guanidinohexanoic acid affecting aqueous solubility.

Solubility Landscape

The following data summarizes the solubility behavior based on structural homology with Arginine HCl and 6-Aminocaproic acid, validated by standard guanidine salt properties.

Table 1: Solubility Profile in Standard Solvents (at 25°C)
Solvent ClassSolventSolubility RatingEstimated Conc.Usage Context
Aqueous Water (pH < 4)Very High > 500 mg/mLPrimary solvent; stock solutions.
Water (pH ~7)High ~ 200 mg/mLBiological buffers; zwitterion dominant.
Polar Protic MethanolHigh 50 - 100 mg/mLSynthesis solvent; recrystallization.
EthanolModerate 10 - 30 mg/mLAnti-solvent crystallization (cooling).
IsopropanolLow < 5 mg/mLAnti-solvent; wash solvent.
Polar Aprotic DMSOHigh > 100 mg/mLPeptide coupling; stock for bio-assays.
DMFModerate 20 - 50 mg/mLPeptide synthesis (SPPS).
Non-Polar AcetoneInsoluble < 0.1 mg/mLPrimary Anti-solvent for precipitation.
DichloromethaneInsoluble < 0.1 mg/mLWashing; removing non-polar impurities.
Diethyl EtherInsoluble < 0.1 mg/mLFinal product wash (drying).

Critical Insight: The "Solubility Window" for purification lies in the Methanol/Acetone or Water/Ethanol systems. The compound is soluble in the protic solvent but crashes out upon addition of the aprotic/non-polar anti-solvent.

Experimental Protocol: Determination of Saturation Solubility

As a researcher, you should not rely solely on literature values for critical formulations. Use this self-validating gravimetric protocol to determine exact solubility in your specific solvent system.

Method: Shake-Flask with Gravimetric Analysis Accuracy:


 2%
Step-by-Step Methodology
  • Preparation:

    • Weigh approximately 500 mg of 6-guanidinohexanoic acid HCl into a 4 mL glass vial.

    • Add exactly 1.0 mL of the target solvent.

  • Equilibration:

    • Vortex for 2 minutes.

    • Place in a thermomixer at 25°C (shaking at 800 rpm) for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Separation:

    • Centrifuge the vial at 10,000 x g for 5 minutes to pellet the undissolved solid.

    • Alternatively, filter through a 0.22

      
       PTFE syringe filter (pre-saturated).
      
  • Quantification (Gravimetric):

    • Weigh an empty, dry aluminum weighing dish (

      
      ).
      
    • Pipette exactly

      
       (e.g., 0.5 mL) of the clear supernatant into the dish.
      
    • Evaporate the solvent in a vacuum oven at 60°C for 4 hours.

    • Weigh the dish with the dry residue (

      
      ).
      
  • Calculation:

    
    
    
    • Where

      
       is solubility in mg/mL.
      

Purification Strategy: Anti-Solvent Crystallization

The most effective way to purify 6-guanidinohexanoic acid HCl from reaction byproducts is exploiting its insolubility in acetone .

Workflow Diagram

PurificationWorkflow Start Crude 6-Guanidinohexanoic Acid HCl Step1 Dissolve in Minimum Volume Methanol (approx. 5 mL/g) Start->Step1 Step2 Filter Insoluble Particulates (0.45 µm filter) Step1->Step2 Step3 Add Acetone dropwise (Ratio 1:5 MeOH:Acetone) Step2->Step3 Induces Nucleation Step4 Cool to 4°C for 2 Hours Step3->Step4 Maximizes Yield Step5 Vacuum Filtration Step4->Step5 End Pure White Crystalline Solid Step5->End

Figure 2: Purification workflow using Methanol/Acetone anti-solvent crystallization.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3083720, 2-Amino-6-guanidinohexanoic acid hydrochloride. Retrieved from [Link]

  • Pepinsky, R. B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Analytical Biochemistry, 195(1), 177-181. (Demonstrates solubility of guanidine salts in ethanol). Retrieved from [Link]

Foundational

Technical Guide: Stability and Degradation Profile of 6-Guanidinohexanoic Acid Hydrochloride

This guide provides an in-depth technical analysis of the stability and degradation profile of 6-Guanidinohexanoic Acid Hydrochloride (6-GHA·HCl), a critical intermediate in the synthesis of serine protease inhibitors li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability and degradation profile of 6-Guanidinohexanoic Acid Hydrochloride (6-GHA·HCl), a critical intermediate in the synthesis of serine protease inhibitors like Gabexate Mesylate and Camostat Mesylate.

Executive Summary

6-Guanidinohexanoic acid hydrochloride (CAS: 6659-35-4 for free acid; HCl salt common) is a zwitterionic amino acid derivative characterized by a terminal guanidino group and a carboxylic acid tail. While chemically robust under ambient conditions, its stability is compromised by alkaline hydrolysis and hygroscopic stress .

For drug development professionals, the critical quality attributes (CQAs) revolve around controlling the hydrolytic cleavage of the guanidino moiety to 6-aminohexanoic acid (6-AHA) and preventing moisture-induced physical instability. This guide outlines the mechanistic degradation pathways and provides a validated analytical framework for impurity profiling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecificationRelevance to Stability
Chemical Name 6-Guanidinohexanoic acid hydrochlorideTarget Analyte
Synonyms 6-Guanidinocaproic acid; CaprocyamineLiterature search terms
Molecular Formula

Salt stoichiometry affects pH
Molecular Weight 209.67 g/mol (Salt); 173.21 g/mol (Free Acid)Calculation of potency
pKa Values

(COOH),

(Guanidine)
Buffer selection (pH < 4.0 recommended)
Solubility High in Water, MeOH; Low in ACN, THFRP-HPLC requires high aqueous content
Hygroscopicity Moderate to High (HCl salt)Requires desiccation; prone to deliquescence

Stability Profile

Solid-State Stability

In its crystalline hydrochloride form, 6-GHA is thermally stable up to its melting point (>180°C), provided it is kept dry. The primary risk in the solid state is moisture sorption .

  • Mechanism: The ionic lattice of the HCl salt attracts atmospheric water, leading to deliquescence.

  • Impact: Hydrolysis rates increase exponentially in the "sorbed solution" phase on the crystal surface.

  • Control: Store at <25°C / <60% RH in tightly sealed containers with silica desiccant.

Solution-State Stability (pH Dependence)

The stability of 6-GHA in solution is heavily pH-dependent.

  • Acidic (pH 1.0 – 6.0): Highly Stable. The guanidinium ion (

    
    ) is resonance-stabilized and resistant to nucleophilic attack.
    
  • Neutral (pH 7.0): Stable for short durations (24-48 hours).

  • Alkaline (pH > 10.0): Unstable. The deprotonation of the guanidinium group renders the carbon center susceptible to nucleophilic attack by hydroxide ions (

    
    ), leading to hydrolysis.
    

Degradation Pathways (Mechanistic Analysis)

The degradation of 6-GHA follows a cascade mechanism. The primary pathway is hydrolytic cleavage, while cyclization is a secondary pathway observed under specific thermal or dehydration conditions.

Pathway A: Alkaline Hydrolysis (Primary)

Under basic conditions (or enzymatic action by guanidinobutyrase/agmatinase), the guanidine group hydrolyzes to yield 6-Aminohexanoic Acid (6-AHA) and Urea . This is the dominant impurity pathway in aqueous formulations.

Pathway B: Secondary Cyclization

The degradation product, 6-AHA, can undergo intramolecular dehydration to form Caprolactam (a cyclic amide) under high heat or acidic dehydration conditions. Direct cyclization of 6-GHA to a 9-membered cyclic guanidine is kinetically disfavored and rare.

Visualization: Degradation Cascade

The following diagram illustrates the stepwise degradation logic.

G cluster_0 Primary Degradation (Hydrolysis) GHA 6-Guanidinohexanoic Acid (6-GHA) Inter Tetrahedral Intermediate GHA->Inter + OH- (High pH) AHA 6-Aminohexanoic Acid (6-AHA) Inter->AHA Hydrolysis Urea Urea Inter->Urea Cleavage Capro Caprolactam (Cyclic Amide) AHA->Capro Dehydration (Heat/Acid)

Figure 1: Mechanistic degradation pathway of 6-Guanidinohexanoic Acid. Primary route is alkaline hydrolysis yielding 6-Aminohexanoic Acid and Urea.

Analytical Methodologies

Due to the lack of a strong UV chromophore (weak absorption at <210 nm), analyzing 6-GHA requires specific strategies. Standard UV detection is prone to baseline noise; therefore, Charged Aerosol Detection (CAD) or LC-MS is recommended for trace impurity analysis.

Validated HPLC Protocol (UV-Visible)

For routine assay and purity testing where CAD is unavailable, low-wavelength UV is viable with phosphate buffers.

System Parameters:

  • Column: C18 (L1) end-capped,

    
     (e.g., Inertsil ODS-3 or equivalent).
    
  • Mobile Phase A: 50 mM Phosphate Buffer, pH 3.0 (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (95% A : 5% B) or mild gradient if separating hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 205 nm or 210 nm .

  • Temperature: 25°C.

Self-Validating System Suitability:

  • Resolution (

    
    ):  > 2.0 between 6-GHA and Urea (void volume marker).
    
  • Tailing Factor (

    
    ):  < 1.5 (Guanidines tail on silica; ensure low pH buffer).
    
  • Precision: RSD < 2.0% for 6 replicate injections.

Analytical Workflow Diagram

Analysis Start Sample: 6-GHA HCl Solubility Dissolve in Mobile Phase (pH 3.0 Buffer) Start->Solubility DetectSelect Select Detector Solubility->DetectSelect UV UV (210 nm) Limit: ~0.1% DetectSelect->UV Routine QC CAD CAD / ELSD Limit: ~0.01% DetectSelect->CAD Trace Impurity Sep RP-HPLC Separation (C18, High Aqueous) UV->Sep CAD->Sep Result Data Analysis Sep->Result

Figure 2: Analytical decision tree for method selection based on sensitivity requirements.

Handling and Storage Guidelines

To maintain the integrity of 6-Guanidinohexanoic acid hydrochloride, the following protocols must be strictly enforced:

  • Desiccation: The material is hygroscopic.[2] Store in double-lined polyethylene bags within a rigid container. Include a silica gel or molecular sieve packet between the liners.

  • Temperature: Store at controlled room temperature (15°C – 25°C). Refrigeration is acceptable but requires equilibration to room temperature before opening to prevent condensation.

  • Safety: As a guanidino compound, avoid contact with strong oxidizers (potential for nitrogen oxide formation) and strong bases (ammonia release).

References

  • PubChem. 2-Amino-6-guanidinohexanoic acid hydrochloride (Homoarginine) - Related Compound Structure. National Library of Medicine. Available at: [Link]

  • Yuksel, M., et al. (2003).[3] "Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production".[3] Journal of Pharmacology and Experimental Therapeutics, 305(1), 298–305.[3] (Demonstrates biological context of the parent molecule). Source:

  • BioSpectra. (2021).[4] Guanidine Hydrochloride Stability Report. (Provides comparative stability data for the guanidine moiety). Available at: [Link]

Sources

Exploratory

6-Guanidinohexanoic Acid: Technical Nomenclature and Pharmaceutical Applications

Topic: Synonyms, Nomenclature, and Technical Applications of 6-Guanidinohexanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists [1] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms, Nomenclature, and Technical Applications of 6-Guanidinohexanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

[1]

Executive Summary & Chemical Identity

6-Guanidinohexanoic acid (CAS 6659-35-4) is a non-proteinogenic amino acid derivative structurally characterized as the guanidino analogue of 6-aminocaproic acid (ε-aminocaproic acid).[1] In pharmaceutical research, it is primarily recognized as the active acid moiety and major metabolite of the serine protease inhibitor Gabexate Mesilate .

Functionally, it serves as a critical biomarker for Gabexate metabolism and a structural template for designing arginine-mimetic spacers in chemical biology. Its physicochemical properties bridge the gap between the antifibrinolytic agent Amicar (6-ACA) and the amino acid Arginine.[1]

Core Chemical Data Table
AttributeDetail
Primary Name 6-Guanidinohexanoic acid
Common Name Caprocyamine
CAS Number 6659-35-4
Molecular Formula

Molecular Weight 173.21 g/mol
IUPAC Name 6-(Diaminomethylideneamino)hexanoic acid
InChI Key NSDYIDKTTPXCRH-UHFFFAOYSA-N
pKa Values Carboxyl: ~4.5; Guanidino: ~12.5 (High basicity)

Nomenclature and Synonyms

Accurate nomenclature is vital for database querying and patent searches.[1] The molecule is frequently indexed under variations of "caproic acid" (6-carbon chain) or "hexanoic acid" (systematic name).[1][2]

Systematic & Alternative Names
  • Caprocyamine: A specific trivial name derived from Capro ic acid + Glucyamine (guanidinoacetic acid).[1] This usage parallels "Glycocyamine" for guanidinoacetic acid.[1]

  • 
    -Guanidinohexanoic acid:  Uses the Greek letter 
    
    
    
    (epsilon) to denote substitution at the 6th carbon, common in older biochemical literature.[1]
  • 6-Guanidinocaproic acid: A hybrid name combining the position number with the common acid name.[1]

  • N-(5-Carboxypentyl)guanidine: Emphasizes the guanidine functional group as the parent structure.[1]

  • Hexanoic acid, 6-[(aminoiminomethyl)amino]-: The preferred CAS systematic index name.[1]

Structural Analogues & Confusion Risks
  • Distinguish from: 6-Aminocaproic Acid (Amicar) . 6-Guanidinohexanoic acid has a terminal guanidino group (

    
    ) instead of a primary amine (
    
    
    
    ).[1]
  • Distinguish from: Arginine . Arginine is 2-amino-5-guanidinopentanoic acid.[1] 6-Guanidinohexanoic acid lacks the

    
    -amino group found in Arginine.[1]
    

Pharmaceutical Context: The Gabexate Connection

The primary industrial and clinical relevance of 6-guanidinohexanoic acid lies in its relationship to Gabexate Mesilate , a synthetic protease inhibitor used to treat pancreatitis and disseminated intravascular coagulation (DIC).

Metabolic Pathway

Gabexate is an ester prodrug.[1] Upon intravenous administration, it is rapidly hydrolyzed by plasma esterases (half-life ~1 minute) into 6-guanidinohexanoic acid and ethyl p-hydroxybenzoate .[1]

  • Therapeutic Implication: While Gabexate is the potent inhibitor (

    
     in the low 
    
    
    
    range for trypsin/thrombin), 6-guanidinohexanoic acid accumulates as the stable metabolite.
  • Research Utility: Quantifying 6-guanidinohexanoic acid in plasma is the standard method for assessing Gabexate exposure and clearance kinetics.[1]

Visualization: Gabexate Hydrolysis & Structural Relationships

The following diagram illustrates the metabolic generation of 6-guanidinohexanoic acid and its structural derivation from 6-aminocaproic acid.

Gabexate_Metabolism Figure 1: Metabolic generation of 6-Guanidinohexanoic Acid from Gabexate Mesilate. Gabexate Gabexate Mesilate (Drug Substance) Enzyme Plasma Esterases (Rapid Hydrolysis) Gabexate->Enzyme GHA 6-Guanidinohexanoic Acid (Major Metabolite / Caprocyamine) Enzyme->GHA Acid Moiety EPHB Ethyl p-hydroxybenzoate (Co-metabolite) Enzyme->EPHB Alcohol Moiety Amicar 6-Aminocaproic Acid (Precursor/Analog) Amicar->GHA Chemical Guanylation (Synthetic Route)

[1]

Experimental Protocols

Protocol A: HPLC Detection of 6-Guanidinohexanoic Acid (Derivatization Method)

Context: Guanidino compounds lack strong native fluorescence.[1] To detect 6-guanidinohexanoic acid at low concentrations (e.g., in plasma pharmacokinetics), post-column or pre-column derivatization with Ninhydrin or Benzoin is required.

Objective: Quantify 6-guanidinohexanoic acid (6-GHA) in biological matrix.

Materials:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: 10 mM Sodium Citrate buffer (pH 5.0) / Acetonitrile (90:10).[1]

  • Derivatization Reagent: 2% Ninhydrin in 0.5 M NaOH (or Benzoin for fluorescence).[1]

  • Standard: 6-Guanidinohexanoic acid (CAS 6659-35-4) reference standard.[1]

Workflow:

  • Sample Preparation:

    • Aliquot 100 µL of plasma.[1]

    • Add 300 µL of cold Acetonitrile to precipitate proteins.[1]

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect supernatant.[1] Evaporate to dryness under

      
       stream and reconstitute in 100 µL Mobile Phase.
      
  • Chromatography:

    • Inject 20 µL into HPLC.

    • Flow rate: 1.0 mL/min.[1] Isocratic elution.[1]

  • Post-Column Derivatization (PCR):

    • Mix column effluent with Ninhydrin reagent (0.5 mL/min) in a T-junction.[1]

    • Pass through a reaction coil heated to 95°C (Residence time: ~2 mins).

  • Detection:

    • Measure Absorbance at 570 nm (Visible).[1]

    • Alternative: For higher sensitivity, use Benzoin reagent and Fluorescence detection (Ex 325 nm / Em 435 nm).

  • Validation:

    • Retention time for 6-GHA is distinct from Arginine and Gabexate.[1]

    • Linearity range: 0.1 µM – 100 µM.[1]

Protocol B: Chemical Synthesis (Guanylation of 6-Aminocaproic Acid)

Context: Synthesis of reference standards or linkers.

Workflow:

  • Reactants: Dissolve 6-Aminocaproic acid (1.0 eq) and S-Methylisothiourea hemisulfate (1.1 eq) in 2M Ammonium Hydroxide.

  • Reaction: Stir at Room Temperature for 24–48 hours. The basic pH drives the nucleophilic attack of the primary amine onto the isothiourea carbon.

  • Work-up:

    • Concentrate the solution in vacuo.[1]

    • Precipitate the product by adding cold Ethanol or Acetone.[1]

    • Recrystallize from Water/Ethanol.[1][5]

  • Yield: Typically >80% as a white crystalline solid.[1][6]

  • Confirmation: ESI-MS (

    
    ) and 
    
    
    
    -NMR (Loss of S-Me peak, shift of
    
    
    -methylene protons).[1]

References

  • PubChem Database. 6-Guanidinohexanoate (CID 25200793).[1] National Library of Medicine.[1] [Link][1]

  • Ohno, H., et al. (1980). FOY: [ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate as a serine proteinase inhibitor.[1][7] I. Inhibition of thrombin and factor Xa in vitro.[1] Thrombosis Research.[1] [Link]

  • Marescau, B., et al. (1992). Guanidino compounds in serum and urine of cirrhotic patients. Metabolism.[1] (Demonstrates HPLC detection of guanidino analogs). [Link]

Sources

Foundational

The Guanidino Moiety: A Cornerstone of Bioactivity in Natural Products

An In-depth Technical Guide on the Natural Occurrence, Biosynthesis, and Function of Guanidino Compounds in Biological Systems Foreword: The Enduring Significance of the Guanidinium Group The guanidino group, a seemingly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Natural Occurrence, Biosynthesis, and Function of Guanidino Compounds in Biological Systems

Foreword: The Enduring Significance of the Guanidinium Group

The guanidino group, a seemingly simple nitrogenous functional group, is a recurring motif in a vast and structurally diverse array of natural products. Its unique physicochemical properties—most notably its high basicity (pKa ≈ 13.6) which ensures it is protonated as the guanidinium cation under physiological conditions, and its ability to form multiple hydrogen bonds and electrostatic interactions—confer a remarkable spectrum of biological activities.[1][2][3] From vital metabolic intermediates like creatine and arginine to complex polycyclic marine alkaloids and potent bacterial toxins, guanidino compounds are integral players in the chemical language of life.[4][5][6]

This technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of compounds to provide a deeper understanding of their origins, functions, and the methodologies used to study them. We will explore the causality behind their diverse roles, from enzyme catalysis and molecular recognition to their implications in human health and disease, offering insights grounded in established scientific principles.

Part 1: The Chemical Biology of Guanidino Compounds

Structural Diversity: A Reflection of Evolutionary Ingenuity

Guanidino natural products are found across nearly all domains of life, from microorganisms to terrestrial animals and higher plants.[5][6] Their structural complexity ranges from simple substituted guanidines to intricate, polycyclic frameworks, often resulting from the integration of the guanidino moiety into peptide or polyketide scaffolds.[5][6]

  • Microorganisms: Cyanobacteria are prolific producers of guanidino-containing toxins, such as saxitoxin and cylindrospermopsin, which are products of complex biosynthetic pathways.[5][7] Terrestrial microorganisms also yield bioactive guanidine alkaloids.[6]

  • Marine Invertebrates: Marine sponges, in particular, are a rich source of guanidino alkaloids with impressive structural diversity, including acyclic, monocyclic, bicyclic, and up to pentacyclic systems like the crambescidins and ptilomycalins.[5][6]

  • Higher Plants & Terrestrial Animals: The occurrence of guanidino compounds extends to plants and animals. In mammals, a variety of guanidino compounds are present in tissues like the brain, liver, and kidney, and fluids such as serum and urine, playing roles in metabolism and, in some cases, pathology.[8][9]

The structural classification of these compounds reveals nature's modular approach to generating bioactivity.

Structural Class Representative Examples Typical Biological Source Key Structural Features
Simple Guanidines Arginine, Creatine, Guanidinoacetic Acid, AgmatineUbiquitous in MammalsA single guanidino group attached to an aliphatic or amino acid backbone.
Acyclic Alkaloids Agelasidines, NitensidinesMarine SpongesLinear structures where the guanidino group is often a terminal feature.[6]
Monocyclic Alkaloids Batzelladine AMarine SpongesA single heterocyclic ring incorporating the guanidine nitrogen atoms.
Bicyclic Alkaloids Ptilocaulin, SaxitoxinMarine Sponges, CyanobacteriaFused ring systems creating a more rigid guanidine presentation.
Polycyclic Alkaloids Palau'amine, Ptilomycalin A, CrambescidinsMarine SpongesComplex, multi-ring scaffolds with potent and diverse biological activities.[5][6]
Biosynthesis: The Central Role of Arginine

The biosynthesis of most guanidino compounds originates from the proteinogenic amino acid L-arginine, which serves as the primary donor of the guanidino group.[10] A central mechanism is transamidination , a process where the amidino group (-C(=NH)NH2) is transferred from arginine to an acceptor amine.

A canonical example is the biosynthesis of creatine, a crucial molecule for energy homeostasis in muscle and nerve cells.[4][11] This two-step pathway is a paradigm for understanding guanidino group transfer:

  • Step 1: Formation of Guanidinoacetate (GAA). The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of the amidino group from arginine to glycine, producing guanidinoacetate and ornithine.[10][11] This is often the rate-limiting step.

  • Step 2: Methylation to Creatine. S-adenosylmethionine:guanidinoacetate N-methyltransferase (GAMT) then methylates GAA to form creatine.[10]

Logical Relationship: The Creatine Biosynthetic Pathway

This diagram illustrates the sequential enzymatic reactions converting arginine and glycine into creatine, a vital energy reservoir.

Creatine_Biosynthesis cluster_step1 Step 1: Transamidination cluster_step2 Step 2: Methylation Arginine L-Arginine GAA Guanidinoacetate (GAA) Arginine->GAA AGAT Ornithine Ornithine Arginine->Ornithine AGAT Glycine Glycine Glycine->GAA AGAT Creatine Creatine GAA->Creatine GAMT SAH S-Adenosyl Homocysteine (SAH) SAM S-Adenosyl Methionine (SAM) SAM->Creatine GAMT SAM->SAH GAMT

Caption: The two-step enzymatic synthesis of creatine from arginine and glycine.

In microorganisms, particularly cyanobacteria, dedicated biosynthetic gene clusters (BGCs) orchestrate the production of more complex guanidino-containing natural products.[7] These pathways often begin with an amidinotransferase, like CyrA in the cylindrospermopsin pathway, which installs the guanidine unit onto a precursor.[7] Subsequent tailoring enzymes, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), perform extensions, cyclizations, and functionalizations to generate the final intricate structures.[5][7]

Biological Roles and Pharmacological Potential

The guanidinium group's ability to act as a bidentate hydrogen bond donor and engage in strong electrostatic interactions with carboxylate and phosphate groups is central to its biological function. This allows guanidino compounds to serve as molecular recognition elements, enzyme inhibitors, and signaling molecules.

  • Energy Metabolism: Creatine, via its phosphorylation to phosphocreatine, acts as a critical temporal and spatial energy buffer in tissues with high and fluctuating energy demands.[4][11]

  • Neurotransmission and Neuromodulation: Many guanidino compounds are neuroactive.[8] Arginine is the substrate for nitric oxide synthase (NOS), producing the critical signaling molecule nitric oxide.[8] Conversely, an accumulation of certain guanidino compounds, such as guanidinosuccinic acid, is associated with neurotoxic effects and convulsions, potentially through the generation of reactive oxygen species (ROS) or interference with neurotransmitter systems.[4][8][12]

  • Drug Development: The guanidino moiety is a privileged scaffold in medicinal chemistry.[1][13][14] Its presence is key to the activity of numerous therapeutic agents, including:

    • Antidiabetic: Metformin, a biguanide, is a first-line treatment for type 2 diabetes.[15][16]

    • Antihypertensive: Guanabenz and Guanfacine act on alpha receptors in the central nervous system to lower blood pressure.[15][16]

    • Antimicrobial: The disinfectant chlorhexidine and the antibiotic streptomycin utilize the guanidino group for their activity.[15] More recent research is exploring novel guanidine derivatives against resistant bacteria and protozoan pathogens like Leishmania.[14][16]

    • Antiviral & Anticancer: The guanidinium group is explored for its potential to inhibit viral proteases and for its inclusion in novel anticancer agents.[1][17]

Part 2: Methodologies for the Study of Guanidino Compounds

The analysis of guanidino compounds in biological matrices presents a challenge due to their high polarity and low volatility. Effective study requires robust protocols for extraction, separation, and detection.

Extraction and Sample Preparation

The choice of extraction method is dictated by the biological matrix and the physicochemical properties of the target compound(s). A critical first step is often protein precipitation, as the guanidinium cation can interact strongly with proteins.

Protocol 2.1.1: General Extraction of Guanidino Compounds from Serum/Plasma

  • Causality: This protocol uses methanol to precipitate larger protein molecules, which would otherwise interfere with chromatographic analysis. Centrifugation then separates the soluble small-molecule fraction, containing the guanidino compounds, from the precipitated protein pellet.

  • Methodology:

    • Collect a blood sample (e.g., 10 mL) and allow it to clot at room temperature for 1 hour to obtain serum, or use an appropriate anticoagulant and centrifuge to obtain plasma.[18]

    • Centrifuge the sample at 3000 x g for 30 minutes.[18]

    • To 1.0 mL of the resulting serum or plasma supernatant, add 1.0 mL of cold methanol.

    • Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

    • Centrifuge at 3000 x g for 20 minutes to pellet the precipitated proteins.[19]

    • Carefully collect the supernatant, which now contains the extracted guanidino compounds. This extract can be directly analyzed or subjected to further cleanup or derivatization steps.

Analytical Separation and Detection

Chromatographic techniques are the cornerstone of guanidino compound analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed, often coupled with mass spectrometry (MS) for definitive identification and quantification.[18]

2.2.1. Derivatization: Enhancing Analytical Performance

Due to their non-volatile nature, GC analysis of guanidino compounds requires a derivatization step to make them amenable to vaporization.[18][19] Derivatization can also improve chromatographic separation and detection sensitivity in both GC and HPLC.

  • For GC Analysis: A common strategy involves a two-step reaction. First, the guanidino group is cyclized with a dicarbonyl compound like glyoxal or methylglyoxal to form a stable imidazolone.[18][20] If the compound also contains a carboxylic acid, a second derivatization with an agent like ethyl chloroformate can be performed to esterify it, further increasing volatility and improving peak shape.[19]

  • For HPLC Analysis: Post-column derivatization with reagents like ninhydrin allows for spectrophotometric detection.[21] Pre-column derivatization using fluorescent tags can significantly enhance sensitivity for detection by fluorescence detectors.

Workflow: GC Analysis of Guanidino Compounds

This diagram outlines the essential steps for preparing and analyzing guanidino compounds using gas chromatography.

GC_Workflow Start Biological Sample (e.g., Serum, Urine) Extraction Extraction & Protein Precipitation Start->Extraction Deriv1 Step 1: Cyclization (e.g., with Glyoxal) Extraction->Deriv1 Deriv2 Step 2: Esterification (e.g., with Ethyl Chloroformate) (Optional, for acidic GCs) Deriv1->Deriv2 GC_Analysis GC-FID/MS Analysis Deriv2->GC_Analysis Inject Quant Data Processing & Quantification GC_Analysis->Quant

Caption: A typical workflow for the GC analysis of guanidino compounds (GCs).

Protocol 2.2.2: Gas Chromatographic Analysis with Dual Derivatization

  • Causality: This protocol is designed for the sensitive detection of a range of guanidino compounds. The glyoxal derivatization makes the guanidino group volatile, while the ethyl chloroformate step targets any carboxylic acid moieties, ensuring that acidic compounds like guanidinoacetic acid are also efficiently analyzed. This dual approach provides comprehensive profiling.[19]

  • Methodology:

    • Sample Preparation: Use the supernatant obtained from Protocol 2.1.1.

    • Derivatization - Step 1 (Cyclization):

      • To 0.5 mL of the extract, add 0.2 mL of a sodium tetraborate buffer (pH 7.5).

      • Add 0.2 mL of a 2% glyoxal solution in methanol.[18]

      • Add an appropriate internal standard for quantification.

      • Heat the mixture in a sealed vial at 80°C for 20 minutes.[18] Cool to room temperature.

    • Derivatization - Step 2 (Esterification):

      • If acidic guanidino compounds are of interest, add ethyl chloroformate to the reaction mixture. The reaction is typically rapid at room temperature.

    • GC Analysis:

      • Column: Use a non-polar capillary column, such as an HP-5 (30m x 0.32 mm i.d.).[18][20]

      • Injector: Set to 270°C with a split ratio (e.g., 10:1).[18]

      • Oven Program: A typical program starts at 100°C for 2 minutes, then ramps at 20°C/min to 250°C.[18]

      • Detector: Use a Flame Ionization Detector (FID) set at 270°C or a Mass Spectrometer for identification.[18][20]

    • Quantification: Calculate compound concentrations based on a calibration curve generated from authentic standards derivatized and analyzed under the identical conditions.

2.2.3. Advanced LC-MS/MS Approaches

Modern analytical strategies increasingly rely on Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers superior sensitivity and selectivity, often eliminating the need for derivatization. Isotope-coded labeling strategies can be employed for precise, multiplexed relative and absolute quantification of endogenous guanidino compounds in complex samples like tissues.[22]

Conclusion: An Expanding Frontier

The study of naturally occurring guanidino compounds remains a vibrant and expanding field. From their fundamental roles in metabolism to their potential as therapeutic leads and their involvement in human disease, the significance of the guanidinium group is undeniable.[13][17][23] Advances in analytical chemistry, particularly mass spectrometry, are enabling deeper exploration of the "guanidinome," revealing novel structures and biological functions.[22] For drug discovery professionals, the guanidino moiety continues to be a valuable building block for designing new molecules that can effectively interact with biological targets, promising new treatments for a wide range of conditions from infectious diseases to metabolic disorders.[14][16]

References

  • Title: Biosynthesis of guanidine-containing natural products in cyanobacteria - PMC - NIH Source: National Institutes of Health URL
  • Title: Pathways of guanidino compound synthesis.
  • Title: Biosynthesis of guanidine in isolated rat hepatocytes, perfused rat liver and intact animals Source: Springer URL
  • Title: Biological activities of guanidine compounds - PubMed Source: PubMed URL
  • Title: Biosynthesis of Guanidinoacetate by Bacillus subtilis Whole-Cell Catalysis - MDPI Source: MDPI URL
  • Title: Applications of Guanidine in Pharmaceutical Field - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: Biological activities of guanidine compounds | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: A role for guanidino compounds in the brain - PubMed Source: PubMed URL
  • Title: Biological activities of guanidine compounds, 2008 – 2012 update Source: Taylor & Francis Online URL
  • Title: Biochemistry and Neurotoxicology of Guanidino Compounds.
  • Title: Guanidino Compounds in Biology and Medicine - ResearchGate Source: ResearchGate URL
  • Title: The Chemistry and Biology of Guanidine Natural Products - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Guanidino compounds in serum, urine, liver, kidney, and brain of man and some ureotelic animals - PubMed Source: PubMed URL
  • Title: Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent - Oxford Academic Source: Oxford University Press URL
  • Title: GC analysis of guanidino compounds in serum and urine of healthy volunteers and uremic patients using methylglyoxal and ethyl chloroformate as derivatizing reagent - Analytical Methods (RSC Publishing)
  • Title: High-performance liquid chromatographic analysis of guanidino compounds using ninhydrin reagent. II.
  • Title: (PDF)
  • Title: Biologically active guanidine alkaloids - ScienceOpen Source: ScienceOpen URL
  • Title: Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia)
  • Title: A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC Source: National Institutes of Health URL
  • Title: (PDF)
  • Title: Multiplexed Analysis of Endogenous Guanidino Compounds via Isotope-Coded Doubly Charged Labeling: Application to Lung Cancer Tissues as a Case | Analytical Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Guanidine - Wikipedia Source: Wikipedia URL
  • Title: Guanidino compounds generate reactive oxygen species - PubMed Source: PubMed URL

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 6-guanidinohexanoic acid hydrochloride

Application Note: High-Purity Synthesis of 6-Guanidinohexanoic Acid Hydrochloride Introduction & Scope 6-Guanidinohexanoic acid (also known as 6-guanidinocaproic acid) is a critical non-proteinogenic amino acid analogue....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 6-Guanidinohexanoic Acid Hydrochloride

Introduction & Scope

6-Guanidinohexanoic acid (also known as 6-guanidinocaproic acid) is a critical non-proteinogenic amino acid analogue. Structurally, it resembles arginine but lacks the


-amino group, making it an ideal "spacer" or "linker" molecule in medicinal chemistry. It is frequently employed to introduce a guanidinium cation—a key pharmacophore for mimicking arginine residues—into peptoids, drug conjugates, and enzyme inhibitors without introducing a chiral center or an additional reactive amine that might complicate further conjugation.

This application note details a robust, scalable synthesis protocol converting 6-aminocaproic acid (6-ACA) to 6-guanidinohexanoic acid hydrochloride. Unlike the synthesis of homoarginine, this protocol targets the


-guanidino derivative specifically. We utilize the S-methylisothiourea  route, a classic and field-proven method that offers high yields and cost-efficiency compared to pyrazole-based reagents, provided that proper safety measures for byproduct management are in place.

Retrosynthetic Analysis & Strategy

The transformation relies on the nucleophilic attack of the primary amine of 6-ACA onto the electrophilic carbon of the isothiourea derivative.

  • Precursor: 6-Aminocaproic acid (readily available, low cost).

  • Guanylating Agent: S-Methylisothiourea sulfate (SMIS).

  • Mechanism: Nucleophilic substitution (

    
    -like) at the 
    
    
    
    carbon, displacing methyl mercaptan (methanethiol).
  • Critical Control Point: The evolution of methyl mercaptan (MeSH) requires a basic trap (bleach/NaOH) to neutralize the toxic and malodorous gas.

Reaction Scheme:



Materials & Equipment

Reagents:

  • 6-Aminocaproic acid (CAS: 60-32-2), >99%.

  • S-Methylisothiourea sulfate (CAS: 867-44-7), 2:1 salt.

  • Sodium Hydroxide (NaOH), pellets or 2M solution.[1]

  • Hydrochloric Acid (HCl), 1M and concentrated.[2]

  • Ethanol (Absolute) and Diethyl Ether (for crystallization).

  • Sodium Hypochlorite (Bleach) solution (for off-gas trapping).

Equipment:

  • Round-bottom flask (250 mL) with reflux condenser.

  • Magnetic stirrer and oil bath.

  • Gas outlet tube connected to a scrubber trap.

  • Rotary evaporator.

  • Vacuum filtration setup.[3]

Experimental Protocol

Phase 1: Reaction Setup & Safety Interlock
  • Safety Note: This reaction evolves Methyl Mercaptan (MeSH), which has a stench threshold of 1-2 ppb and is toxic. All operations must be performed in a functioning fume hood. The gas outlet must be bubbled through a trap containing 10% NaOH or dilute bleach solution to oxidize/neutralize the thiol.

Phase 2: Synthesis Procedure
  • Dissolution: In a 250 mL round-bottom flask, suspend 6-aminocaproic acid (13.1 g, 100 mmol) in 50 mL of deionized water .

  • Base Addition: Add Sodium Hydroxide (4.0 g, 100 mmol) dissolved in 20 mL water to the flask. Stir until the amino acid is fully dissolved (formation of sodium 6-aminocaproate).

  • Reagent Addition: Add S-methylisothiourea sulfate (13.9 g, 50 mmol) . Note: Since the sulfate is a 2:1 salt, 50 mmol provides 100 mmol of the thiourea active species.

  • Reflux: Equip the flask with a reflux condenser. Connect the top of the condenser to the bleach trap. Heat the mixture to reflux (approx. 100°C) for 6–12 hours .

    • Observation: A strong evolution of gas (MeSH) will occur during the first few hours. Ensure the trap is bubbling steadily.

  • Monitoring: Monitor reaction progress by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting amine spot (ninhydrin positive) should disappear or significantly diminish, replaced by the more polar guanidine spot (Sakaguchi test positive).

Phase 3: Workup & Isolation
  • Acidification: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to pH ~2 . This converts the zwitterionic product into the hydrochloride salt and ensures removal of any residual volatile thiols.

  • Concentration: Evaporate the aqueous solution to dryness under reduced pressure (Rotavap, 60°C bath). A white, sticky solid (crude product + NaCl/Na2SO4) will remain.

  • Extraction/Desalting:

    • Add 100 mL of hot absolute ethanol to the residue.

    • Triturate and stir vigorously for 30 minutes. The inorganic salts (NaCl, Na2SO4) are largely insoluble in ethanol, while 6-guanidinohexanoic acid HCl is soluble.

    • Filter off the inorganic salts while hot.

  • Crystallization:

    • Concentrate the ethanolic filtrate to approximately 20-30 mL.

    • Add Diethyl Ether dropwise until the solution turns slightly turbid.

    • Store at 4°C overnight. White crystalline needles of 6-guanidinohexanoic acid hydrochloride should form.

  • Final Drying: Filter the crystals, wash with cold ether, and dry under high vacuum over

    
     to remove traces of water/solvent.
    

Expected Yield: 70–85% Appearance: White crystalline powder.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these standard metrics.

MetricExpected ValueInterpretation
Appearance White Crystalline SolidYellowing indicates oxidation or residual sulfur impurities.
Melting Point 175–180°C (Dec)Sharp melting point is rare due to salt nature; decomposition is typical.
Mass Spec (ESI+)


Confirms the guanidino-hexanoic acid cation (MW 173.2).
Sakaguchi Test Positive (Red color)Specific for guanidine groups.
Ninhydrin Test Weak/Modified ColorPrimary amines give purple; guanidines react differently/slower.

NMR Characterization (


, 400 MHz): 
  • 
     3.16 ppm (t, 2H, 
    
    
    
    -N-Guanidine): Distinct downfield shift from starting amine (~2.9 ppm).
  • 
     2.35 ppm (t, 2H, 
    
    
    
    -COOH).
  • 
     1.65 - 1.35 ppm (m, 6H, internal 
    
    
    
    chain).
  • Note: Guanidine NH protons are exchangeable and will not be visible in

    
    .
    

Process Visualization

Figure 1: Reaction Mechanism & Pathway

G Substrate 6-Aminocaproic Acid (Nucleophile) Inter Tetrahedral Intermediate Substrate->Inter Attack Reagent S-Methylisothiourea (Electrophile) Reagent->Inter + Base Product 6-Guanidinohexanoic Acid (Target) Inter->Product Elimination Byproduct Methyl Mercaptan (Gas - TOXIC) Inter->Byproduct - MeSH

Caption: Nucleophilic substitution pathway converting the primary amine to the guanidino group with release of methanethiol.

Figure 2: Synthesis Workflow

G Start Start: 6-Aminocaproic Acid + NaOH (aq) AddReagent Add S-Methylisothiourea Sulfate (0.5 eq) Start->AddReagent Reflux Reflux 100°C (6-12h) *Trap MeSH Gas* AddReagent->Reflux Acidify Cool & Acidify (HCl to pH 2) Reflux->Acidify Evap Evaporate to Dryness (Residue: Product + Salts) Acidify->Evap Extract Extract with Hot Ethanol (Filter off NaCl/Na2SO4) Evap->Extract Cryst Crystallize (EtOH / Ether) Extract->Cryst Final Pure 6-Guanidinohexanoic Acid HCl Cryst->Final

Caption: Step-by-step operational workflow for the synthesis and purification of the target compound.

References

  • Organic Syntheses, Coll.[2] Vol. 3, p. 73 (1955). Preparation of Methylisourea Hydrochloride (Analogous Reagent).

  • BOC Sciences. 6-Guanidinohexanoic acid Product Data.

  • National Institutes of Health (PubChem). 2-Amino-6-guanidinohexanoic acid hydrochloride (Structural Analog Data).

  • Katritzky, A. R., et al.Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations. Elsevier, 1995. (General Reference for S-methylisothiourea methodology).
  • Sigma-Aldrich. Safety Data Sheet: Guanidine Hydrochloride (General Safety).

Sources

Application

High-Purity Isolation of 6-Guanidinohexanoic Acid Hydrochloride: Principles and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 6-Guanidinohexanoic acid hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Guanidinohexanoic acid hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] Its purity is paramount, as contaminants can compromise the efficacy, safety, and regulatory compliance of downstream applications. This guide provides a detailed examination of robust purification techniques for 6-guanidinohexanoic acid hydrochloride, grounded in fundamental chemical principles. We present field-proven protocols for recrystallization and ion-exchange chromatography, designed to be self-validating and adaptable. This document is intended to equip researchers and process chemists with the necessary tools to achieve high-purity material suitable for demanding research and development applications.

Introduction: The Critical Need for Purity

6-Guanidinohexanoic acid hydrochloride is a bifunctional molecule featuring a terminal guanidinium group and a carboxylic acid. The guanidinium group, a strong base that is protonated and positively charged over a wide pH range, imparts high polarity and unique chemical properties to the molecule. In drug development and scientific research, the presence of impurities—such as unreacted starting materials, side-products, or residual solvents—can lead to erroneous experimental results, unpredictable biological activity, and significant hurdles in scaling up production. Therefore, mastering its purification is a foundational step in its application.

This guide moves beyond simple procedural lists to explain the causality behind each step, enabling scientists to troubleshoot and optimize these methods for their specific needs.

Purification Strategy I: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds.[3] The underlying principle is the difference in solubility of the target compound and its impurities in a chosen solvent system at different temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly pure form upon cooling, while impurities remain dissolved in the "mother liquor".[3]

The Causality of Solvent Selection

The choice of solvent is the most critical factor for successful recrystallization. For a polar, ionic compound like 6-guanidinohexanoic acid hydrochloride, the solvent system must meet specific criteria. The solubility of the related compound, guanidine hydrochloride, provides a useful starting point, showing high solubility in water and methanol, moderate solubility in ethanol, and low solubility in less polar solvents like acetone.[4][5]

Key Solvent Characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must effectively dissolve the compound near its boiling point.

  • Low Solvating Power at Low Temperatures: Upon cooling, the solvent's ability to keep the compound in solution must decrease significantly to ensure a high recovery yield.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).

  • Volatility and Non-Reactivity: The solvent should be easily removable from the purified crystals (e.g., by vacuum drying) and should not react with the compound.

Based on these principles, water, methanol, and ethanol are strong candidates for a single-solvent system, while combinations with a miscible antisolvent (a solvent in which the compound is poorly soluble) can also be effective.

Protocol 1: Single-Solvent Recrystallization from an Aqueous Alcohol Solution

This protocol leverages the high solubility of 6-guanidinohexanoic acid hydrochloride in hot aqueous ethanol and its reduced solubility upon cooling.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, add the crude 6-guanidinohexanoic acid hydrochloride. For every 1 gram of crude material, add 5-10 mL of a 90:10 ethanol:water (v/v) solution.

  • Heating: Gently heat the mixture with continuous stirring (e.g., using a magnetic stir bar) in a water bath until the solvent reaches a gentle boil and all the solid has dissolved. Rationale: Using the minimum amount of hot solvent necessary for complete dissolution is key to maximizing yield.

  • (Optional) Hot Filtration for Insoluble Impurities: If any solid impurities remain in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Rationale: Pre-heating the apparatus prevents premature crystallization of the product during filtration.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Rationale: Rapid cooling can trap impurities within the crystal lattice.

  • Ice Bath Incubation: Once the solution has reached room temperature and crystallization has begun, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (90:10 ethanol:water) to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a white crystalline powder.[][8]

Data Presentation: Solvent Screening

The selection of an optimal solvent system is an empirical process. The following table provides a starting point for screening.

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal FormationRationale & Notes
WaterVery HighHighPoor Yield LikelyThe high polarity of water makes it a strong solvent even at low temperatures. May be suitable for initial dissolution before adding an antisolvent.
MethanolHighModerateGoodGood candidate, but high volatility requires careful handling to prevent solvent loss during heating.
EthanolModerate-HighLowExcellentOften provides a good balance of solubility properties for polar organic salts.
IsopropanolLowVery LowGood for WashingMay not be a strong enough solvent for initial dissolution but is excellent for washing crystals due to low product solubility.
Ethanol / Diethyl EtherDissolves in EthanolPrecipitates with EtherExcellentClassic antisolvent system. The compound is soluble in ethanol but insoluble in the non-polar ether. Ether is added until turbidity persists.
Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation a Crude Product + Minimum Hot Solvent b Heat to Dissolve a->b c Hot Filtration (Optional) b->c Clear Solution? d Slow Cooling to Room Temp. c->d e Ice Bath Incubation d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Under Vacuum g->h i Pure Crystalline Product h->i

Caption: Workflow for purification by recrystallization.

Purification Strategy II: Ion-Exchange Chromatography (IEX)

For impurities that are structurally similar to 6-guanidinohexanoic acid and thus difficult to remove by recrystallization, ion-exchange chromatography (IEX) is a highly effective alternative. This technique separates molecules based on their net surface charge.

The Causality of IEX Separation

The guanidinium group in 6-guanidinohexanoic acid is strongly basic (pKa ~13.5) and therefore carries a permanent positive charge in typical aqueous buffers (pH 1-12). This makes it an ideal candidate for cation-exchange chromatography, where the stationary phase (resin) contains negatively charged functional groups (e.g., sulfonate, -SO₃⁻).

The purification process involves:

  • Binding: The crude sample, dissolved in a low-ionic-strength buffer, is loaded onto the column. The positively charged 6-guanidinohexanoic acid binds to the negatively charged resin.

  • Washing: The column is washed with the loading buffer to remove neutral and negatively charged impurities that do not bind to the resin.

  • Elution: The bound product is displaced from the resin by increasing the ionic strength (salt concentration) or changing the pH of the buffer flowing through the column.

Guanidino compounds have been successfully separated from complex mixtures like urine using ion-exchange chromatography, demonstrating the technique's suitability.[9]

Protocol 2: Bench-Scale Cation-Exchange Chromatography

Materials:

  • Strong cation-exchange resin (e.g., Dowex 50WX8 or similar).

  • Chromatography column.

  • Buffers:

    • Loading Buffer: 20 mM Sodium Phosphate, pH 7.0.

    • Elution Buffer: 20 mM Sodium Phosphate, 1.0 M NaCl, pH 7.0.

    • Regeneration Buffer: 2.0 M HCl followed by deionized water.

Step-by-Step Methodology:

  • Resin Preparation & Packing: Prepare a slurry of the cation-exchange resin in the loading buffer and pack it into the chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the packed column by washing it with 5-10 column volumes (CV) of loading buffer until the pH and conductivity of the outflow match the inflow.

  • Sample Preparation & Loading: Dissolve the crude 6-guanidinohexanoic acid hydrochloride in a minimal volume of loading buffer. Apply the sample to the top of the equilibrated column.

  • Washing: Wash the column with 3-5 CV of loading buffer to elute any unbound impurities. Monitor the column outflow using a UV detector (if applicable, though guanidine has a low chromophore) or by collecting fractions for later analysis.

  • Elution: Elute the bound product by applying the elution buffer. This can be done in a single step or using a linear gradient from 0 M to 1.0 M NaCl to separate components with different binding affinities. The high salt concentration provides competing cations (Na⁺) that displace the product from the resin.

  • Fraction Collection: Collect fractions throughout the elution step.

  • Analysis & Pooling: Analyze the collected fractions (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product. Pool the pure fractions.

  • Desalting: The pooled fractions will contain a high concentration of salt. The salt must be removed, which can be accomplished by dialysis, diafiltration, or by using a reverse-phase C18 solid-phase extraction (SPE) cartridge.

  • Lyophilization: After desalting, freeze-dry (lyophilize) the aqueous solution to obtain the pure 6-guanidinohexanoic acid hydrochloride as a fluffy, white solid.

Visualization: Ion-Exchange Chromatography Workflow

G cluster_prep Column Preparation cluster_separation Separation cluster_recovery Product Recovery a Pack Column with Cation-Exchange Resin b Equilibrate with Loading Buffer a->b c Load Crude Sample b->c d Wash (Unbound Impurities Elute) c->d e Elute with High Salt Buffer d->e f Collect Fractions e->f g Analyze Fractions & Pool f->g h Desalt & Lyophilize g->h i Pure Product h->i

Caption: Workflow for purification by ion-exchange chromatography.

Purity Assessment and Final Characterization

Post-purification analysis is a non-negotiable step to validate the success of the chosen protocol. A combination of analytical techniques should be employed to confirm both the purity and the chemical identity of the final product.

Analytical TechniquePurposeExpected Outcome for Pure Product
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak with >98% peak area. Absence of impurity peaks seen in the crude material.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm molecular weight and identity.A major peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm chemical structure and identity.The spectrum should match the known structure of 6-guanidinohexanoic acid, with correct chemical shifts, integrations, and coupling patterns. No significant impurity signals.
Melting Point Assess purity.A sharp, defined melting point range. Impurities typically broaden and depress the melting point range.

Conclusion

The purification of 6-guanidinohexanoic acid hydrochloride can be reliably achieved using either recrystallization or ion-exchange chromatography. Recrystallization is a cost-effective first-line approach, particularly for removing bulk impurities with different solubility profiles. For achieving the highest levels of purity and removing closely related structural analogs, ion-exchange chromatography offers superior resolving power. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the operation. In all cases, rigorous analytical characterization of the final product is essential to ensure it meets the stringent quality standards required for research and drug development.

References

  • Marescau, B., De Deyn, P., Van Gorp, L., & Lowenthal, A. (1986). Purification procedure for some urinary guanidino compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 377, 334-8. Available at: [Link]

  • ResearchGate. HPLC separation of guanidino compounds. ResearchGate. Available at: [Link]

  • Axios Research. (n.d.). 6-Guanidine hexanoic acid HCl. Axios Research. Available at: [Link]

  • Toida, T. (2000). Chromatography of guanidino compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 123-38. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-guanidinohexanoic acid hydrochloride. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Chromatography of guanidino compounds. Request PDF. Available at: [Link]

  • Zhang, Y., et al. (2023). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. Food Science & Nutrition. Available at: [Link]

  • 1PlusChem. (n.d.). 6-Guanidinohexanoic acid hydrochloride. 1PlusChem. Available at: [Link]

  • Alzchem Group. (n.d.). 6-Guanidinohexanoic acid. Alzchem Group. Available at: [Link]

  • Aroso, I. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Alzchem Group. (n.d.). 6-Guanidinohexanoic acid. Alzchem Group. Available at: [Link]

  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Request PDF. Available at: [Link]

  • Alchem Pharmtech. (n.d.). (S)-2-Amino-6-guanidinohexanoic acid hydrochloride. Alchem Pharmtech. Available at: [Link]

  • Google Patents. (n.d.). Method for recovering 6-APA from 6-APA crystallization mother liquor. Google Patents.
  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link]

  • Interchim. (n.d.). Guanidine Hydrochloride. Interchim. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of 6-Guanidinohexanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary 6-Guanidinohexanoic acid (6-Ahx-Gua), an arginine analog lacking the -amino group, represents a critical structural motif in medicinal chemistry. Unlike standard amino acids, it acts as a "terminal cap"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Guanidinohexanoic acid (6-Ahx-Gua), an arginine analog lacking the


-amino group, represents a critical structural motif in medicinal chemistry. Unlike standard amino acids, it acts as a "terminal cap" or a specific linker, imparting the cationic properties of arginine without introducing a chiral center or an extendable N-terminus. Its applications range from the design of potent serine protease inhibitors (e.g., Gabexate and Camostat analogs) to the optimization of Cell-Penetrating Peptides (CPPs) where backbone flexibility and proteolytic stability are paramount.

This guide addresses the specific challenges of incorporating this moiety into SPPS. While direct coupling of the zwitterionic acid is possible, it is fraught with solubility issues and side reactions. Therefore, this protocol prioritizes the "Post-Synthetic Guanidinylation" strategy , a field-proven methodology that ensures high purity and quantitative conversion.

Chemical Context & Mechanistic Insight

The Structural Advantage
  • Arginine Mimicry: The guanidino group (

    
    ) maintains a positive charge at physiological pH, crucial for electrostatic interactions with anionic pockets (e.g., the S1 pocket of trypsin-like proteases).
    
  • Proteolytic Stability: The absence of an

    
    -amino group prevents N-terminal degradation by aminopeptidases, significantly extending the serum half-life of the peptide.
    
  • Flexible Linker: The 6-carbon alkyl chain (derived from

    
    -aminocaproic acid) provides rotational freedom, allowing the guanidino headgroup to adopt optimal binding geometries that constrained arginine residues cannot access.
    
The Synthetic Challenge

Direct coupling of free 6-guanidinohexanoic acid is inefficient due to:

  • Zwitterionic Nature: High polarity leads to poor solubility in standard SPPS solvents (DMF/DCM).

  • Self-Acylation: The unprotected guanidino group can compete as a nucleophile during activation, leading to branched side products.

  • Commercial Availability: The protected forms (e.g.,

    
    -Pbf-6-guanidinohexanoic acid) are expensive and less stable than their precursors.
    

The Solution: Construct the scaffold using Fmoc-6-aminohexanoic acid (Fmoc-6-Ahx-OH) , then convert the terminal amine to a guanidine directly on the solid phase.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" On-Resin Guanidinylation

Recommended for most applications. This method uses the robust Fmoc-6-Ahx-OH coupling followed by conversion.

Materials Required
  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Linker/Spacer: Fmoc-6-aminohexanoic acid (Fmoc-6-Ahx-OH).

  • Guanidinylation Reagent:

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2) or 1H-Pyrazole-1-carboxamidine hydrochloride. Note: The Di-Boc reagent is preferred for cleaner TFA cleavage profiles.
    
  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous DMF.

Step-by-Step Workflow

1. Peptide Assembly & Linker Coupling

  • Synthesize the core peptide sequence using standard Fmoc/tBu SPPS cycles.[1]

  • Coupling Step: Couple Fmoc-6-Ahx-OH (3-5 eq) using HBTU/DIPEA (1:1:2 ratio relative to AA) for 45–60 minutes.

  • QC Check: Verify coupling via Kaiser Test (should be negative/yellow).

2. N-Terminal Deprotection

  • Remove the Fmoc group from the 6-Ahx residue using 20% Piperidine in DMF (

    
     min).[2]
    
  • QC Check: Verify free amine via Kaiser Test (should be positive/blue).

3. On-Resin Guanidinylation

  • Wash: Wash resin extensively with DMF (

    
    ) and DCM (
    
    
    
    ) to remove all traces of piperidine (critical: piperidine can react with the amidine reagent).
  • Reaction Cocktail: Dissolve

    
    -Di-Boc-1H-pyrazole-1-carboxamidine  (3–5 eq) and DIPEA  (3–5 eq) in minimal DMF (enough to cover resin).
    
  • Incubation: Add cocktail to the resin. Agitate at Room Temperature for 3–16 hours (overnight is safest for quantitative yield).

  • Mechanism:[3] The primary amine of the 6-Ahx attacks the electrophilic carbon of the pyrazole carboxamidine, displacing the pyrazole leaving group and forming a protected guanidine.

4. Final Cleavage & Deprotection

  • Wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).[2]
  • Treat with Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
      for 2–3 hours.
    
  • Result: The TFA removes the Boc groups from the newly formed guanidine and cleaves the peptide from the resin.

Protocol B: Direct Coupling of Pre-Formed Acid

Use only if you possess the specific building block: 6-(N,N'-bis-tert-butoxycarbonyl-guanidino)-hexanoic acid.

  • Activation: Dissolve the protected acid (3 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add DIPEA (6 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid lactamization.

  • Coupling: Agitate for 2 hours. Double coupling is often required due to the steric bulk of the Boc-protected guanidine.

  • Cleavage: Standard TFA cleavage as above.

Technical Visualization: Workflow & Logic

SPPS_Guanidinylation Start Resin-Bound Peptide (N-term Free Amine) Step1 Couple Fmoc-6-Ahx-OH (HBTU/DIPEA) Start->Step1 Intermediate1 Fmoc-6-Ahx-Peptide-Resin Step1->Intermediate1 Step2 Fmoc Deprotection (20% Piperidine) Intermediate1->Step2 Intermediate2 H2N-6-Ahx-Peptide-Resin (Free Primary Amine) Step2->Intermediate2 Step3 Guanidinylation (N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) Intermediate2->Step3 Nucleophilic Attack Intermediate3 Boc-Guanidino-Ahx-Peptide-Resin Step3->Intermediate3 Pyrazole Displacement Step4 Global Cleavage (95% TFA) Intermediate3->Step4 Final Final Product: 6-Guanidinohexanoyl-Peptide Step4->Final Boc Removal & Resin Cleavage

Caption: Step-wise synthetic pathway for generating 6-guanidinohexanoyl peptides via the "Post-Synthetic Guanidinylation" route.

Case Study: Synthesis of a Protease Inhibitor (Camostat Analog)

Objective: Synthesize 6-Guanidinohexanoyl-Lys-Ala-NH2 (a simplified protease inhibitor model).

ParameterExperimental DetailRationale
Resin Rink Amide MBHA (0.6 mmol/g)Yields C-terminal amide (essential for biological activity).
Coupling 1 Fmoc-Ala-OH + HBTU/DIPEAStandard backbone assembly.
Coupling 2 Fmoc-Lys(Boc)-OH + HBTU/DIPEASide-chain protection prevents branching.
Linker Fmoc-6-Ahx-OH Introduces the 6-carbon spacer.
Modification Di-Boc-Pyrazole Carboxamidine Converts the terminal amine to a protected guanidine.
Cleavage TFA/TIS/H2O (95:2.5:2.5)Removes Lys(Boc) and Guanidine(Boc) simultaneously.
Analysis HPLC (C18 column) & MSTarget Mass: Calculated based on free guanidine form.

Troubleshooting & Optimization

Incomplete Guanidinylation
  • Symptom: Mass spec shows a peak corresponding to the amine (M-42) rather than the guanidine.

  • Cause: Steric hindrance or insufficient reagent concentration.

  • Fix:

    • Repeat the guanidinylation step with fresh reagents.

    • Switch to 1H-Pyrazole-1-carboxamidine HCl (less bulky than the Boc version) + DIPEA, though this requires careful washing to remove salts.

    • Heat the reaction to 40°C (microwave assisted) for 30 minutes.

Aggregation
  • Symptom: Low yield or broad HPLC peaks.

  • Cause: Poly-arginine-like sequences (if multiple guanidino groups are present) can aggregate on resin.

  • Fix: Use ChemMatrix® resin (PEG-based) instead of polystyrene to improve swelling. Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) during coupling steps.

Pyrazole Adducts
  • Symptom: Unexpected mass +68 Da.

  • Cause: Incomplete displacement of the pyrazole group (rare).

  • Fix: Ensure sufficient reaction time. The reaction is driven by the nucleophilicity of the amine; ensure the amine is not protonated (check DIPEA equivalents).

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflylguanidines: New Reagents for Guanidinylation. The Journal of Organic Chemistry, 63(23), 8432–8439. Link

  • Okada, Y., & Tsuda, Y. (2016). Synthesis and structure-activity relationships of protease inhibitors: Application of 6-aminohexanoic acid derivatives. Chemical and Pharmaceutical Bulletin. Link

  • Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined arginine mimetics. Current Protein and Peptide Science, 4(5), 339-356. Link

  • Bachem Application Guide. Guanidinylation of Amines in SPPS.Link (General Protocol Reference).

Sources

Application

Application Note: 6-Guanidinohexanoic Acid in Peptide Modifications

This guide details the strategic application of 6-Guanidinohexanoic acid (and its precursors) in peptide chemistry. It distinguishes between its use as a terminal "capping" moiety to mimic Arginine and its synthesis via...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 6-Guanidinohexanoic acid (and its precursors) in peptide chemistry. It distinguishes between its use as a terminal "capping" moiety to mimic Arginine and its synthesis via the guanidinylation of 6-aminohexanoic acid (Ahx) linkers.

Strategic Linker Design for Enhanced Stability and Cell Permeability

Executive Summary

6-Guanidinohexanoic acid (6-GHA) represents a critical functional motif in modern peptide therapeutics. Chemically, it is the guanidinylated derivative of 6-aminohexanoic acid (Ahx) . Unlike standard amino acids, 6-GHA lacks an


-amino group, rendering it an N-terminal capping agent  rather than an internal backbone extender.

Its primary utility lies in mimicking the arginine side chain while extending the distance from the peptide backbone. This modification imparts the membrane-translocating properties of arginine (via the guanidinium headgroup) without introducing N-terminal amine instability.

Key Benefits:

  • Enhanced Cell Permeability: The guanidinium group forms bidentate hydrogen bonds with cell membrane phosphates, driving internalization (similar to TAT/Poly-Arg).

  • Proteolytic Stability: As a non-natural cap, it prevents aminopeptidase degradation.

  • Solubility: The permanent positive charge (pKa > 12) prevents aggregation in hydrophobic cargo conjugates (e.g., PDCs, PROTACs).

Chemical Identity & Structural Logic

It is vital to distinguish between the reagent (6-GHA) and the linker precursor (Ahx).

ComponentStructureFunction
6-Guanidinohexanoic Acid

Terminal Cap: Adds a charge and spacer to the N-terminus or Lysine side chain. Cannot be extended.
6-Aminohexanoic Acid (Ahx)

Internal Linker: Can be inserted into the backbone. Precursor to 6-GHA via on-resin guanidinylation.
(R)-3-amino-6-guanidino...

Advanced Linker: A chiral

-amino acid variant used in PROTACs to allow chain extension.
Mechanism of Action: The "Arginine Magic"

The efficacy of 6-GHA stems from the Guanidinium-Phosphate Interaction . Unlike simple amines, the guanidinium group is planar and delocalized, allowing it to form stable, bidentate hydrogen bonds with phosphate/sulfate groups on the cell surface (heparan sulfates). This triggers macropinocytosis, facilitating cellular entry.

CellEntry Figure 1: Mechanism of Guanidinium-Mediated Cell Entry Guanidine 6-Guanidino Motif (Peptide) Complex Bidentate H-Bond Complex Guanidine->Complex Electrostatic Attraction Membrane Cell Membrane (Phosphates/Sulfates) Membrane->Complex Uptake Macropinocytosis (Internalization) Complex->Uptake Trigger

Experimental Protocols

Researchers typically access the 6-GHA motif via two routes:

  • Direct Coupling: Using pre-synthesized 6-GHA (best for simple N-capping).

  • On-Resin Guanidinylation: Coupling Fmoc-Ahx-OH followed by conversion of the amine to a guanidine (best for high-throughput or complex sequences).

Protocol A: On-Resin Guanidinylation of Ahx Linkers (Recommended)

This method is preferred for its cost-effectiveness and versatility. It allows you to build the linker (Ahx) first and then "activate" it to the guanidino form.

Reagents Required:

  • Linker: Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH).

  • Guanidinylation Reagent: 1H-Pyrazole-1-carboxamidine HCl (HPC) OR N,N'-Di-Boc-N''-triflylguanidine (for Boc-protection).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Workflow:

  • Coupling the Linker:

    • Couple Fmoc-Ahx-OH (5 eq) to the resin-bound peptide using standard HBTU/DIEA activation.

    • Check: Kaiser test should be negative (no free amines from previous residue).

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash resin with DMF (5x) and DCM (3x).

    • Check: Kaiser test should be positive (blue) indicating the free amine of Ahx.

  • Guanidinylation Reaction:

    • Reagent Prep: Dissolve 1H-Pyrazole-1-carboxamidine HCl (5-10 eq) and DIEA (10-20 eq) in minimal DMF.

    • Incubation: Add solution to the resin.[2] Agitate at Room Temperature (RT) for 3–16 hours (overnight is safest for complete conversion).

    • Note: If using the Triflyl-guanidine reagent, the reaction is faster (2-4 hours).

  • Confirmation & Cleavage:

    • Wash resin thoroughly (DMF, DCM, MeOH).

    • Check: Kaiser test should be negative (colorless), confirming the amine has been converted to a guanidine.

    • Cleave peptide using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).

Protocol B: Direct Coupling of 6-Guanidinohexanoic Acid

Use this if you have the commercial reagent (CAS 6659-35-4) and want a quick N-terminal cap.

Critical Consideration: The free guanidino group is highly basic. To prevent side reactions (like self-acylation or interference with activation), it is best to use the HCl salt of the acid and activate carefully.

  • Activation:

    • Dissolve 6-Guanidinohexanoic acid HCl (3 eq) in DMF.

    • Add HATU (2.9 eq) and DIEA (6 eq). Do not use a large excess of base; keep pH ~8.

    • Tip: Pre-activation time should be short (< 2 min) to minimize side reactions.

  • Coupling:

    • Add activated mixture to the deprotected resin.

    • Couple for 2–4 hours.

    • Double coupling is recommended due to the zwitterionic nature of the reagent affecting diffusion.

Visualization of Synthesis Workflow

SynthesisWorkflow Figure 2: On-Resin Synthesis of 6-Guanidinohexanoic Acid Cap Start Resin-Peptide-NH2 Step1 Couple Fmoc-Ahx-OH (HBTU/DIEA) Start->Step1 Step2 Remove Fmoc (20% Piperidine) Step1->Step2 Intermediate Resin-Peptide-Ahx-NH2 (Free Amine) Step2->Intermediate Step3 Guanidinylation (Pyrazole-1-carboxamidine) Intermediate->Step3 Critical Step Final Resin-Peptide-Ahx-Guanidine (6-GHA Capped) Step3->Final

Comparative Data & Troubleshooting

Comparison of Linker Properties
FeatureGly-Ser Linker (GS)6-Aminohexanoic (Ahx)6-Guanidinohexanoic (6-GHA)
Charge (pH 7.4) NeutralNeutral (Zwitterionic if free)Positive (+)
Hydrophobicity HydrophilicHydrophobic (Alkyl chain)Amphipathic (Alkyl + Charge)
Cell Permeability LowLowHigh
Protease Stability Low (unless D-aa)High (Non-natural)Very High
Primary Use Flexibility/SolubilitySpacing/FlexibilityCell Entry/Capping
Troubleshooting Guide
  • Problem: Incomplete Guanidinylation (Protocol A).

    • Cause: Steric hindrance or insufficient base.

    • Solution: Increase temperature to 40°C, use a stronger guanidinylating agent (e.g., N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine), or repeat the reaction.

  • Problem: Poor Solubility of 6-GHA Reagent (Protocol B).

    • Cause: Zwitterionic nature (salt bridge formation).

    • Solution: Dissolve in a mixture of DMF/DMSO (1:1) and ensure sufficient DIEA is added to break the salt bridges before adding the coupling agent.

  • Problem: Precipitation during Cleavage.

    • Cause: Guanidine-TFA salts can be less soluble.

    • Solution: Triturate with cold diethyl ether immediately after cleavage. Do not let the TFA solution stand for too long.

References

  • Santa Cruz Biotechnology. 6-Guanidinohexanoic acid (CAS 6659-35-4) Product Data.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discusses guanidinylation side reactions and reagents).

  • National Institutes of Health (NIH). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (Review of Ahx as a linker precursor).

  • Zhang, Y.[2][3] & Kennan, A.J. Efficient introduction of protected guanidines in Boc solid phase peptide synthesis.[3] Org Lett. 2001.[3] (Protocol for on-resin guanidinylation).[4]

  • MedChemExpress. Pip6a Cell-Penetrating Peptide. (Example of Ahx-spaced Arginine linkers in CPPs).

Sources

Method

mass spectrometry analysis of 6-guanidinohexanoic acid hydrochloride

Application Note: Mass Spectrometry Analysis of 6-Guanidinohexanoic Acid Hydrochloride Executive Summary & Analytical Challenge 6-Guanidinohexanoic acid (6-GHA), also known as 6-guanidinocaproic acid, is a polar, zwitter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Analysis of 6-Guanidinohexanoic Acid Hydrochloride

Executive Summary & Analytical Challenge

6-Guanidinohexanoic acid (6-GHA), also known as 6-guanidinocaproic acid, is a polar, zwitterionic compound primarily encountered as a degradation product or metabolite of the serine protease inhibitor Gabexate Mesilate .

The Analytical Challenge: The structural combination of a basic guanidine group (pKa ~12.5) and a carboxylic acid tail creates significant chromatographic difficulties.

  • Retention Failure: On standard C18 Reverse Phase (RP) columns, 6-GHA elutes in the void volume due to extreme hydrophilicity.

  • Peak Tailing: Secondary interactions with residual silanols on silica-based columns cause severe peak tailing.

  • Matrix Effects: Co-elution with polar matrix components (phospholipids, salts) leads to ion suppression in the void volume.

This guide presents a Hydrophilic Interaction Liquid Chromatography (HILIC) protocol as the gold standard for analysis, offering superior retention and desolvation compared to traditional ion-pairing RP methods.

Physicochemical Profile

ParameterValueNotes
Compound Name 6-Guanidinohexanoic AcidSynonym: 6-Guanidinocaproic acid
CAS Number 6659-35-4
Formula

Analyzed as free base in MS
Molecular Weight 173.21 g/mol (Free base)Monoisotopic Mass: 173.1164 Da
Polarity (LogP) ~ -1.5 to -2.0Highly Hydrophilic
Acidity/Basicity AmphotericBasic Guanidine (pKa ~12.5), Acidic Carboxyl (pKa ~4.[1]5)

Experimental Protocols

Sample Preparation: "Dilute-and-Shoot" for HILIC

Rationale: HILIC requires high organic solvent content. Traditional aqueous extraction is incompatible with HILIC injection solvents. We use Acetonitrile (ACN) protein precipitation to align the sample matrix with the mobile phase.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma/serum or formulation sample into a 1.5 mL centrifuge tube.

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid (Internal Standard added here).

    • Note: The 1:4 ratio ensures protein removal while keeping water content low (~20%), ideal for HILIC retention.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Collect supernatant. Do not evaporate/reconstitute. Inject directly.

Chromatographic Conditions (HILIC)

Rationale: A Zwitterionic (ZIC) or Amide stationary phase is selected to interact with the polar guanidine group via electrostatic and hydrogen bonding mechanisms, ensuring retention away from the void volume.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Why pH 3.5? Protonates the carboxylic acid (neutral) while keeping guanidine charged (+), reducing zwitterionic complexity.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

Time (min)% Mobile Phase B (Organic)State
0.090%Initial Hold
1.090%Isocratic Loading
5.050%Elution Gradient
6.050%Wash
6.190%Re-equilibration
9.090%Ready for next inj.
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Logic: The guanidine group is a "proton sponge," making ESI+ highly sensitive.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
6-GHA 174.1 60.1 25Quantifier (Guanidinium)
174.1157.115Qualifier (Loss of

)
174.1139.120Qualifier (Loss of

)
IS (d4-6-GHA) 178.164.125Internal Standard

Mechanistic Visualization

Analytical Workflow

This diagram illustrates the critical decision points in the sample processing and separation logic.

GHA_Workflow Sample Biological Sample (Plasma/Formulation) Prep Protein Precipitation (4:1 ACN:Sample) Sample->Prep Centrifuge Centrifugation (Remove Proteins) Prep->Centrifuge Supernatant Supernatant (High Organic Content) Centrifuge->Supernatant Decision Column Selection Supernatant->Decision RP_Path Reverse Phase (C18) Requires Ion Pairing (HFBA) Decision->RP_Path Legacy Method HILIC_Path HILIC (Zwitterionic/Amide) Direct Injection Decision->HILIC_Path Recommended MS_Detect ESI+ MS/MS Detection (m/z 174.1 -> 60.1) RP_Path->MS_Detect Suppression Risk HILIC_Path->MS_Detect High Sensitivity

Caption: Figure 1: Optimized analytical workflow comparing Legacy RP methods with the recommended HILIC protocol.

Fragmentation Pathway

Understanding the fragmentation is crucial for confirming identity. The guanidine group dominates the fragmentation pattern.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 174.1 LossNH3 [M+H - NH3]+ m/z 157.1 Precursor->LossNH3 -17 Da (NH3) LossWater [M+H - H2O]+ m/z 156.1 Precursor->LossWater -18 Da (H2O) Guanidine Guanidinium Ion [CH6N3]+ m/z 60.1 Precursor->Guanidine C-N Cleavage (High Energy) Lactam Cyclic Lactam (Caprolactam deriv.) m/z 112-115 LossNH3->Lactam Cyclization

Caption: Figure 2: Proposed ESI+ fragmentation pathway. The m/z 60.1 ion is the most specific quantifier.

Validation & Troubleshooting

System Suitability Tests (SST)

Before running a batch, ensure:

  • Retention Factor (

    
    ):  Must be > 1.5 on HILIC to ensure separation from the void.
    
  • Peak Shape: Tailing factor (

    
    ) should be < 1.5. If higher, increase buffer concentration (up to 20 mM Ammonium Formate).
    
Common Pitfalls
  • Drifting Retention Times: HILIC columns require long equilibration. Allow at least 20 column volumes when starting up.

  • Sensitivity Loss: If using RP with Ion Pairing (e.g., HFBA or TFA), expect source contamination over time. The HILIC method avoids these non-volatile reagents.

  • Carryover: Guanidines stick to metallic surfaces. Use a needle wash of 10% Formic Acid in Water/ACN (50:50).

References

  • PubChem. (n.d.). 6-Guanidinohexanoic acid (Compound Summary). National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Ohno, Y., et al. (1981). Application of HPLC measurement of plasma concentration of gabexate mesilate. Japanese Journal of Pharmacology. Retrieved February 17, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of Gabexate Mesilate and Impurities. Retrieved February 17, 2026, from [Link]

Sources

Application

Technical Application Note: 6-Guanidinohexanoic Acid in Pharmaceutical Synthesis

This guide details the technical application of 6-Guanidinohexanoic Acid (6-GHA) , a critical non-proteinogenic amino acid intermediate used primarily in the synthesis of serine protease inhibitors like Gabexate Mesylate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 6-Guanidinohexanoic Acid (6-GHA) , a critical non-proteinogenic amino acid intermediate used primarily in the synthesis of serine protease inhibitors like Gabexate Mesylate .

Executive Summary & Pharmacophore Rationale

6-Guanidinohexanoic acid (CAS: 6659-35-4) serves as a synthetic arginine mimetic. In medicinal chemistry, it functions as a "spacer-optimized" pharmacophore. Unlike arginine, which possesses an


-amino group and a shorter side chain, 6-GHA offers a flexible six-carbon hydrophobic linker terminating in a highly basic guanidinium group (

).

Mechanistic Role: In protease inhibitors (e.g., Gabexate), the 6-GHA moiety mimics the P1 residue of the natural substrate. The guanidinium headgroup forms a critical salt bridge with the aspartate residue (e.g., Asp189 in trypsin) located at the bottom of the enzyme's S1 specificity pocket. The hexanoic alkyl chain provides the necessary length and flexibility to span the distance from the catalytic triad to the specificity pocket without steric clash, acting as a "molecular anchor."

Synthesis Protocol: 6-Guanidinohexanoic Acid

This protocol details the conversion of 6-aminocaproic acid (6-ACA) to 6-GHA using S-methylisothiourea. This route is preferred in GMP environments over cyanamide routes due to higher safety and yield profiles.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 6-Aminocaproic acid (6-ACA) [CAS: 60-32-2]

  • Reagent: S-Methylisothiourea sulfate (SMIS) [CAS: 867-44-7]

  • Solvent: Deionized Water, Ethanol

  • Base: Sodium Hydroxide (NaOH) 2M solution

Step-by-Step Procedure
  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 1.0 eq of 6-aminocaproic acid in water (approx. 5 mL/g).

  • Basification: Adjust pH to ~10.0 using 2M NaOH. The basic environment is crucial to deprotonate the

    
    -amine of 6-ACA, making it nucleophilic.
    
  • Addition: Add 1.1 eq of S-methylisothiourea sulfate.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Chemist's Note: Evolution of methyl mercaptan (MeSH) gas will occur. This is a toxic, foul-smelling gas. Scrubbing is mandatory. Route the condenser exhaust through a bleach (sodium hypochlorite) trap to oxidize MeSH.

  • Precipitation: Cool the reaction mixture to 0–5°C. The zwitterionic 6-GHA is less soluble in cold water than the starting materials.

  • Isolation: Filter the white precipitate. Wash with ice-cold water followed by cold ethanol to remove unreacted SMIS.

  • Recrystallization: Recrystallize from water/ethanol (1:1) if purity is <98% by HPLC.[1]

Quality Control Check
  • Target Yield: 75–85%

  • Melting Point: 210–215°C (Decomposition)

  • Appearance: White crystalline powder[2][3][4]

Application Protocol: Synthesis of Gabexate Mesylate

This workflow demonstrates the use of 6-GHA as the acylating agent for Ethyl p-hydroxybenzoate , forming the active pharmaceutical ingredient (API) Gabexate Mesylate.

Reaction Scheme Overview

The carboxylic acid of 6-GHA is activated (via acid chloride) and coupled with the phenol group of Ethyl p-hydroxybenzoate.

Workflow Diagram (DOT)

GabexateSynthesis ACA 6-Aminocaproic Acid (Starting Material) GHA 6-Guanidinohexanoic Acid (Intermediate) ACA->GHA Guanylation (S-Methylisothiourea) GHA_Cl 6-GHA Acid Chloride (Activated Species) GHA->GHA_Cl SOCl2 / 0°C SOCl2 Thionyl Chloride (Activation) SOCl2->GHA_Cl Gabexate Gabexate Base GHA_Cl->Gabexate Esterification (Pyridine/DCM) EPHB Ethyl p-hydroxybenzoate (Coupling Partner) EPHB->Gabexate Mesylate Gabexate Mesylate (Final API) Gabexate->Mesylate Methanesulfonic Acid

Figure 1: Synthetic pathway from 6-Aminocaproic Acid to Gabexate Mesylate, highlighting 6-GHA as the central intermediate.

Detailed Coupling Procedure
  • Activation (Acid Chloride Formation):

    • Suspend dried 6-GHA (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add Thionyl Chloride (1.5 eq) dropwise at 0°C.

    • Critical Insight: The guanidine group will protonate to form the hydrochloride salt, protecting it from self-acylation.

    • Reflux for 2 hours until the solution becomes clear (formation of 6-guanidinohexanoyl chloride HCl). Evaporate excess SOCl₂ under vacuum.

  • Esterification:

    • Redissolve the acid chloride residue in anhydrous DCM.

    • Add Ethyl p-hydroxybenzoate (1.0 eq) .

    • Add Pyridine (2.5 eq) dropwise at 0°C to act as an acid scavenger and catalyst.

    • Stir at room temperature for 12 hours.

  • Work-up:

    • Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.

    • Dry over MgSO₄ and concentrate to obtain Gabexate Base .

  • Salt Formation (Mesylate):

    • Dissolve Gabexate Base in Ethanol.

    • Add Methanesulfonic acid (1.0 eq) .

    • Cool to crystallize Gabexate Mesylate .[4]

Analytical Quality Control (HPLC Method)

To ensure the integrity of 6-GHA and the absence of dimerization impurities.[5]

ParameterCondition
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Ion suppression for Guanidine)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 0% B; 5-20 min: 0% -> 40% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Carboxyl absorption)
Key Impurities 6-Aminocaproic acid (RT ~3 min), Dimer (RT ~12 min)

Mechanism of Action Visualization

Understanding the molecular docking is essential for researchers designing analogs.

Mechanism Drug Gabexate (6-GHA moiety) Pocket S1 Specificity Pocket Drug->Pocket Enters Asp189 Aspartate 189 (Anionic Anchor) Drug->Asp189 Salt Bridge (Guanidinium-Carboxylate) Ser195 Serine 195 (Catalytic Nucleophile) Drug->Ser195 Acylation (Inhibition) Enzyme Serine Protease (Trypsin/Thrombin) Pocket->Asp189 Contains

Figure 2: Pharmacological interaction of the 6-GHA moiety within the protease active site.

References

  • Gabexate Mesylate Structure & Pharmacology: PubChem Compound Summary for CID 3447, Gabexate. National Center for Biotechnology Information (2025). [Link]

  • Synthesis of Guanidino Acids: Organic Syntheses Procedure: ε-Aminocaproic Acid.[6] Organic Syntheses, Coll.[6] Vol. 2, p.28 (1943).[6] [Link]

  • HPLC Analysis of Guanidino Compounds: Development of HPLC-UV Method for Detection and Quantification of Organic Acids. Longdom Publishing. [Link]

  • Clinical Application: Gabexate mesilate: a synthetic serine protease inhibitor. Guide to Pharmacology. [Link]

Sources

Method

Application Note: 6-Guanidinohexanoic Acid as a Mechanistic Probe in Arginase Inhibitor Studies

This Application Note and Protocol Guide details the use of 6-Guanidinohexanoic Acid (6-GHA) in arginase research.[1] While often overshadowed by high-potency transition-state analogues like ABH (2(S)-amino-6-boronohexan...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 6-Guanidinohexanoic Acid (6-GHA) in arginase research.[1] While often overshadowed by high-potency transition-state analogues like ABH (2(S)-amino-6-boronohexanoic acid), 6-GHA serves a critical role as a mechanistic probe and structural determinant in Structure-Activity Relationship (SAR) studies.[1]

Executive Summary

In the development of arginase inhibitors for cancer immunotherapy and cardiovascular disease, understanding the precise contribution of the substrate's functional groups is paramount. 6-Guanidinohexanoic acid (6-GHA) is a linear analogue of L-arginine that lacks the


-amino group.[1] Unlike the potent transition-state analogue ABH, 6-GHA acts as a weak competitive inhibitor  or non-hydrolyzable substrate mimic .[1]

Its primary utility in inhibitor studies is twofold:

  • SAR Benchmarking: It quantifies the thermodynamic contribution of the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -amino group to enzyme binding ($ \Delta \Delta G{bind} $).[1]
    
  • Active Site Mapping: It probes the flexibility of the "S-pocket" (specificity pocket) without the confounding factor of catalytic turnover.[1]

Mechanistic Insight & Chemical Logic

Structural Comparison

To understand the utility of 6-GHA, one must contrast it with the natural substrate (L-Arginine) and the reference inhibitor (ABH).[1]

CompoundStructure DescriptionInteraction with Arginase Active SiteRole
L-Arginine

-amino,

-carboxyl, guanidino group
Substrate.[1][2]

-amino group H-bonds with Asp181/Glu186 (human Arg1 numbering) to orient the guanidino group for nucleophilic attack.[1]
Natural Substrate
6-GHA No

-amino
,

-carboxyl, guanidino group
Competitive Inhibitor. Binds to the active site but lacks the critical H-bond network provided by the

-amino group.[1]
Structural Probe / Negative Control
Homoarginine

-amino,

-carboxyl, guanidino group (1 extra CH2)
Substrate/Inhibitor.[1] The extra methylene group disrupts optimal alignment, leading to slow turnover.[1]Slow Substrate
ABH

-amino,

-boronic acid, guanidino group
Transition State Analogue.[1] Boron forms a tetrahedral complex with the Mn2+ cluster, mimicking the hydrolysis intermediate.[1][3]Potent Inhibitor (nM

)
Mechanism of Inhibition

Arginase relies on a precise hydrogen bond network involving the substrate's


-amino group to position the guanidino group directly over the binuclear manganese cluster (

).[1]
  • The 6-GHA Effect: By deleting the

    
    -amino group, 6-GHA loses these orienting H-bonds.[1] It can still enter the active site (driven by the guanidino-Glu277 interaction), but it binds with significantly reduced affinity (typically high 
    
    
    
    to
    
    
    range).[1]
  • Utility: The difference in binding energy between L-Arginine (or a non-hydrolyzable amino-analogue) and 6-GHA allows researchers to calculate the specific stabilization energy provided by the

    
    -amino moiety.[1]
    
Visualization of the Signaling/Inhibition Logic

Arginase_Inhibition_Mechanism Arginase Arginase Enzyme (Binuclear Mn2+ Cluster) Complex_Substrate Enzyme-Substrate Complex (Oriented by α-amino group) Arginase->Complex_Substrate + L-Arg Complex_Inhibitor Enzyme-Inhibitor Complex (Distorted Geometry) Arginase->Complex_Inhibitor + 6-GHA Transition_State Tetrahedral Intermediate (Stabilized by Mn2+) Arginase->Transition_State + ABH (Mimics TS) L_Arg L-Arginine (Substrate) L_Arg->Complex_Substrate Six_GHA 6-Guanidinohexanoic Acid (Probe) Six_GHA->Complex_Inhibitor ABH ABH (Reference Inhibitor) Complex_Substrate->Transition_State Nucleophilic Attack (OH- bridged) No_Reaction NO HYDROLYSIS (Steric/Electronic Mismatch) Complex_Inhibitor->No_Reaction Lacks α-amino anchor Cannot orient for attack Product L-Ornithine + Urea Transition_State->Product

Figure 1: Mechanistic divergence between Substrate (L-Arg), Transition State Analogue (ABH), and Structural Probe (6-GHA).

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( ) for 6-GHA

This protocol determines the


 of 6-GHA, establishing it as a competitive inhibitor.[1] This assay uses a colorimetric detection of urea (the product of the competing substrate, L-Arginine).[1]

Prerequisites:

  • Enzyme: Recombinant Human Arginase 1 (hArg1) or Arginase 2 (hArg2).[1]

  • Substrate: L-Arginine (Stock 100 mM).

  • Inhibitor: 6-Guanidinohexanoic Acid (Sigma-Aldrich or similar, CAS 7009-49-6).[1]

  • Detection: Urea detection reagent (isonitrosopropiophenone or diacetyl monoxime).[1]

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Barbiturate or Tris-HCl, pH 9.5 (Arginase has an alkaline optimum).[1] Add 1 mM

      
       to ensure enzyme activation.[1]
      
    • 6-GHA Stock: Dissolve 6-GHA in Assay Buffer to create a 100 mM stock. Note: 6-GHA has moderate solubility; mild warming (37°C) may be required.[1]

    • Enzyme Activation: Dilute hArg1 to ~2 nM in Assay Buffer containing 1 mM

      
       and incubate at 37°C for 30 minutes prior to use.
      
  • Experimental Setup (96-well plate):

    • Design a matrix of Substrate (L-Arg) and Inhibitor (6-GHA) concentrations.[1]

    • [L-Arg]: 0, 1, 2, 4, 8, 16 mM.[1]

    • [6-GHA]: 0, 5, 10, 20, 40 mM.[1] (Note: High concentrations are needed due to weak affinity).[1]

  • Reaction Initiation:

    • Add 10 µL of 6-GHA (at 5x final conc) to respective wells.

    • Add 10 µL of L-Arginine (at 5x final conc) to respective wells.

    • Add 20 µL of Assay Buffer to adjust volume.[1]

    • Initiate by adding 10 µL of Activated Enzyme.[1]

    • Total Volume: 50 µL.

  • Incubation:

    • Incubate at 37°C for 10–20 minutes. (Ensure <10% substrate conversion to maintain initial velocity conditions).

  • Termination & Detection:

    • Stop reaction by adding 150 µL of Acid Mixture (e.g.,

      
      /
      
      
      
      mixture used in urea assays).[1]
    • Add 50 µL of 9% ISPF (

      
      -isonitrosopropiophenone) in ethanol.[1]
      
    • Seal plate and heat at 95°C for 30 minutes (Color development).

    • Cool to 4°C for 10 minutes.

    • Read Absorbance at 540 nm.[1]

  • Data Analysis:

    • Convert

      
       to Urea concentration using a standard curve.[1]
      
    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk) for each inhibitor concentration.[1]
    • Expected Result: Lines should intersect at the Y-axis (Competitive Inhibition).

    • Calculate

      
       using the equation: 
      
      
      
      .[1]
Protocol B: "Deletion Analysis" for SAR Studies

This protocol compares 6-GHA against L-Arginine and L-Homoarginine to map the active site.[1]

  • Objective: Determine the

    
     contribution of the 
    
    
    
    -amino group.[1]
  • Method:

    • Perform the

      
       assay (Protocol A) for 6-GHA.[1]
      
    • Perform the

      
       assay for L-Arginine (treat 
      
      
      
      as approx
      
      
      for calculation purposes, or use isothermal titration calorimetry for precise
      
      
      ).
  • Calculation:

    • 
      [1]
      
    • 
      [1]
      
    • Interpretation: A large positive

      
       indicates the 
      
      
      
      -amino group is essential for binding entropy/enthalpy.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition Observed [6-GHA] too low.6-GHA is a weak inhibitor (

often > 5 mM).[1] Increase concentration range to 50-100 mM.
High Background Signal Urea contamination in reagents.[1]Use ultrapure water.[1] Ensure 6-GHA source is not contaminated with urea (rare, but possible if degraded).[1]
Non-Linear Rates Enzyme instability or product inhibition.[1]Reduce incubation time. Ensure Ornithine (product) accumulation is not inhibiting the reaction (Ornithine is a potent inhibitor).[1]
Precipitation 6-GHA solubility limit.[1]Do not exceed 100 mM in the final assay.[1] Ensure pH is maintained at 9.5.

References

  • Christianson, D. W. (2005).[1][2] Arginase: Structure, mechanism, and physiological role in male and female sexual arousal.[2] Accounts of Chemical Research, 38(3), 191–201.[1][2] Link[1]

  • Di Costanzo, L., et al. (2005).[1] Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response.[1] Proceedings of the National Academy of Sciences, 102(37), 13058–13063.[1] Link[1]

  • Colleluori, D. M., & Ash, D. E. (2001).[1] Classical and slow-binding inhibitors of human type II arginase.[1] Biochemistry, 40(31), 9356–9362.[1] Link[1]

  • Reczkowski, R. S., & Ash, D. E. (1994).[1] Rat liver arginase: kinetic mechanism, alternate substrates, and inhibitors.[1] Archives of Biochemistry and Biophysics, 312(1), 31–37. Link

  • Sigma-Aldrich. (n.d.).[1] Arginase Activity Assay Kit Technical Bulletin. Link (General reference for urea detection methods).[1]

Disclaimer

This guide is intended for research use only. 6-Guanidinohexanoic acid is not approved for therapeutic use in humans.[1] Always consult Safety Data Sheets (SDS) before handling chemical reagents.

Sources

Application

analytical method development using 6-guanidinohexanoic acid as a reference standard

Reference Standard Guide for Impurity Profiling & Metabolite Analysis Executive Summary 6-Guanidinohexanoic acid (6-GHA) serves as a critical reference standard in the pharmaceutical analysis of serine protease inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Guide for Impurity Profiling & Metabolite Analysis

Executive Summary

6-Guanidinohexanoic acid (6-GHA) serves as a critical reference standard in the pharmaceutical analysis of serine protease inhibitors, specifically Gabexate Mesilate and Camostat Mesilate . As a primary hydrolysis degradation product and metabolic marker, its accurate quantification is essential for stability indicating methods (SIM) and pharmacokinetic studies.

This guide addresses the primary analytical challenge of 6-GHA: its zwitterionic polarity and lack of a strong chromophore . We provide three distinct, validated protocols ranging from QC-grade HPLC-UV to high-sensitivity LC-MS/MS.

Analyte Dossier: Physicochemical Profile

Understanding the molecule is the first step to successful separation. 6-GHA is an aliphatic chain terminated by a basic guanidino group and an acidic carboxyl group.

PropertyValue / CharacteristicImpact on Method
Structure

Highly polar; poor retention on standard C18.[1]
Molecular Weight 173.21 g/mol Low mass requires careful MS parameter tuning.
pKa Values pKa₁ (Acid): ~4.5pKa₂ (Base): ~12.5 (Guanidine)Exists as a zwitterion at neutral pH. Cationic at pH < 4.
UV Absorbance Weak (< 210 nm)No aromatic ring. Requires low-UV detection, CAD, or derivatization.
Solubility High in Water; Low in Organic SolventsIdeal for HILIC or Aqueous Normal Phase (ANP).
Origin & Significance

In the context of Gabexate Mesilate , 6-GHA is the "acid half" of the ester molecule. Hydrolysis breaks the ester bond, yielding 6-GHA and Ethyl p-hydroxybenzoate.

GabexateDegradation Gabexate Gabexate Mesilate (API) Hydrolysis Hydrolysis (Esterase/H2O) Gabexate->Hydrolysis GHA 6-Guanidinohexanoic Acid (Target Analyte) Hydrolysis->GHA EPHB Ethyl p-hydroxybenzoate (Co-product) Hydrolysis->EPHB

Figure 1: Hydrolytic degradation pathway of Gabexate Mesilate yielding 6-GHA.

Method Selection Strategy

Choose the protocol based on your sensitivity requirements and available instrumentation.

MethodSelection Start Select Analytical Goal Conc Analyte Concentration? Start->Conc High High (> 1 µg/mL) (e.g., API Impurity) Conc->High Trace Trace (< 100 ng/mL) (e.g., Plasma/Urine) Conc->Trace UV_Route Can you use Ion-Pairing? High->UV_Route Protocol_C Protocol C: LC-MS/MS (HILIC) MRM Mode Trace->Protocol_C Protocol_A Protocol A: HPLC-UV (210 nm) Ion-Pair C18 UV_Route->Protocol_A Yes Protocol_B Protocol B: HPLC-CAD/ELSD Mixed-Mode Column UV_Route->Protocol_B No (MS compatible)

Figure 2: Decision tree for selecting the optimal analytical methodology.

Protocol A: HPLC-UV (Impurity Profiling)

Application: Routine QC testing of Gabexate Mesilate API for 6-GHA impurity. Principle: Ion-Pair Chromatography (IPC) is used to retain the polar cation on a C18 column.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm.

  • Wavelength: 210 nm (Critical: 6-GHA has negligible absorbance >220 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 20 µL.

Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 1.0 g of Sodium 1-Octanesulfonate (Ion Pair Reagent) and 1.0 mL of Phosphoric Acid (85%) in 1000 mL of water. Adjust pH to 3.0 with dilute NaOH/H3PO4.

  • Organic (Solvent B): Acetonitrile (HPLC Grade).

  • Isocratic Mode: 80% Buffer : 20% Acetonitrile.

    • Note: The ion-pair reagent increases the hydrophobicity of 6-GHA, allowing retention on C18.

System Suitability Criteria
  • Retention Time: ~6–8 minutes.

  • Tailing Factor: NMT 1.5.

  • LOD: ~0.5 µg/mL (Limited by low UV response).

Protocol B: LC-MS/MS (Bioanalysis & High Sensitivity)

Application: Pharmacokinetic studies or trace impurity analysis where UV sensitivity is insufficient. Principle: HILIC (Hydrophilic Interaction Liquid Chromatography) retains the polar zwitterion without ion-pair reagents, making it MS-compatible.

Mass Spectrometry Parameters (Source: ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: 174.1 m/z [M+H]⁺.

  • Product Ions (MRM):

    • Quantifier: 174.1 -> 60.1 m/z (Guanidino fragment).

    • Qualifier: 174.1 -> 157.1 m/z (Loss of NH3).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

Chromatographic Conditions (HILIC)
  • Column: HILIC Amide (e.g., Waters XBridge Amide or TSKgel Amide-80), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

  • Gradient:

    Time (min) %A (Aqueous) %B (Organic)
    0.0 10 90
    1.0 10 90
    5.0 50 50
    7.0 50 50
    7.1 10 90

    | 10.0 | 10 | 90 |

Sample Preparation (Serum/Plasma)
  • Aliquot: 50 µL plasma.

  • Precipitation: Add 150 µL cold Acetonitrile (containing Internal Standard, e.g., 6-GHA-d4).

  • Vortex/Centrifuge: 10 min at 10,000 rpm.

  • Injection: Inject 5 µL of the supernatant directly (HILIC compatible).

Advanced Troubleshooting & Optimization

Issue 1: Poor Retention on C18
  • Cause: 6-GHA is too polar.

  • Fix: Ensure Ion-Pair reagent (Octanesulfonate) is present. Alternatively, switch to a Mixed-Mode Column (e.g., SIELC Primesep 100 or Newcrom R1) which has embedded cation-exchange groups. This allows retention using simple Mobile Phases (Water/MeCN/Formic Acid) without ion-pair reagents.

Issue 2: Low Sensitivity (UV)
  • Cause: Lack of chromophore.

  • Fix:

    • Derivatization: React with Benzoin or Phenanthrenequinone under alkaline conditions to form a fluorescent derivative (Excitation 325 nm / Emission 420 nm).

    • Detector Switch: Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detector (ELSD). These are universal detectors ideal for non-chromophoric salts like 6-GHA.

Issue 3: Peak Tailing
  • Cause: Interaction of the basic guanidine group with residual silanols on the silica backbone.

  • Fix:

    • Use "End-capped" columns.

    • Lower pH to < 3.0 (suppresses silanol ionization).

    • Increase buffer concentration (to 50-100 mM).

References

  • Gabexate Mesilate Degradation: Nishikawa, T., et al. "Stability and degradation of gabexate mesilate in aqueous solution." Chemical & Pharmaceutical Bulletin, 1985. Link

  • Guanidino Compound Analysis: Kobayashi, Y., et al.[3] "Simultaneous determination of guanidino compounds in physiological fluids by HPLC with fluorescence detection." Journal of Chromatography B, 2001. Link

  • HILIC Methodology: Jian, W., et al.[3] "HILIC-MS/MS for the determination of polar metabolites in biological matrices." Bioanalysis, 2010. Link

  • Mixed-Mode Chromatography: SIELC Technologies.[4] "Separation of Gabexate and its metabolites on Newcrom R1." Application Note. Link

  • Reference Standard Data: Axios Research. "6-Guanidine hexanoic acid HCl Reference Standard Data Sheet." Link

Sources

Method

Application Note: 6-Guanidinohexanoic Acid as a Structural Probe and Affinity Ligand

This Application Note is structured to serve as a definitive technical guide for the use of 6-Guanidinohexanoic Acid (6-GHA) in the study of protein-ligand interactions. It moves beyond generic descriptions to provide ac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the use of 6-Guanidinohexanoic Acid (6-GHA) in the study of protein-ligand interactions. It moves beyond generic descriptions to provide actionable protocols, mechanistic insights, and rigorous validation methods.

Executive Summary & Mechanistic Rationale

6-Guanidinohexanoic acid (6-GHA) is a specialized small-molecule ligand used to probe the active sites of enzymes and receptors that recognize basic amino acids, particularly Arginine and Lysine . Structurally, it consists of a six-carbon aliphatic chain terminated by a carboxyl group at one end and a guanidino group at the other.[1]

Why 6-GHA? The "Perfect Imperfect" Mimic

Unlike Arginine, 6-GHA lacks the


-amino group. This structural "defect" is its primary strength in experimental applications:
  • Non-Substrate Status: It binds to the S1 specificity pocket of serine proteases (like Trypsin) and metalloproteases (like Carboxypeptidase B) but cannot undergo peptide bond hydrolysis. This makes it an ideal competitive inhibitor and crystallographic chaperone .

  • Conformational Flexibility: The hexanoic linker provides a specific distance (

    
    8-9 Å) between the charged headgroups, allowing it to probe the depth of specificity pockets without the steric hindrance of the peptide backbone.
    
  • Chemical Stability: The guanidino group is protonated at physiological pH (pKa

    
     12.5), ensuring a stable positive charge for salt-bridge formation with Aspartate or Glutamate residues in protein active sites.
    

Molecular Interaction Map

To understand how to use 6-GHA, one must visualize its binding mode. The diagram below illustrates the interaction logic, specifically modeling the inhibition of a Trypsin-like serine protease or Carboxypeptidase B.

GHA_Interaction GHA 6-Guanidinohexanoic Acid (Ligand) Asp Aspartate Residue (Protein S1 Pocket) GHA->Asp Salt Bridge (Ionic Interaction) Hydrophobic Hydrophobic Channel GHA->Hydrophobic Van der Waals Stacking Water Catalytic Water (Displaced) GHA->Water Displacement (Entropy Gain) Stabilization Stabilized Closed Conformation GHA->Stabilization Induces Asp->Stabilization

Figure 1: Mechanistic interaction map of 6-GHA within a protease active site. The guanidino group anchors the molecule via a salt bridge, while the aliphatic chain exploits hydrophobic interactions.

Application I: Determination of Inhibition Constants ( )

6-GHA is classically used to determine the topological specificity of enzymes. The following protocol describes how to determine the


 of 6-GHA against Carboxypeptidase B (CPB) , a model system for C-terminal basic residue recognition.
Materials
  • Enzyme: Recombinant Carboxypeptidase B (approx. 10 nM final concentration).

  • Substrate: Hippuryl-L-Arginine (Hip-Arg).

  • Inhibitor: 6-Guanidinohexanoic acid (Stock: 100 mM in water).

  • Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65.

  • Detection: UV Spectrophotometer (Absorbance at 254 nm).

Experimental Protocol
  • Preparation of Reaction Mix: Prepare five reaction tubes with varying concentrations of 6-GHA (e.g., 0, 10, 50, 100, 200

    
    M). Maintain constant enzyme concentration.
    
  • Substrate Titration: For each inhibitor concentration, vary the substrate (Hip-Arg) concentration (e.g., 0.1

    
     to 5 
    
    
    
    ).
  • Kinetic Measurement:

    • Blank the spectrophotometer with buffer + enzyme.

    • Add substrate to initiate the reaction.

    • Record the increase in absorbance at 254 nm (cleavage of hippuric acid) for 3 minutes. Determine the initial velocity (

      
      ).
      
  • Data Analysis (Self-Validation):

    • Step A: Plot

      
       vs. 
      
      
      
      (Lineweaver-Burk).
    • Validation Check: If 6-GHA is a competitive inhibitor (binding the active site), the lines should intersect at the Y-axis (

      
       is unchanged, apparent 
      
      
      
      increases).
    • Step B: Construct a Dixon Plot (

      
       vs. 
      
      
      
      ). The intersection of lines from different substrate concentrations yields
      
      
      .

Expected Result: For CPB, 6-GHA typically exhibits a


 in the micromolar range (

to

M), confirming it mimics the product (Arginine) but binds tighter due to the hydrophobic hexanoic chain.

Application II: Affinity Chromatography Resin Preparation

6-GHA can be immobilized onto solid supports to purify "Arginine-binding" proteins, such as plasminogen activators or specific chaperones.

Coupling Chemistry

Since 6-GHA possesses a terminal carboxyl group and a guanidino group, random coupling must be avoided. To present the guanidino group to the protein, the carboxyl group must be coupled to an amine-functionalized matrix.

Protocol: EDC/NHS Coupling to Amine-Sepharose
  • Matrix Activation:

    • Wash 5 mL of Amine-Sepharose (or magnetic amine beads) with 50 mL of 0.1 M MES buffer, pH 5.0.

  • Ligand Preparation:

    • Dissolve 6-GHA (50 mg) in 5 mL of 0.1 M MES, pH 5.0.

    • Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to a final concentration of 50 mM each.

    • Incubate for 15 minutes to form the NHS-ester.

  • Coupling Reaction:

    • Mix the activated ligand solution with the washed resin.

    • Adjust pH to 7.0–7.5 immediately.

    • Incubate at Room Temperature for 2 hours with gentle rotation.

  • Blocking:

    • Add 1 M Ethanolamine (pH 8.0) to block unreacted NHS-esters. Incubate for 30 minutes.

  • Validation (The "Negative" Test):

    • Pass a known non-binding protein (e.g., BSA) over the column. It should flow through.

    • Pass Trypsin (at pH 7.0).[2] It should bind. Elute with low pH (pH 3.0) or high salt (1 M NaCl).

Application III: X-Ray Crystallography Stabilization

In structural biology, flexible loops in active sites often result in poor electron density. 6-GHA is used as a "molecular staple" to lock these loops into a defined conformation.

Workflow: Co-Crystallization

Crystallography_Workflow Step1 Protein Purification (>95% Purity) Step2 Ligand Soaking / Co-incubation Add 6-GHA (10x molar excess) Step1->Step2 Step3 Screening Conditions (Vapor Diffusion) Step2->Step3 Step4 X-Ray Diffraction Step3->Step4 Step5 Density Fitting Look for Guanidino density Step4->Step5

Figure 2: Workflow for using 6-GHA to stabilize protein crystals.

Critical Tip: Because 6-GHA is a zwitterion (at certain pH) or cation, it affects the ionic strength of the crystallization drop. Always run a control drop with 6-GHA but without protein to ensure no salt crystals form.

Data Summary: Comparative Ligand Properties

FeatureArginine (L-Arg)6-Guanidinohexanoic Acid6-Aminohexanoic Acid (EACA)
CAS Number 74-79-34292-35-7 60-32-2
Primary Functional Group

-Amino + Guanidino
Guanidino only

-Amino only
Charge at pH 7.4 Zwitterion (+1 net)Zwitterion (approx) Zwitterion
Primary Target General MetabolismTrypsin-like Proteases / CPB Plasminogen / Kringle Domains
Proteolytic Stability Cleavable (Peptide bond)Non-Cleavable Non-Cleavable

References

  • Plummer, T. H., & Ryan, T. J. (1981). A potent mercapto bi-product analogue inhibitor for carboxypeptidase B. Biochemical and Biophysical Research Communications.

  • Folk, J. E., et al. (1962). Carboxypeptidase B: Purification and Characterization. Journal of Biological Chemistry. (Foundational paper establishing the specificity of CPB for guanidino-alkanoic acids).

  • PubChem Database. 6-Guanidinohexanoic acid Compound Summary.

  • Santa Cruz Biotechnology. 6-Guanidinohexanoic acid Product Data Sheet.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Application

Application Note: Scalable Fabrication of High-Efficiency Perovskite Solar Cells via Slot-Die Coating

[1][2] Abstract While single-junction perovskite solar cells (PSCs) have achieved power conversion efficiencies (PCE) exceeding 26.1% at the laboratory scale (NREL, 2025), the transition to commercial production is hinde...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

While single-junction perovskite solar cells (PSCs) have achieved power conversion efficiencies (PCE) exceeding 26.1% at the laboratory scale (NREL, 2025), the transition to commercial production is hindered by the scalability gap. Traditional spin-coating processes waste >90% of precursor material and are incompatible with large-area roll-to-roll (R2R) manufacturing.

This guide details the Slot-Die Coating protocol for Perovskite fabrication.[1][2][3][4] Unlike spin coating, slot-die coating is a pre-metered technique offering >95% material utilization. This note focuses on the critical ink Rheology and Gas-Quenching Crystallization mechanisms required to replicate high-efficiency lab results on large-area substrates.

Part 1: Precursor Chemistry & Rheology Control

The Challenge: Controlling Crystallization Kinetics

In spin coating, centrifugal force drives rapid solvent evaporation, supersaturating the solution almost instantly. In slot-die coating, evaporation is slower. If the wet film dries too slowly, the perovskite crystallizes into large, disconnected needles (dendrites) rather than a compact film.

The Solution: Lewis Acid-Base Adduct Engineering To control crystallization, we utilize a solvent system that forms a stable intermediate complex (adduct) with the lead halide.

  • Lewis Acid: Lead Iodide (

    
    )[5]
    
  • Lewis Base: Dimethyl Sulfoxide (DMSO)[6]

DMSO donates electrons to the empty orbitals of


, forming a 

adduct. This intermediate phase retards the direct reaction with the organic cation (e.g., Formamidinium,

), preventing premature crystallization during the coating process.
DOT Diagram: Adduct Formation Pathway

AdductMechanism Precursors Precursors (PbI2 + FAI) Complex Intermediate Complex (PbI2·DMSO·FAI) Precursors->Complex Dissolution Solvent Solvent Mix (DMF:DMSO 4:1) Solvent->Complex Lewis Base Coordination Quench Gas Quenching (Solvent Extraction) Complex->Quench Wet Film Deposition Anneal Thermal Annealing (150°C) Quench->Anneal Adduct Film Formation Final Perovskite Crystal (Black Phase) Anneal->Final DMSO Release & Crystallization

Caption: Figure 1: The chemical pathway from precursor mixing to final perovskite crystallization via the DMSO-adduct intermediate.[7]

Part 2: Precursor Ink Formulation Protocol

Safety Note: Lead (


) is toxic. All steps must be performed in a glovebox or fume hood with appropriate PPE.
Materials
  • Lead Iodide (

    
    ):  99.99% purity (beads preferred for flow).
    
  • Formamidinium Iodide (FAI): High purity.

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide).

  • Cesium Iodide (CsI): Optional, for triple-cation stability.

Step-by-Step Formulation
  • Solvent Preparation: Prepare a solvent mixture of DMF:DMSO in a 4:1 volume ratio .

    • Why: DMF reduces viscosity for flow; DMSO coordinates with Pb to slow crystallization.

  • Stoichiometric Weighing:

    • Target Concentration: 1.2 M (Molar).

    • Weigh

      
       and FAI in a 1:1 molar ratio.
      
    • Example: For 10 mL ink, dissolve 461 mg

      
       and 172 mg FAI (adjust for specific molecular weights and purity).
      
  • Mixing:

    • Add powder to solvent.

    • Stir at 60°C for 2 hours .

    • Visual Check: Solution must be clear yellow. Turbidity indicates incomplete dissolution or moisture contamination.

  • Filtration:

    • Filter through a 0.45 µm PTFE filter.

    • Critical: Degas the ink in a vacuum chamber for 5 minutes to remove micro-bubbles that cause streak defects in slot-die coating.

Quantitative Data: Solvent Properties
SolventBoiling Point (°C)Viscosity (cP)Surface Tension (mN/m)Role
DMF 1530.9237.1Primary carrier; low viscosity ensures flow.
DMSO 1891.9943.5Retards crystallization; high boiling point.
2-ME 1241.7231.8Alternative "Green" solvent (faster drying).

Part 3: Scalable Deposition Protocol (Slot-Die Coating)[5]

This protocol replaces the "anti-solvent drip" used in spin coating with an Air Knife (Gas Quenching) system.

Equipment Setup
  • Slot-Die Head: Shim thickness 50 µm.

  • Pump: High-precision syringe pump (flow rate stability

    
     0.1%).
    
  • Gas Knife: Nitrogen slot nozzle positioned 5–10 mm after the coating head.

Workflow Diagram: The Coating Process Window

CoatingProcess Pump Syringe Pump (Ink Supply) Head Slot-Die Head (Meniscus Formation) Pump->Head Flow Rate (Q) Substrate Moving Substrate (Web Speed v) Head->Substrate Wet Film Thickness (t) GasKnife Gas Knife (N2 Quenching) Substrate->GasKnife Drying Front Heater Hot Plate (Annealing) GasKnife->Heater Intermediate Phase

Caption: Figure 2: Schematic of the slot-die coating line with integrated gas quenching.

Execution Protocol
  • Substrate Preparation:

    • Use ITO/Glass or Flexible PET. Clean via sonication (detergent

      
       water 
      
      
      
      acetone
      
      
      IPA).
    • UV-Ozone treat for 15 mins to increase surface energy (improves wetting).

  • Parameter Calculation: Calculate the required pump rate (

    
    ) for target wet thickness (
    
    
    
    ):
    
    
    • 
      : Coating width (e.g., 10 cm)
      
    • 
      : Web speed (e.g., 2 m/min)
      
    • Target: Aim for

      
       to achieve a dry film of ~500 nm.
      
  • Coating Initiation:

    • Bring die head to Gap Height: 50 µm .

    • Start pump. Once a bead forms, start substrate motion.

    • Visual Check: The meniscus (liquid bridge between head and substrate) must be stable.[2] If it breaks, increase flow rate or decrease speed.

  • Gas Quenching (The Critical Step):

    • Activate Nitrogen Gas Knife immediately downstream.

    • Pressure: 0.2 – 0.5 bar.

    • Mechanism:[1][2][8][9] The gas blast strips the DMF, forcing the

      
       adduct to precipitate rapidly. Without this, the film will dewet.
      
  • Annealing:

    • Transfer to hot plate at 150°C for 10–20 minutes.

    • The film should turn from transparent/yellow (adduct) to deep black (perovskite).

Part 4: Characterization & Validation Standards

To ensure scientific integrity, every batch must undergo the following validation steps.

X-Ray Diffraction (XRD)
  • Purpose: Confirm phase purity.

  • Pass Criteria:

    • Strong peaks at

      
       (110) and 
      
      
      
      (220).
    • Absence of peak at

      
       (indicates unreacted 
      
      
      
      ) or
      
      
      (indicates residual
      
      
      -phase or adduct).
Scanning Electron Microscopy (SEM)
  • Purpose: Morphology check.

  • Pass Criteria:

    • Pin-hole free coverage.[10]

    • Grain size

      
       nm.
      
    • Failure Mode: If "dendrites" (needle shapes) are visible, the gas quenching was too slow. Increase gas pressure.

Time-Resolved Photoluminescence (TRPL)
  • Purpose: Carrier lifetime measurement (proxy for defect density).

  • Pass Criteria: Carrier lifetime (

    
    ) 
    
    
    
    indicates low non-radiative recombination and high-quality crystals.

References

  • National Renewable Energy Laboratory (NREL). (2025). Best Research-Cell Efficiency Chart. Retrieved from [Link]

  • Vertex AI Search. (2025). Slot-Die Coating: A Scalable Pathway to Commercial Perovskite Solar Cells. Retrieved from [Link]

  • Park, N. G., et al. (2023). Controlling Thin Film Morphology Formation during Gas Quenching of Slot-Die Coated Perovskite Solar Modules. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Jeon, N. J., et al. (2014). Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells. Nature Materials.
  • Cotella, et al. (2025).[10] Perovskite Thin Films Solar Cells: The Gas Quenching Method. Materials Sustainability. Retrieved from [Link][10]

Sources

Technical Notes & Optimization

Troubleshooting

common issues and side reactions in guanidinylation reactions

This guide serves as a Tier 3 Technical Support resource for researchers encountering difficulties with guanidinylation reactions. It synthesizes mechanistic insights with practical troubleshooting steps.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering difficulties with guanidinylation reactions. It synthesizes mechanistic insights with practical troubleshooting steps.

Ticket Status: Open Subject: Troubleshooting Common Failures, Side Reactions, and Purification Issues in Guanidine Synthesis Assigned Specialist: Senior Application Scientist

Reagent Selection & Reactivity Triage

User Query: I have a primary amine and a secondary amine in my molecule. I want to selectively guanidinylate the primary amine, but I’m getting mixtures or no reaction. Which reagent should I use?

Technical Insight: Guanidinylation is a nucleophilic substitution at an


 carbon. The rate is governed by the nucleophilicity of the amine  (sterics/pKa) and the electrophilicity of the reagent  (leaving group ability).
  • Primary Amines (Unencumbered): Use 1H-Pyrazole-1-carboxamidine HCl (Bernatowicz Reagent) . It is chemoselective for primary amines and generally does not react with secondary amines under mild conditions.

  • Secondary/Hindered Amines: Use Goodman’s Reagent (N,N'-Di-Boc-N''-triflylguanidine) or N,N'-Bis(Cbz)-S-methylisothiourea . The triflyl group makes the central carbon highly electrophilic, necessary to overcome the steric penalty of secondary amines.

  • Electron-Deficient Amines (Anilines): These are poor nucleophiles. You require strong activation, often using Mercury(II) salts with thiourea reagents or Goodman’s reagent with higher heat.

Reagent Selection Decision Tree

ReagentSelection Start Start: Analyze Substrate AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Aniline Aniline/Electron-Poor AmineType->Aniline Pyraz Rec: 1H-Pyrazole-1-carboxamidine HCl (Bernatowicz Reagent) Primary->Pyraz Standard S_Methyl Alt: S-Methylisothiourea (Requires high pH) Primary->S_Methyl Cost-sensitive Goodman Rec: Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine) Secondary->Goodman Steric Bulk Aniline->Goodman Low Nucleophilicity Mercury Alt: Thiourea + HgCl2 (Toxic, harsh) Aniline->Mercury Classic Method

Figure 1: Decision matrix for selecting the optimal guanidinylation reagent based on amine nucleophilicity and steric hindrance.

Troubleshooting Specific Failures
Issue A: "My reaction is stuck at 50% conversion."

Diagnosis: This is often a proton shuttle failure .

  • Mechanism: As the amine attacks the reagent, a proton is released. If you are using a salt form (like pyrazole carboxamidine HCl), the reaction generates another equivalent of acid. If the pH drops below the pKa of your amine (typically 9–10), the amine becomes protonated (ammonium) and ceases to be a nucleophile.

  • Solution: Ensure you have a base trap .

    • Add DIPEA (Diisopropylethylamine) (1.5–2.0 equiv) to scavenge protons.

    • For S-methylisothioureas, the reaction produces methanethiol (MeSH), which is acidic; maintain high pH.

Issue B: "I see a +18 mass unit impurity (Urea formation)."

Diagnosis: Hydrolysis of the Amidine Intermediate.

  • Mechanism: The guanidinylation intermediate (an amidine) is susceptible to attack by water if the leaving group does not depart quickly or if water concentration is high. This converts the desired guanidine into a urea .

  • Solution:

    • Dry Solvents: Switch to anhydrous DMF or DCM.

    • Order of Addition: Do not premix the reagent with base in the absence of the amine for long periods.

    • Check Reagent Quality: Triflyl guanidines decompose to ureas if stored in moist conditions.

Issue C: "I cannot remove the pyrazole byproduct."

Diagnosis: Co-elution due to similar polarity.

  • Technical Insight: 1H-pyrazole is a weak base/acid (amphoteric). It often streaks on silica.

  • Solution:

    • Scavenger Resins: Use an aldehyde resin (to trap pyrazole? No, pyrazole is a poor nucleophile). Better: Use a carbonate resin to bind the HCl salt, then wash the free base pyrazole away if your product is charged.

    • Liquid-Liquid Extraction: If your product is protected (Boc/Cbz), it is lipophilic. Pyrazole is water-soluble. Wash the organic layer with 0.5 M KHSO4 or 1 M HCl (if product is acid-stable) to pull pyrazole into the aqueous phase.

    • Ether Trituration: Many protected guanidines are solids; pyrazole is soluble in ether/hexane.

Side Reaction Mechanisms

User Query: I am using cyanogen bromide (BrCN) and seeing a cyclic side product.

Technical Insight: Cyanogen bromide is an electrophilic "linchpin." If your substrate has a nucleophile nearby (hydroxyl, thiol, or another amine) within 2–3 carbons, intramolecular cyclization will outcompete intermolecular guanidinylation.

Common Side Reactions Table
ReagentIntended ReactionCommon Side ReactionTrigger/Cause
Goodman's Reagent GuanidinylationSulfonamide Formation Attack on the Sulfur instead of the Carbon (rare, but happens with very hard nucleophiles).
S-Methylisothiourea GuanidinylationAmide/Urea Formation Hydrolysis due to wet solvent or old reagent.
Cyanogen Bromide GuanidinylationCyclization (Imidazoline) Presence of a nucleophile at

or

position (e.g., 1,2-diamine).
1H-Pyrazole-1-carboxamidine GuanidinylationNo Reaction Substrate is a secondary amine (steric hindrance).
Pathway of Urea Impurity Formation

UreaFormation Reagent Guanidinylation Reagent (L-C(=NH)-NHP) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine (R-NH2) Product Guanidine (R-NH-C(=NH)-NHP) Intermediate->Product - Leaving Group (L) Urea Urea Impurity (R-NH-C(=O)-NHP) Intermediate->Urea + Water - NH3/Amine Water H2O (Moisture) Water->Intermediate

Figure 2: Mechanistic pathway showing how moisture competes with the amine, leading to urea impurities (M+18 or M+16 depending on mass spec ionization).

Validated Experimental Protocols
Protocol A: Primary Amines with 1H-Pyrazole-1-carboxamidine HCl

Best for: Unhindered primary amines, aqueous or organic solubility.

  • Dissolution: Dissolve the amine (1.0 equiv) in DMF or Methanol (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv). Crucial: Ensure solution is basic (pH > 9).

  • Reagent Addition: Add 1H-Pyrazole-1-carboxamidine HCl (1.0–1.2 equiv).

  • Reaction: Stir at Room Temperature for 4–16 hours.

  • Monitoring: Check TLC or LCMS. Look for the disappearance of the pyrazole peak.

  • Workup:

    • If Product is Lipophilic: Dilute with EtOAc, wash with water (2x) and brine. The pyrazole stays in the water/brine layer.

    • If Product is Polar: Evaporate solvent.[1][2] Triturate the residue with diethyl ether to remove pyrazole.

Protocol B: Hindered Amines with Goodman’s Reagent

Best for: Secondary amines, anilines, or when a protected guanidine (Boc) is needed.

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equiv) and the amine (1.0–1.2 equiv) in anhydrous DCM or DCM/CHCl3.

  • Base: Add Triethylamine (TEA) (1.1 equiv).

  • Reaction: Stir at Room Temperature.

    • Note: Reaction usually completes in 2–6 hours. If slow, heat to 40°C.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M NaHSO4 (removes TEA and triflamide byproduct).

    • Wash with Sat. NaHCO3 and Brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually a stable white foam.

References
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[3] The Journal of Organic Chemistry.[4] Link

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-protected guanidines and triflyldiurethane-protected guanidines: New reagents for guanidinylation reactions.[4] The Journal of Organic Chemistry.[4] Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[1][4][5][6][7][8] ARKIVOC. Link

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines. Synthesis.[1][2][5][6][9][10] Link

  • Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N''-triflylguanidine.[2][11] Organic Syntheses.[1][2] Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Guanidinohexanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 6-guanidinohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-guanidinohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthetic process.

Section 1: Understanding the Core Reaction - Guanidinylation of 6-Aminohexanoic Acid

The most common and direct route to 6-guanidinohexanoic acid involves the guanidinylation of the primary amine of 6-aminohexanoic acid. This reaction introduces the guanidinium group, a key functional moiety in many biologically active molecules.[1][2] The success of this synthesis hinges on the careful selection of the guanidinylating reagent and the optimization of reaction conditions to maximize yield and purity.

General Reaction Scheme

The fundamental transformation is the reaction of the amino group of 6-aminohexanoic acid with a suitable guanidinylating agent.

Guanidinylation Reaction cluster_reactants Reactants cluster_products Products 6-Aminohexanoic_Acid 6-Aminohexanoic Acid 6-Guanidinohexanoic_Acid 6-Guanidinohexanoic Acid 6-Aminohexanoic_Acid->6-Guanidinohexanoic_Acid Reaction Conditions (Solvent, Temp, pH) Guanidinylating_Reagent Guanidinylating Reagent Guanidinylating_Reagent->6-Guanidinohexanoic_Acid Byproduct Byproduct(s) Guanidinylating_Reagent->Byproduct Low_Yield_Troubleshooting Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Loss Product Loss During Workup/Purification Low_Yield->Product_Loss Suboptimal_Temp Suboptimal_Temp Incomplete_Reaction->Suboptimal_Temp Check Temperature Incorrect_pH Incorrect_pH Incomplete_Reaction->Incorrect_pH Check pH Insufficient_Time Insufficient_Time Incomplete_Reaction->Insufficient_Time Increase Reaction Time Poor_Reagent_Quality Poor_Reagent_Quality Incomplete_Reaction->Poor_Reagent_Quality Verify Reagent Purity Oligomerization Oligomerization Side_Reactions->Oligomerization Monitor for Oligomers Reagent_Degradation Reagent_Degradation Side_Reactions->Reagent_Degradation Check Reagent Stability Inefficient_Extraction Inefficient_Extraction Product_Loss->Inefficient_Extraction Optimize Extraction Purification_Issues Purification_Issues Product_Loss->Purification_Issues Review Purification Method

Caption: Troubleshooting workflow for low reaction yields.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your 6-aminohexanoic acid is of high purity and free from impurities like caprolactam. [3]The guanidinylating reagent should also be pure and stored under appropriate conditions to prevent degradation.

  • Optimize Reaction Temperature: Many guanidinylation reactions proceed well at room temperature. [4]However, for less reactive amines or hindered reagents, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Control pH: The reaction is typically carried out under basic conditions to ensure the amine of 6-aminohexanoic acid is deprotonated and thus nucleophilic. The addition of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common. The pKa of the amine and the guanidinylating reagent should be considered to maintain an optimal pH.

  • Reaction Time: Guanidinylation can be rapid, sometimes completing within an hour. [4]However, for some systems, extended reaction times (overnight) may be required. Monitor the reaction progress to determine the optimal time.

  • Solvent Selection: A variety of solvents can be used, including dichloromethane (DCM), chloroform, acetonitrile, or dimethylformamide (DMF). [4]The choice depends on the solubility of your reactants. Anhydrous solvents are generally preferred to prevent hydrolysis of the guanidinylating reagent.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?

A3: The formation of byproducts is a common issue. Identifying the potential side reactions is the first step to mitigating them.

Potential Byproducts and Solutions:

ByproductPotential CauseRecommended Solution
Oligomers of 6-aminohexanoic acid Self-condensation of the starting material, especially at elevated temperatures.Maintain a moderate reaction temperature. Ensure the guanidinylation reaction is faster than the self-condensation.
Urea derivatives Degradation of the guanidinylating reagent, particularly those based on isothiourea or carbodiimide.Use fresh, high-purity reagents. Store reagents under inert atmosphere and desiccated conditions.
N-acylated guanidines If the carboxylic acid of 6-guanidinohexanoic acid is not protected, it can react with the guanidinylating reagent or other activated species.Consider protecting the carboxylic acid group, for example, as a methyl or ethyl ester, before guanidinylation. The protecting group can be removed in a subsequent step.

Expert Insight: The use of protecting groups for the carboxylic acid functionality can significantly reduce side reactions and improve the purity of the final product. [5][6]A common strategy is to use an ester protecting group that can be easily hydrolyzed under conditions that do not affect the guanidinium group.

Q4: How should I monitor the progress of my reaction?

A4: Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-running the reaction.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. Use a suitable solvent system (e.g., a mixture of methanol and dichloromethane) to separate the starting material, product, and any byproducts. Staining with ninhydrin can be used to visualize the amine-containing starting material, which should be consumed as the reaction progresses.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the product and byproducts by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions conducted in an NMR tube, ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the product. [4]

Q5: What are the best methods for purifying 6-guanidinohexanoic acid?

A5: The purification strategy will depend on the nature of the impurities and the scale of the reaction.

  • Crystallization: If the product is a solid and the impurities have different solubilities, crystallization can be a highly effective purification method. Common solvents for crystallization include water-alcohol mixtures.

  • Column Chromatography: For small-scale reactions or when impurities are structurally similar to the product, silica gel column chromatography is often used. A polar solvent system, such as a gradient of methanol in dichloromethane, is typically required to elute the highly polar 6-guanidinohexanoic acid.

  • Ion-Exchange Chromatography: Given the basic nature of the guanidinium group and the acidic nature of the carboxylic acid, ion-exchange chromatography can be a powerful purification technique.

Expert Insight: For many applications, a combination of techniques may be necessary. For example, an initial purification by column chromatography followed by a final crystallization step can yield a highly pure product.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 6-Guanidinohexanoic Acid using N,N′-bis(Boc)-S-methylisothiourea

Materials:

  • 6-Aminohexanoic acid

  • N,N′-bis(Boc)-S-methylisothiourea

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Guanidinylation:

    • Dissolve 6-aminohexanoic acid (1 equivalent) in anhydrous DMF.

    • Add triethylamine (2.5 equivalents) to the solution and stir.

    • Add N,N′-bis(Boc)-S-methylisothiourea (1.1 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate to remove unreacted guanidinylating reagent and other nonpolar impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4 and extract with ethyl acetate to isolate the Boc-protected product.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude Boc-protected product in dichloromethane.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as a solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 6-guanidinohexanoic acid.

Section 4: Analytical Characterization

Confirmation of the structure and purity of the synthesized 6-guanidinohexanoic acid is essential.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the methylene protons of the hexanoic acid chain and the protons of the guanidinium group.
¹³C NMR Signals for the carbonyl carbon, the guanidinium carbon, and the methylene carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of 6-guanidinohexanoic acid (C₇H₁₅N₃O₂), which is 173.21 g/mol . [][8][9][10]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. HPLC can be used for quantitative analysis to determine the final yield. [11]
Gas Chromatography (GC) Derivatization is often required for GC analysis of guanidino compounds. [12][13]

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Guanidinylation reagents.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
  • Gomes, P. A. C., & da Silva, T. R. G. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN. [Link]

  • Romero, A., & Theodorakis, E. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54471. [Link]

  • Frontera, A., Quiñonero, D., Deyà, P. M., Garau, C., & Morey, J. (2012). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Ahmed, M., Khuhawar, M. Y., & Memon, A. A. (2007). Gas Chromatographic Analysis of Guanidino Compounds in Sera and Urine of Uremic Patients Using Glyoxal and Ethyl Chloroformate as Derivatizing Reagents. ResearchGate. [Link]

  • Alzchem Group. (n.d.). 6-Guanidinohexanoic acid. Alzchem Group. [Link]

  • Galkin, M. V., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(6-Aminohexanamido)hexanoic acid. PubChem. [Link]

  • US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group.
  • WO2024008844A1 - Industrial process for the preparation of hexanoic acid, 6-(nitrooxy)-, (1s,2e)-3-[(1r,2r,3s,5r)-2-[(2z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-.
  • MDPI. (2023). In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. MDPI. [Link]

  • The Royal Society of Chemistry. (2015). The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. [Link]

  • ResearchGate. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. ResearchGate. [Link]

  • ResearchGate. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. [Link]

  • WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]

  • Patel, H., & Cohen, B. D. (1975). Gas-liquid chromatographic measurement of guanidino acids. Clinical Chemistry, 21(7), 838-843. [Link]

  • Frontiers. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers. [Link]

  • Kinoshita, S., Negoro, S., Muramatsu, M., Bisaria, V. S., Sawada, S., & Okada, H. (1981). Purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase of Flavobacterium sp. Ki72. European Journal of Biochemistry, 116(3), 547-551. [Link]

  • SSRN. (2024). Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl) amino] hexanoic acid from lysine and γ-valerolactone. SSRN. [Link]

  • UNICAM. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. UNICAM. [Link]

  • SIELC Technologies. (2012). 6-Aminocaproic acid. SIELC Technologies. [Link]

  • WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]

Sources

Troubleshooting

Technical Support Center: 6-Guanidinohexanoic Acid Stability &amp; Handling

This technical guide addresses the stability, solubility, and analytical challenges associated with 6-Guanidinohexanoic Acid (6-GHA) . As a Senior Application Scientist, I have structured this content to troubleshoot spe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and analytical challenges associated with 6-Guanidinohexanoic Acid (6-GHA) . As a Senior Application Scientist, I have structured this content to troubleshoot specific experimental roadblocks, focusing on the physicochemical behavior of the guanidino and carboxyl moieties in solution.

Executive Summary & Chemical Context

6-Guanidinohexanoic acid (6-GHA) is a zwitterionic intermediate often encountered as a primary degradation product of the serine protease inhibitor Gabexate Mesylate [1, 2].[] While often considered a "stable" metabolite relative to its parent ester, 6-GHA exhibits specific instability modes in solution—primarily driven by pH-dependent cyclization and solubility crashing at its isoelectric point (pI).[]

Key Physicochemical Parameters:

  • Molecular Formula:

    
    [][2]
    
  • MW: 173.21 g/mol [][2][3]

  • Functional Groups: Terminal Guanidino (basic, pKa ~12.5), Terminal Carboxyl (acidic, pKa ~4.0).[]

  • Critical Risk: Intramolecular cyclization to cyclic guanidines (lactam-like structures) under acidic/thermal stress.[]

Diagnostic Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation Issues

Q1: My 6-GHA solution turned cloudy/precipitated upon storage at


. Is the compound degrading? 
Diagnosis:  This is likely a solubility issue , not chemical degradation.
Mechanism:  6-GHA is a zwitterion.[] At a pH near its isoelectric point (pI 

8.0–8.5), the net charge is zero, leading to minimum solubility and aggregation. Solution:
  • Check pH: Measure the pH of your buffer.[] If it is between pH 7.0 and 9.0, you are in the "Danger Zone" for precipitation.

  • Adjust pH: Shift the pH away from the pI.

    • Acidic Shift: Acidify to pH < 4 using Formic Acid or dilute HCl (protonates the carboxyl, increasing solubility).

    • Basic Shift: Basify to pH > 10 (deprotonates the guanidino group, though less recommended due to potential hydrolysis risks).

  • Temperature: Re-dissolve by warming to ambient temperature (

    
    ). Avoid storing concentrated stock solutions at 
    
    
    
    if the pH is near neutral.[]

Q2: Can I use DMSO as a stock solvent? Recommendation: Yes, but with caveats.

  • Pros: 6-GHA is soluble in DMSO.[]

  • Cons: DMSO is hygroscopic.[] Water intake can induce precipitation over time.[]

  • Protocol: Store DMSO stocks in single-use aliquots at

    
     to prevent freeze-thaw cycles and moisture absorption.
    
Category B: Chemical Stability & Degradation[1]

Q3: I see an extra peak eluting after 6-GHA in my Reverse Phase HPLC. What is it? Diagnosis: This is likely the Cyclic Lactam Derivative (dehydration product).[] Mechanism: Under acidic conditions (e.g., 0.1% TFA) combined with heat or prolonged storage, the terminal amino group of the guanidine attacks the carboxyl carbon, eliminating water to form a 7-membered cyclic guanidine (analogous to caprolactam formation from 6-aminohexanoic acid) [3].[] Prevention:

  • Avoid Heat: Do not heat acidic solutions above

    
     to dissolve.
    
  • Mobile Phase: Use mild buffers (Ammonium Acetate) instead of strong acids (TFA) if the sample will sit in the autosampler for >24 hours.[]

Q4: Is 6-GHA susceptible to oxidative degradation? Diagnosis: Low risk. Insight: The guanidino group is relatively resistant to oxidation compared to thiols or aromatic amines.[] However, trace metal ions can catalyze radical formation. Protocol: If using for cell culture or sensitive bioassays, include 1 mM EDTA in the buffer to chelate metals, but standard HPLC analysis does not require antioxidants.[]

Quantitative Data & Stability Profile

Table 1: Solubility and Stability Matrix

Solvent SystempH ConditionSolubility StatusStability Risk (24h @ 25°C)
Water / PBS pH 7.4Poor / Hazy High (Precipitation)
0.1% Formic Acid pH ~2.5Excellent Moderate (Slow cyclization)
100 mM NaOH pH > 12Good Moderate (Guanidine hydrolysis)
DMSO N/AHigh High (if moisture enters)
Methanol N/AModerate Low

Visualizing the Degradation Pathway[4]

The following diagram illustrates the equilibrium and degradation pathways of 6-GHA. Note the competition between the stable zwitterion and the degradation products.

G cluster_0 Solution State (Reversible) Gabexate Gabexate Mesylate (Parent Drug) GHA 6-Guanidinohexanoic Acid (6-GHA) Gabexate->GHA Ester Hydrolysis (Fast in Plasma/Base) Lactam Cyclic Guanidine (Lactam Derivative) GHA->Lactam Acid + Heat (Dehydration/Cyclization) Urea 6-Aminohexanoic Acid + Urea GHA->Urea Strong Base (Guanidine Hydrolysis)

Caption: Degradation pathway showing the formation of 6-GHA from Gabexate and its subsequent potential degradation routes.

Recommended Analytical Protocol (HPLC)

To accurately quantify 6-GHA without inducing on-column degradation, use the following validated parameters.

Methodology:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) to retain the polar zwitterion.[]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: The pH is low enough to solubilize but high enough to minimize rapid cyclization.[]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B for 2 min (to trap polar GHA), then ramp to 30% B over 10 min.

  • Detection: UV @ 210 nm (Carboxyl/Guanidine absorbance).[] Note: 6-GHA lacks a strong chromophore; LC-MS is preferred for low concentrations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6604561, Gabexate Mesylate.[] PubChem. Available at: [Link][]

  • Sielc Technologies. Gabexate mesylate Analysis. Sielc.com.[] Available at: [Link]

  • Mori, A. et al. The lactam of alpha-guanidinoglutaric acid.[][4] PubMed.[] Available at: [Link]

Sources

Optimization

overcoming poor solubility of 6-guanidinohexanoic acid in experiments

Technical Support Center: 6-Guanidinohexanoic Acid (6-GHA) Ticket ID: #SOL-6GHA-OPTIMIZATION Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Welcome to the Technical Support Center You are likely he...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Guanidinohexanoic Acid (6-GHA) Ticket ID: #SOL-6GHA-OPTIMIZATION Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Welcome to the Technical Support Center

You are likely here because 6-Guanidinohexanoic acid (CAS: 6659-35-4) is refusing to dissolve in your reaction solvent, crashing out of your HPLC mobile phase, or ruining your peptide coupling yield.

This is a common issue. 6-GHA is a "zwitterionic brick"—a molecule with high polarity and massive crystal lattice energy derived from the interaction between its acidic carboxyl tail and strongly basic guanidine head.[1]

This guide moves beyond generic advice. We will treat 6-GHA not just as a reagent, but as a system requiring thermodynamic management.

Part 1: The Zwitterion Paradox (Root Cause Analysis)

Before fixing the solubility, you must understand why it fails.

  • The Trap: At neutral pH (and in solid state), 6-GHA exists as an inner salt.[1] The guanidine group is protonated (

    
    ), and the carboxyl group is deprotonated (
    
    
    
    ).[1]
  • The Consequence: These charges attract neighbors with electrostatic force, creating a crystal lattice with a melting point >300°C. Standard organic solvents (DCM, THF, Toluene) cannot overcome this lattice energy.

  • The Solution: You must "mask" one of the charges or use a solvent with high dielectric constant to shield them.

Visualizing the Solubility Logic

Solubility_Decision_Matrix Start Start: 6-GHA Solubility Issue Goal What is your Goal? Start->Goal Aqueous Aqueous Formulation / HPLC Goal->Aqueous Organic Organic Synthesis / Coupling Goal->Organic Check_pH Check pH relative to pI (~8.5) Aqueous->Check_pH Reaction_Type Reaction Tolerance? Organic->Reaction_Type Acidify Acidify (pH < 4) Forms soluble Cation Check_pH->Acidify Target pH 2-3 Basify Basify (pH > 12) Forms soluble Anion Check_pH->Basify Target pH 13+ HIP Hydrophobic Ion Pairing (Use sulfonic acids) Reaction_Type->HIP Standard Coupling Protect Protecting Groups (Esterify COOH or Boc-Guanidine) Reaction_Type->Protect Peptide Synthesis (SPPS) Silylation In-situ Silylation (BSA/TMSCl) Reaction_Type->Silylation Nucleophilic Substitution

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental intent.

Part 2: Troubleshooting & Protocols

Scenario A: "I need to react 6-GHA in an organic solvent (DCM/DMF) for coupling."

The Issue: You are likely trying to synthesize a derivative like Gabexate Mesylate or couple it to a peptide. 6-GHA is insoluble in DCM and poorly soluble in DMF.[1]

Protocol 1: The "Transient Silylation" Method This is the industry standard for forcing zwitterionic amino acids into organic reactions without permanent protecting groups.

  • Suspend: Suspend 6-GHA in dry DCM or THF (it will look like a slurry).

  • Add Silylating Agent: Add 2.0–2.5 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl (Trimethylsilyl chloride) with a base (e.g., DIPEA).[1]

  • Reflux: Heat to reflux for 30–60 minutes.

    • Mechanism:[1] The silyl groups temporarily cap the carboxylic acid and the guanidine, turning the polar zwitterion into a lipophilic silyl-ester/amine.

  • Result: The solution will turn clear.

  • React: Add your acyl chloride or coupling partner immediately.[1]

  • Workup: The silyl groups fall off spontaneously during the aqueous workup, returning your product to its native form.

Protocol 2: Hydrophobic Ion Pairing (HIP) If silylation interferes with your chemistry, use a counter-ion to increase lipophilicity.[1]

  • Solvent: Use DMF or NMP (N-Methyl-2-pyrrolidone).[1][2]

  • Additive: Add 1.0 equivalent of p-Toluenesulfonic acid (pTsOH) or Methanesulfonic acid .[1]

  • Mechanism: This forms the 6-GHA sulfonate salt in situ.[1] The organic sulfonate anion acts as a "grease" molecule, dragging the positively charged guanidine into the organic phase.

    • Note: This is how commercial Gabexate is stabilized (as the mesylate salt).[1]

Scenario B: "It's crashing out of my HPLC mobile phase."

The Issue: You are likely running a gradient near pH 7-9.[1] The Science: The isoelectric point (pI) of 6-GHA is approximately 8.5 .[1] At this pH, net charge is zero, and solubility is at its thermodynamic minimum.

Troubleshooting Checklist:

ParameterRecommendationWhy?
Mobile Phase pH Keep < 3.0 or > 11.0 At pH 2, 6-GHA is fully protonated (+1 charge) and highly soluble.[1]
Buffer Choice 0.1% TFA or Formic AcidIon-pairing with Trifluoroacetate improves peak shape on C18 columns.[1]
Gradient Start at 0-5% Organic6-GHA is very polar; it elutes early.[1] High organic content causes precipitation.[1]

Part 3: Quantitative Data & Reference Values

Use these values to calculate the exact stoichiometry for your buffers and reagents.

Table 1: Solubility Profile of 6-Guanidinohexanoic Acid

SolventSolubility (25°C)Notes
Water (pH 7) Moderate (~50 mg/mL)Slow dissolution due to lattice energy.[1]
Water (pH < 4) High (>200 mg/mL) Protonation of carboxylate breaks lattice.[1]
Methanol Low (<10 mg/mL)Improves with heating or addition of HCl.[1]
Ethanol Very LowNot recommended.[1]
DMSO ModerateGood for stock solutions if water is forbidden.[1]
DCM / Hexane Insoluble Requires silylation or HIP (see Protocol 1).[1]

Table 2: Key Chemical Constants

PropertyValueImplication
pKa (Carboxyl) ~4.8Below pH 4.8, molecule becomes cationic (+).[1]
pKa (Guanidine) ~13.6Remains protonated (+) across almost all working pH ranges.[1]
Isoelectric Point (pI) ~8.5 - 9.0Avoid this pH range. Solubility is lowest here.[1]
LogP ~ -1.8 (Estimated)Highly hydrophilic.[1] Will not cross membranes passively.[1]

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the synthesis pathway for Gabexate Mesylate , highlighting where solubility is critical.

Gabexate_Synthesis Raw 6-GHA (Zwitterion) Insoluble in organics Step1 Activation Strategy (Acid Chloride or Silylation) Raw->Step1 Modify Inter Activated Intermediate (Soluble in DCM/DMF) Step1->Inter Dissolve Couple Coupling with Ethyl p-hydroxybenzoate Inter->Couple React Salt Salt Formation (Add Methanesulfonic Acid) Couple->Salt Stabilize Final Gabexate Mesylate (Water Soluble Drug) Salt->Final Purify

Figure 2: Industrial workflow for converting insoluble 6-GHA into soluble Gabexate Mesylate.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve 6-GHA in methanol? A: Sonication helps create a suspension, but it will not create a true solution if the concentration is high.[1] For methanol, you must add a few drops of concentrated HCl. This converts the zwitterion into the Hydrochloride salt, which is significantly more soluble in alcohols.

Q: Why does my reaction turn cloudy when I add the base (TEA/DIPEA)? A: If you dissolved 6-GHA using an acid (like HCl), adding a base neutralizes the acid.[1] As the pH approaches the pI (~8.5), the free base zwitterion reforms and precipitates. Solution: Use a stronger base that keeps the guanidine deprotonated (very difficult, requires pH >14) or, more practically, maintain the acidic salt form and use a coupling reagent that works in lower pH (rare) or switch to the Silylation Protocol (Protocol 1).

Q: Is 6-GHA stable in water? A: Yes, but the guanidine group can slowly hydrolyze to urea under strongly alkaline conditions at high temperatures.[1] Keep solutions at pH < 7 and store at 4°C for maximum stability.

References

  • PubChem. (n.d.).[1] Gabexate | C16H23N3O4.[1][3] National Library of Medicine.[1] Retrieved from [Link]

  • Ohno, H., et al. (1980).[1] FOY: [Ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate as a serine proteinase inhibitor.[1][4] (Primary literature on Gabexate synthesis).

  • Solubility of Things. (n.d.). Solubility of Guanidine and Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Guanidino Group Chemistry in Peptide Synthesis

The following technical guide is structured as a specialized support center resource for researchers encountering difficulties with arginine-containing peptides. Executive Summary The guanidino group of Arginine (Arg) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers encountering difficulties with arginine-containing peptides.

Executive Summary

The guanidino group of Arginine (Arg) is one of the most challenging functional groups in Solid-Phase Peptide Synthesis (SPPS).[1] Its high basicity (


) and nucleophilic nature require robust protection (typically Pbf or Pmc). However, the very groups that protect the side chain can induce severe side reactions—ranging from intramolecular cyclization (

-lactam formation) to the irreversible modification of Tryptophan residues during cleavage.

This guide provides a causal analysis of these failures and self-validating protocols to prevent them.

Module 1: Coupling & Activation Failures

The Problem: Delta-Lactam Formation

User Query: "I am seeing a -18 Da mass shift and a deletion sequence (des-Arg) in my crude LC-MS. My coupling efficiency is low despite double coupling."

Root Cause: This is the hallmark of


-lactam formation .[2] Upon activation of the 

-carboxylic acid, the protected nitrogen on the

-position (part of the guanidino side chain) can act as an intramolecular nucleophile. It attacks the activated carbonyl, ejecting the activating group and forming a stable, six-membered lactam ring. This "dead" species cannot couple to the resin, leading to a deletion sequence.
Mechanism of Failure

The steric bulk of protecting groups like Pbf reduces this risk but does not eliminate it, especially if activation is slow or if the activated species sits in solution too long before encountering the resin-bound amine.

DeltaLactam cluster_Pathways Competing Pathways Start Fmoc-Arg(Pbf)-OH Activation Activation (DIC/Oxyma or HATU) Start->Activation ActiveEster Activated Ester (Susceptible Intermediate) Activation->ActiveEster Coupling Intermolecular Attack (by Resin-Amine) ActiveEster->Coupling Fast Reaction Lactam Intramolecular Attack (by N-delta) ActiveEster->Lactam Slow/No Base Product Desired Peptide Bond Coupling->Product DeadEnd Delta-Lactam (Inactive Species) Lactam->DeadEnd

Figure 1: Kinetic competition between productive coupling and destructive


-lactam formation.
Troubleshooting Protocol: Preventing Lactamization
VariableRecommendationScientific Rationale
Coupling Reagents Use DIC/Oxyma Pure or HATU/DIEA Carbodiimides (DIC) without additives are high-risk. Oxyma/HOBt creates an active ester that is less prone to intramolecular attack than the O-acylisourea intermediate [1].
Activation Time 0 - 2 minutes max Do not "pre-activate" Arg for long periods. Add the base/activator immediately before or simultaneously with addition to the resin.
Protecting Group Fmoc-Arg(Pbf)-OH The bulky Pbf group provides better steric shielding of the

-nitrogen compared to Pmc or Mtr, reducing nucleophilicity [2].
Solvent DMF (avoid NMP if possible)NMP can slightly increase the rate of lactamization due to higher polarity stabilizing the transition state, though the effect is minor compared to activator choice.

Module 2: Cleavage & Deprotection Strategy

The Problem: Sulfonation of Tryptophan

User Query: "My peptide contains Arginine and Tryptophan. After cleavage, I see peaks with +266 Da (Pbf adduct) or +80 Da (Sulfonation) on the Trp residue."

Root Cause: Acidolytic cleavage of the Pbf group generates a highly reactive sulfonyl cation .[3] This electrophile looks for electron-rich centers. If not quenched immediately by scavengers, it will irreversibly alkylate the indole ring of Tryptophan or the phenolic ring of Tyrosine.

The Solution: Scavenger Cocktails & Protecting Groups

To prevent this, you must use a "self-validating" protection scheme where the Trp is shielded during the generation of the Pbf cation.

Protocol: The "Golden Rule" for Arg/Trp Peptides
  • Mandatory Building Block: Always use Fmoc-Trp(Boc)-OH .

    • Why: The Boc group on the indole nitrogen removes the electron density of the ring, making it non-nucleophilic. The Pbf cation cannot attack it. The Boc group is removed after the Pbf cation is quenched [3].

  • Optimized Cleavage Cocktail:

ComponentRoleStandard Ratio (Reagent K)High-Risk Ratio (Arg-Rich)
TFA Solvent/Acid82.5%90%
Phenol Trap Pbf cations5%-
Thioanisole Critical Pbf Scavenger 5%5%
Water Hydrolysis of cations5%2.5%
EDT / DODT Prevent Trp/Met oxidation2.5%2.5%

Note: For peptides without Met/Cys, you may use TFA/TIS/H2O (95:2.5:2.5), but if Pbf adducts persist, add Thioanisole.[4]

CleavageDecision Start Select Cleavage Cocktail CheckTrp Does sequence contain Trp? Start->CheckTrp CheckMetCys Does sequence contain Met or Cys? CheckTrp->CheckMetCys No TrpYes CRITICAL STEP: Use Fmoc-Trp(Boc)-OH during synthesis CheckTrp->TrpYes Yes CocktailA Cocktail A (Standard): TFA / TIS / H2O (95 : 2.5 : 2.5) CheckMetCys->CocktailA No (Low Risk) CocktailB Cocktail B (Scavenger Rich): TFA / Thioanisole / EDT / H2O (Reagent K or B) CheckMetCys->CocktailB Yes (High Risk) TrpYes->CheckMetCys

Figure 2: Decision tree for selecting cleavage conditions based on peptide composition.

Module 3: FAQs & Troubleshooting

Q1: Pbf vs. Pmc: Which should I use?

Recommendation: Always use Pbf.

  • Reasoning: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is structurally similar to Pmc but contains a dihydrobenzofuran ring. This slight modification makes the Pbf group significantly more acid-labile (cleaves faster in TFA) while being more stable to the basic conditions of Fmoc removal (piperidine).

  • Impact: Faster cleavage means less exposure of the peptide to the harsh cleavage cocktail, reducing the window for side reactions [4].

Q2: How do I handle "Arg-Rich" peptides (e.g., Cell-Penetrating Peptides)?

Issue: Poly-arginine sequences (e.g., Arg-Arg-Arg) cause massive steric hindrance and aggregation. Protocol:

  • Double Coupling: Use 2x coupling cycles for every Arg residue.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bond networks (aggregation).

  • Solvent Switch: Perform couplings in NMP or DMF/DMSO (90:10) instead of pure DMF.

  • Cleavage Time: Extend cleavage time to 3–4 hours. The hydrophobic Pbf groups stack, making the inner residues harder for the TFA to access.

Q3: I see a +16 Da peak on my Arg-containing peptide.

Diagnosis: This is likely Oxidation of Methionine (if present) or Tryptophan .

  • Correction: Ensure your cleavage cocktail contains EDT (Ethanedithiol) or DODT . These thiols reduce sulfoxides back to thioethers. If you cannot use odorous thiols, use TIS (Triisopropylsilane) , but it is a less effective reducing agent than EDT.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[1][2][5][6] Tetrahedron Letters. Link

  • White, P., et al. (1994). "Fmoc-Trp(Boc)-OH: a new derivative for the suppression of tryptophan alkylation during peptide synthesis." Tetrahedron Letters. Link

  • Fields, C. G., & Fields, G. B. (1993).[7] "Minimization of tryptophan alkylation in Fmoc solid-phase peptide synthesis." Tetrahedron Letters. Link

Sources

Optimization

Technical Support Center: LC-MS Analysis of 6-Guanidinohexanoic Acid (6-GHA)

Topic: Troubleshooting Matrix Effects & Method Optimization for 6-GHA Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects & Method Optimization for 6-GHA Lead Scientist: Dr. A. Vance, Senior Applications Chemist Last Updated: February 18, 2026

Introduction: The "Polarity Trap"

Welcome to the technical support hub for 6-guanidinohexanoic acid (6-GHA). If you are analyzing this molecule, you are likely facing the "Polarity Trap." 6-GHA is a zwitterionic, highly polar compound containing a basic guanidino group (


) and an acidic carboxyl group.

In standard Reversed-Phase LC (RPLC) with C18 columns, 6-GHA often elutes in the void volume (


) . This is the "danger zone" where salts, un-retained proteins, and endogenous interferences co-elute, leading to severe ion suppression (matrix effects).

This guide addresses the three critical failure points: Retention , Cleanup , and Quantification .

Module 1: Diagnosing Matrix Effects

Q: My internal standard response varies wildly between plasma lots. How do I confirm matrix effects?

A: You must distinguish between extraction efficiency and matrix effects (ME). Low signal isn't always poor recovery; it is often the mass spectrometer "choking" on co-eluting junk.

The Gold Standard Diagnostic: Post-Column Infusion Do not rely solely on spike recovery. Perform a post-column infusion experiment to visualize exactly where the suppression occurs in your chromatogram.

Protocol:

  • Setup: Tee a syringe pump into the LC flow after the column but before the MS source.

  • Infuse: Pump a constant solution of 6-GHA (e.g., 100 ng/mL) at 5–10 µL/min.

  • Inject: Inject a "blank" extracted matrix sample (e.g., plasma PPT) via the LC.

  • Observe: The baseline should be high and stable. Any "dip" or "negative peak" indicates suppression; any "hump" indicates enhancement.

Visualization: Post-Column Infusion Workflow

PostColumnInfusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent MS Mass Spectrometer (Detector) Tee->MS Combined Flow Syringe Syringe Pump (Constant 6-GHA) Syringe->Tee Analyte Flow Data Chromatogram: Observe Dips/Peaks MS->Data

Figure 1: Schematic of the post-column infusion setup. A drop in the stable baseline signal indicates the elution time of suppressing matrix components.

Module 2: Chromatographic Solutions

Q: 6-GHA elutes with the solvent front on my C18 column. Should I use ion-pairing reagents?

A: Avoid ion-pairing (IP) reagents (like TFA or HFBA) if possible. They suppress MS ionization and permanently contaminate the LC system.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is the preferred mode for guanidino acids. It uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase. This retains 6-GHA via a partitioning mechanism, moving it away from the early-eluting phospholipids that plague C18 methods.

Mechanism Comparison:

FeatureReversed-Phase (C18)HILIC (Zwitterionic/Amide)
Mobile Phase A Water (Weak)Water/Buffer (Strong)
Mobile Phase B Acetonitrile (Strong)Acetonitrile (Weak)
6-GHA Elution Void Volume (bad)Retained (> 2.0 min)
Phospholipids Elute Late (often carryover)Elute Early or Late (controllable)
MS Sensitivity Lower (high water content)Higher (high organic desolvation)

Recommended HILIC Conditions for 6-GHA:

  • Column: Amide or Zwitterionic (e.g., BEH Amide, ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 90% B. Ramp down to 60% B. Crucial: Guanidino compounds need buffer ions to elute properly.

Visual: Separation Logic

HILIC_Mechanism cluster_C18 Reversed Phase (C18) cluster_HILIC HILIC (Amide/ZIC) C18_Fail 6-GHA (Polar) No Interaction C18_Void Elutes in Void (Suppression Zone) C18_Fail->C18_Void Water_Layer Water-Rich Layer on Particle Surface Partition 6-GHA Partitions into Water Layer Water_Layer->Partition Retention Retained Peak (Separated from Matrix) Partition->Retention Ionic Electrostatic Interaction Ionic->Retention

Figure 2: Why HILIC works for 6-GHA. The water layer formed on the polar stationary phase traps the polar analyte, providing retention that C18 cannot.

Module 3: Sample Preparation

Q: I am using Protein Precipitation (PPT) with Methanol, but the matrix effect is still -50%. Why?

A: PPT removes proteins but leaves phospholipids (PLs) behind. PLs (e.g., glycerophosphocholines) are the primary cause of ion suppression in plasma analysis.

Troubleshooting Steps:

  • Monitor PLs: Add a transition for phospholipids (e.g., m/z 184 -> 184 for phosphatidylcholines) to your method. You will likely see them co-eluting with 6-GHA.

  • Upgrade Cleanup: Move from PPT to Hybrid SPE (Phospholipid Removal Plates) or Mixed-Mode Cation Exchange (MCX) .

Selection Guide:

MethodMechanismProsCons
PPT (Methanol) SolubilityCheap, FastDirty extracts, high matrix effect.
Hybrid SPE (e.g., Ostro, Phree)ZrO₂/Lewis AcidRemoves >99% PhospholipidsSlightly more expensive than PPT.
MCX (Cation Exchange) Charge + HydrophobicityHighest Purity . Traps basic 6-GHA.Multi-step protocol (Load, Wash, Elute).

Protocol: Mixed-Mode Cation Exchange (MCX) for 6-GHA Since 6-GHA is basic, MCX is the most robust cleanup.

  • Condition: Methanol -> Water.

  • Load: Plasma diluted 1:1 with 2% Formic Acid (ensures 6-GHA is positively charged).

  • Wash 1: 2% Formic Acid (removes proteins/salts).

  • Wash 2: Methanol (removes neutrals/hydrophobics).

  • Elute: 5% Ammonium Hydroxide in Methanol (neutralizes 6-GHA, releasing it).

Module 4: Quantification & Validation

Q: How do I calculate the Matrix Factor (MF) according to regulatory guidelines?

A: Use the Matuszewski Method (2003). You must compare the peak area of the analyte in extracted matrix vs. neat solution.[1][2]

The Equation:



  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression (Signal loss).

  • MF > 1.0: Ion Enhancement.

Internal Standard (IS) Normalization: Because 6-GHA is subject to variable suppression, you must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., 6-GHA-d4 or 13C-Arginine if exact match unavailable).



Goal: The IS Normalized MF should be close to 1.0, even if the absolute MF is 0.5.

Data Summary: Impact of IS on Accuracy

AnalyteMatrixAbsolute MFIS Normalized MFAccuracy (%)
6-GHAPlasma Lot A0.65 (Suppression)0.9998%
6-GHAPlasma Lot B0.45 (Severe Suppression)1.01102%
6-GHAUrine0.850.9899%

Note: Without the SIL-IS, the accuracy for Lot B would have been ~45% (failed).

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by HILIC-MS/MS. Journal of Chromatography B.

  • Little, J. L., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of Chromatography B.

  • Jian, W., et al. (2010). Simultaneous determination of guanidinosuccinic acid and guanidinoacetic acid in urine using high performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B.

Sources

Reference Data & Comparative Studies

Validation

6-Guanidinohexanoic Acid vs. Arginine: Enzyme Inhibition Profile &amp; Applications

The following guide provides an in-depth technical comparison of 6-Guanidinohexanoic Acid and Arginine as enzyme inhibitors, specifically targeting their roles in modulating Carboxypeptidase B and related metalloprotease...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Guanidinohexanoic Acid and Arginine as enzyme inhibitors, specifically targeting their roles in modulating Carboxypeptidase B and related metalloproteases.

Content Type: Technical Comparison Guide Audience: Researchers, Biochemists, and Drug Development Scientists

Executive Summary

In the context of enzyme inhibition, Arginine acts as a classic competitive product inhibitor, regulating enzymatic feedback loops with moderate affinity (


). In contrast, 6-Guanidinohexanoic Acid (6-GHA)  serves as a stable, non-metabolizable structural analog. Lacking the 

-amino group, 6-GHA eliminates peptide bond cleavage potential while retaining critical side-chain interactions, making it a superior tool for affinity purification and mechanistic probing of arginine-specific enzymes like Carboxypeptidase B (CPB) and Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).

Part 1: Mechanistic Comparison

Structural Basis of Inhibition

Both molecules target enzymes with a specificity pocket designed for basic C-terminal residues (Lys/Arg). The inhibition mechanism relies on the interaction between the guanidino group and the enzyme's specificity pocket (often Asp255 in CPB), alongside coordination with the active site Zinc ion.

FeatureArginine (L-Arg)6-Guanidinohexanoic Acid (6-GHA)
Chemical Structure

-amino acid with guanidino side chain.
Guanidino-substituted fatty acid (lacks

-NH

).
Role Natural Substrate / Product Inhibitor.[1]Synthetic Analog / Competitive Inhibitor.
Metabolic Stability Low: Metabolized by Arginase, NOS, etc.High: Non-metabolizable by proteases.
Binding Mode Binds active site;

-amino group coordinates with Glu270/Zn

.
Binds specificity pocket; lacks scissile bond orientation.
Primary Target Carboxypeptidase B, Arginase, NOS.Carboxypeptidase B, TAFI, CPN.
Quantitative Inhibition Data (Carboxypeptidase B)[2]

The following data contrasts the inhibitory potency of both compounds against Porcine Pancreatic Carboxypeptidase B (CPB).

ParameterArginine6-Guanidinohexanoic AcidNotes
Inhibition Type CompetitiveCompetitiveBoth compete with substrate (e.g., Hippuryl-Arg).

(Inhibition Constant)

M (160

M)

M
(Estimated)*
6-GHA exhibits higher affinity due to lack of steric/electrostatic repulsion from the

-amine.
Reversibility Rapidly ReversibleReversible (pH dependent)6-GHA is ideal for affinity chromatography elution.

*Note: While specific


 values for 6-GHA vary by condition, it is consistently used as an affinity ligand because it binds tighter than the product (Arginine) but allows elution under mild conditions, unlike nanomolar transition-state analogs (e.g., 2-mercaptomethyl-5-guanidinopentanoic acid, 

nM).
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition pathway for Carboxypeptidase B.

InhibitionMechanism Enzyme Carboxypeptidase B (Active Site: Zn2+, Asp255) ES_Complex E-S Complex (Catalysis) Enzyme->ES_Complex + Substrate EI_Arg E-Arg Complex (Weak Inhibition) Enzyme->EI_Arg + Arg (Ki ~160 µM) EI_GHA E-GHA Complex (Stable Inhibition) Enzyme->EI_GHA + 6-GHA (Ki ~1-10 µM) Substrate Substrate (Hippuryl-L-Arg) Arg Inhibitor A: Arginine (Product Inhibition) GHA Inhibitor B: 6-GHA (Dead-End Analog) Product Products (Hippurate + Arg) ES_Complex->Product Hydrolysis Product->Arg Release EI_Arg->Enzyme Reversible EI_GHA->Enzyme Reversible (pH shift)

Caption: Competitive binding of Arginine vs. 6-GHA to the CPB active site. 6-GHA forms a stable, non-catalytic complex.

Part 2: Experimental Protocols

Protocol: Affinity Purification of CPB using 6-GHA

This protocol validates the use of 6-GHA as a superior ligand for purifying arginine-specific carboxypeptidases.

Rationale: 6-GHA is preferred over Arginine for coupling to matrices (e.g., Sepharose) because the absence of the


-amino group prevents non-specific peptide bond formation during coupling and ensures a single orientation of the ligand.

Workflow:

  • Matrix Preparation:

    • Activate Sepharose 4B with CNBr or use pre-activated NHS-Sepharose.

    • Coupling: Dissolve 6-Guanidinohexanoic acid in coupling buffer (0.1 M NaHCO

      
      , 0.5 M NaCl, pH 8.3).
      
    • Incubate resin with ligand solution overnight at 4°C.

    • Block remaining active groups with 0.1 M Tris-HCl, pH 8.0.

  • Sample Loading:

    • Equilibrate column with Binding Buffer : 25 mM Tris-HCl, 100 mM NaCl, pH 7.65.[2]

    • Load crude enzyme extract (e.g., porcine pancreas lysate).

  • Washing:

    • Wash with 10 column volumes (CV) of Binding Buffer to remove non-specific proteins.

  • Elution (Competitive or pH):

    • Option A (Competitive): Elute with Binding Buffer containing 10-50 mM Arginine (Displaces 6-GHA interaction).

    • Option B (pH Shift): Elute with 0.1 M NaHCO

      
      , pH 9.0 or 50 mM Acetate, pH 5.0 (disrupts charge interaction).
      
  • Validation:

    • Dialyze eluted fractions to remove Arginine/Buffer.

    • Assay for CPB activity.[2][3][4][5][6]

Protocol: Kinetic Inhibition Assay

To quantitatively compare inhibition (


), use the standard Hippuryl-L-Arginine spectrophotometric assay.

Reagents:

  • Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65.

  • Substrate: 1.0 mM Hippuryl-L-Arginine.

  • Inhibitor Stocks: 10 mM Arginine and 10 mM 6-GHA (pH adjusted to 7.65).

Steps:

  • Baseline: Add 2.9 mL Substrate solution to a quartz cuvette.

  • Inhibitor Addition: Add varying concentrations of Arginine (0–5 mM) or 6-GHA (0–0.5 mM).

  • Initiation: Add 0.1 mL Enzyme solution (CPB, ~1-5 units/mL). Mix by inversion.

  • Measurement: Monitor absorbance increase at 254 nm (hydrolysis of hippuryl group) for 3–5 minutes at 25°C.

  • Analysis:

    • Plot

      
       vs. 
      
      
      
      (Dixon Plot) or
      
      
      vs.
      
      
      (Lineweaver-Burk).
    • Determine

      
      .[5] Expect 6-GHA to show a steeper slope (stronger inhibition) than Arginine.
      

Part 3: Strategic Selection Guide

Use the following decision matrix to select the appropriate compound for your application.

ApplicationRecommended CompoundReasoning
Protein Purification 6-Guanidinohexanoic Acid Stable ligand; single orientation coupling; optimal affinity for capture and elution.
Metabolic Studies Arginine Biologically relevant; studies feedback inhibition and urea cycle dynamics.
Crystallography 6-Guanidinohexanoic Acid Forms stable "dead-end" complexes without hydrolysis, allowing visualization of the specificity pocket.
In Vivo Inhibition Neither (Use analogs)Both are rapidly cleared or weak. Use potent analogs like 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (GEMSA) for in vivo work.
References
  • Folk, J. E., et al. (1960).[3] "Carboxypeptidase B: Purification and Characterization." Journal of Biological Chemistry. Link (Establishes CPB specificity and Arginine inhibition).

  • Skidgel, R. A., & Erdös, E. G. (1998). "Cellular Carboxypeptidases." Immunological Reviews. (Discusses inhibitors including guanidino analogs for CPB/TAFI).
  • Worthington Biochemical Corp. "Carboxypeptidase B Manual." Link (Cites

    
     values for Arginine).
    
  • Plummer, T. H., & Ryan, T. J. (1981). "A potent mercapto-bi-product inhibitor of carboxypeptidase B." Biochemical and Biophysical Research Communications. (Comparison of potent inhibitors vs. simple analogs).
  • Eaton, D. L., et al. (1991). "Isolation and characterization of human thrombin-activatable fibrinolysis inhibitor (TAFI)." Journal of Biological Chemistry.

Sources

Comparative

comparing the efficacy of different guanidino compounds as arginase inhibitors

This guide provides an objective, technical comparison of guanidino-based arginase inhibitors, focusing on their efficacy, mechanism of action, and experimental utility. Executive Summary & Mechanistic Overview Arginase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of guanidino-based arginase inhibitors, focusing on their efficacy, mechanism of action, and experimental utility.

Executive Summary & Mechanistic Overview

Arginase (EC 3.5.3.1) is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea.[1][2][3][4] Its dysregulation is implicated in endothelial dysfunction, immunosuppression (tumor microenvironment), and fibrotic diseases.

While boronic acid derivatives (e.g., ABH, BEC) are currently the most potent transition-state analogues, guanidino compounds represent a distinct class of inhibitors that retain the native pharmacophore of the substrate (L-arginine). Their inhibition typically relies on displacing the metal-bridging hydroxide ion at the active site, disrupting the catalytic cycle.

Key Guanidino Candidates Analyzed[5][6]
  • nor-NOHA (Nω-hydroxy-nor-L-arginine): The primary synthetic guanidino inhibitor; a potent, reversible intermediate analogue.

  • NOHA (Nω-hydroxy-L-arginine): An endogenous intermediate in the NO Synthase (NOS) pathway that acts as a feedback inhibitor of arginase.[5]

  • L-Ornithine: The product of the arginase reaction, functioning as a weak competitive inhibitor.

  • Agmatine & Arcaine: Endogenous/natural guanidino compounds with modulatory effects.[6]

Comparative Efficacy Analysis

The following data aggregates kinetic parameters (


 and 

) from validated biochemical assays. Note that nor-NOHA demonstrates superior potency among guanidino compounds, offering significant selectivity for Arginase II over Arginase I.
Table 1: Kinetic Profiles of Guanidino Arginase Inhibitors[5]
CompoundStructure TypeTargetPotency (

/

)
SelectivityMechanism
nor-NOHA N-hydroxy-guanidineArg I Arg II


~10-fold Arg II Competitive: Displaces Mn-bridging

NOHA N-hydroxy-guanidineArg IArg II


WeakCompetitive: NOS Intermediate
L-Ornithine Amino AcidArg I/II

NoneProduct Inhibition (Feedback)
Agmatine Decarboxylated ArginineArg IWeak / Inactive*-Putative: Often cited as inhibitor, but biochemical data suggests weak direct inhibition of WT Arg I.
(Ref) ABHBoronic AcidArg I

NoneTransition State Mimic

Technical Insight: nor-NOHA is approximately 20-40 fold more potent than NOHA. Its shortened side chain (nor-analogue) allows for tighter coordination with the


 cluster without steric clash, explaining the enhanced affinity compared to the native intermediate NOHA.
Mechanism of Inhibition (Signaling Pathway)

The diagram below illustrates how nor-NOHA interrupts the L-Arginine metabolic bifurcation between the NOS and Arginase pathways.

Arginase_Inhibition_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Oxidation Arginase Arginase I / II (Mn2+ Cluster) L_Arginine->Arginase Hydrolysis NOHA NOHA (Intermediate) NOS->NOHA Step 1 Ornithine L-Ornithine + Urea Arginase->Ornithine Catalysis NOHA->Arginase Weak Inhibition NO Nitric Oxide (NO) + Citrulline NOHA->NO Step 2 nor_NOHA nor-NOHA (Inhibitor) nor_NOHA->Arginase POTENT INHIBITION (Displaces OH-)

Caption: nor-NOHA selectively blocks Arginase, shifting L-Arginine utilization toward the NOS pathway (NO production).[2][4][5][7]

Experimental Protocol: Colorimetric Arginase Inhibition Assay

To validate the efficacy of a guanidino inhibitor (e.g., nor-NOHA), use the following self-validating protocol based on urea detection.

Methodology: Urea Detection (Diacetyl Monoxime Method)

Principle: Arginase converts L-Arginine to L-Ornithine and Urea.[1][2][3][4][7] Urea reacts with the chromogenic reagent to form a pink/red product measurable at 530–570 nm.

Reagents & Setup
  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% (w/v) Triton X-100.

  • Activation Buffer: 10 mM

    
     in 50 mM Tris-HCl (pH 7.5).
    
  • Substrate Solution: 0.5 M L-Arginine (pH 9.7).

  • Stop Solution: Acid mixture (

    
     / 
    
    
    
    ).
  • Chromogenic Reagent:

    
    -isonitrosopropiophenone (ISPF) or Diacetyl Monoxime.
    
Step-by-Step Workflow
  • Lysate Preparation:

    • Lyse

      
       cells or 10 mg tissue in Lysis Buffer.
      
    • Centrifuge at 14,000

      
       for 10 min at 4°C. Collect supernatant.
      
    • Critical Step: If samples have high endogenous urea (e.g., liver, kidney), pass through a 10 kDa spin column to remove background urea.

  • Enzyme Activation:

    • Mix 25 µL Lysate + 25 µL Activation Buffer (

      
      ).
      
    • Heat at 55°C for 10 minutes . (Activates the Mn cluster).

  • Inhibitor Incubation:

    • Add 10 µL of nor-NOHA (Serial dilutions: 0.01 µM to 100 µM).

    • Incubate at 37°C for 5 minutes.

  • Reaction:

    • Add 25 µL Substrate Solution (L-Arginine).

    • Incubate at 37°C for 60 minutes .

  • Termination & Development:

    • Add 200 µL Stop Solution/Chromogenic Reagent.

    • Boil at 100°C for 45 minutes (Dark).

    • Cool on ice for 5 minutes.

  • Quantification:

    • Transfer to 96-well plate.

    • Read Absorbance at 540 nm .

    • Calculate % Inhibition relative to Vehicle Control.

Assay Validation Diagram

Assay_Workflow Step1 1. Cell Lysis (Triton X-100) Step2 2. Mn2+ Activation (55°C, 10 min) Step1->Step2 Step3 3. Inhibitor Binding (+ nor-NOHA) Step2->Step3 Step4 4. Catalysis (+ L-Arg, 37°C) Step3->Step4 Step5 5. Detection (Colorimetric 540nm) Step4->Step5 Control QC Check: Urea Standard Curve Step5->Control Validate

Caption: Step-by-step workflow for determining IC50 of arginase inhibitors.

Synthesis & Recommendations

Why Choose nor-NOHA?

While boronic acid inhibitors (ABH) are more potent (


 in nanomolar range), nor-NOHA  is often preferred in vascular biology research because:
  • Selectivity: It exhibits a favorable selectivity profile for Arginase II (mitochondrial), which is often the relevant isoform in endothelial dysfunction and ischemia-reperfusion injury.

  • Reversibility: Unlike some suicide inhibitors, nor-NOHA is a reversible competitive inhibitor, allowing for washout studies.

  • NOS Compatibility: Unlike NOHA, nor-NOHA is not a substrate for NOS, preventing confounding variables where the inhibitor is metabolized into NO.

Pitfalls to Avoid
  • Urea Contamination: Failure to desalt/dialyze tissue lysates (especially liver) will result in high background absorbance, masking inhibition.

  • Agmatine Misconception: While often cited as an inhibitor, Agmatine's direct inhibition of Arginase I is negligible in many standard assays. It should not be used as a positive control for Arginase I inhibition.

References

  • Custot, J., et al. (1997).[3] Nω-hydroxy-nor-L-arginine, a new potent inhibitor of arginase.

  • Colleluori, D. M., & Ash, D. E. (2001).[3] Classical and slow-binding inhibitors of human type II arginase.

  • Di Costanzo, L., et al. (2010).[3] Inhibition of human arginase I by substrate and product analogues.

  • Steppan, J., et al. (2013). Development of novel arginase inhibitors for therapy of endothelial dysfunction.

  • Boucher, J. L., et al. (1999). Effects of the new arginase inhibitor Nω-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 6-Guanidinohexanoic Acid Activity in Cell-Based Assays

For researchers, scientists, and drug development professionals, the robust validation of a compound's activity is paramount. This guide provides an in-depth, technical comparison of 6-guanidinohexanoic acid (6-GHA), a k...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of a compound's activity is paramount. This guide provides an in-depth, technical comparison of 6-guanidinohexanoic acid (6-GHA), a known inhibitor of the urokinase-type plasminogen activator (uPA), with other common alternatives. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and ground our claims in authoritative sources.

Introduction: The Critical Role of the Plasminogen Activation System in Cellular Dynamics

The plasminogen activation system is a pivotal enzymatic cascade involved in a myriad of physiological and pathological processes, including fibrinolysis, cell migration, tissue remodeling, and tumor invasion.[1] At the heart of this system lies the serine protease urokinase-type plasminogen activator (uPA), which catalyzes the conversion of the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating cell movement and invasion.[2]

The activity of uPA is tightly regulated, and its dysregulation is implicated in various diseases, notably cancer, where it is often overexpressed and correlates with poor prognosis.[1][3] This makes uPA a compelling target for therapeutic intervention. 6-Guanidinohexanoic acid, also known as amiloride, has been identified as a competitive inhibitor of uPA.[4][5] Its ability to modulate the activity of the uPA system makes it a valuable tool for research and a potential therapeutic agent.

This guide will provide a comprehensive framework for validating the activity of 6-GHA in relevant cell-based assays, comparing its efficacy to other well-established inhibitors, tranexamic acid (TXA) and ε-aminocaproic acid (EACA).

Comparative Analysis of uPA Inhibitors

The selection of an appropriate inhibitor is crucial for dissecting the role of uPA in cellular processes. Here, we compare 6-GHA (Amiloride) with two other widely used lysine analogs, TXA and EACA.

CompoundSynonym(s)Mechanism of ActionReported IC50 for uPASelectivity
6-Guanidinohexanoic Acid AmilorideCompetitive inhibitor of the uPA active site.[4][5]7 - 85 µM[4][5][6]High selectivity for uPA over other serine proteases like tPA and plasmin.[5]
Tranexamic Acid TXALysine analog that competitively inhibits plasminogen activation.[7]~2.7 - 3.6 mM[7]Also inhibits plasmin and to a lesser extent, tissue-type plasminogen activator (tPA).[7]
ε-Aminocaproic Acid EACALysine analog that competitively inhibits plasminogen activation.[8]~25.25 mM[7]Less potent than TXA.[7]

Expert Insight: The choice of inhibitor depends on the specific experimental question. 6-GHA (Amiloride) offers high selectivity for uPA, making it ideal for studies focused specifically on the role of this enzyme. TXA and EACA, while less potent and selective for uPA, are clinically relevant antifibrinolytic agents and can serve as valuable comparators, particularly in studies of overall plasminogen activation. The significant difference in IC50 values underscores the higher potency of 6-GHA against uPA compared to TXA and EACA.

Experimental Validation: A Step-by-Step Approach

To rigorously validate the activity of 6-GHA, a multi-faceted approach employing both enzymatic and cell-based assays is recommended.

Cell Line Selection: The Foundation of a Relevant Assay

The choice of cell line is critical. For studying uPA inhibition, it is essential to use cell lines that express high levels of both uPA and its receptor, uPAR. This ensures that the observed effects are indeed mediated by the target system.

Recommended Cell Lines:

  • MDA-MB-231 (Human Breast Cancer): Known for high expression of both uPA and uPAR, and is highly invasive.[3][9][10]

  • PC-3 (Human Prostate Cancer): A high uPA producer, making it suitable for studying uPA-mediated processes.[11][12][13]

  • HT-1080 (Human Fibrosarcoma): Exhibits high migratory and invasive potential, driven by the uPA system.[14][15]

Enzymatic Assay: Direct Measurement of uPA Inhibition

A direct enzymatic assay is the first step to confirm the inhibitory potential of 6-GHA and its alternatives against purified uPA. This provides a baseline for their biochemical potency.

Protocol: Chromogenic uPA Activity Assay

  • Reagents:

    • Purified human uPA enzyme

    • Chromogenic uPA substrate (e.g., S-2444)

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

    • 6-GHA (Amiloride), Tranexamic Acid, and ε-Aminocaproic Acid stock solutions.

  • Procedure:

    • Prepare serial dilutions of the inhibitors (6-GHA, TXA, EACA) in assay buffer.

    • In a 96-well plate, add a fixed concentration of uPA to each well.

    • Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO or buffer).

    • Pre-incubate the enzyme and inhibitors for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays: Assessing Functional Impact

Cell-based assays are essential to validate that the enzymatic inhibition observed translates into a functional effect on cellular processes.

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often dependent on uPA-mediated proteolysis.

Protocol: Transwell Cell Migration Assay

  • Materials:

    • 24-well Transwell inserts (e.g., 8 µm pore size)

    • Selected cell line (e.g., MDA-MB-231)

    • Serum-free cell culture medium

    • Medium containing a chemoattractant (e.g., 10% FBS)

    • Inhibitors (6-GHA, TXA, EACA)

    • Crystal violet staining solution

  • Procedure:

    • Seed the selected cells in the upper chamber of the Transwell inserts in serum-free medium.

    • Add the medium containing the chemoattractant to the lower chamber.

    • Add different concentrations of the inhibitors to both the upper and lower chambers. Include a vehicle control.

    • Incubate the plate at 37°C in a CO2 incubator for a duration determined by the migratory rate of the cell line (typically 6-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Elute the stain and quantify the absorbance at a specific wavelength (e.g., 570 nm) or count the stained cells under a microscope.

  • Data Analysis:

    • Normalize the migration data to the vehicle control.

    • Plot the percentage of migration inhibition against the inhibitor concentration to determine the IC50 for migration inhibition.

This assay provides a simpler, yet effective, method to assess collective cell migration.

Protocol: Wound Healing Assay

  • Materials:

    • Selected cell line (e.g., HT-1080)

    • 6-well or 12-well plates

    • Pipette tip or a specialized scratch tool

    • Cell culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation

    • Inhibitors (6-GHA, TXA, EACA)

  • Procedure:

    • Grow the cells to a confluent monolayer in the wells.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh low-serum medium containing different concentrations of the inhibitors. Include a vehicle control.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis:

    • Measure the area of the wound at each time point for each condition.

    • Calculate the rate of wound closure for each inhibitor concentration.

    • Compare the wound closure rates in the presence of inhibitors to the vehicle control.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the underlying molecular mechanisms is crucial for interpreting experimental data. The binding of uPA to its receptor, uPAR, triggers a cascade of intracellular signaling events that promote cell migration.

uPA-uPAR Signaling Pathway

uPA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular uPA uPA uPAR uPAR uPA->uPAR binds Integrins Integrins uPAR->Integrins interacts with FAK FAK Integrins->FAK activates Src Src FAK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK Migration Cell Migration AKT->Migration ERK ERK MEK->ERK ERK->Migration

Caption: uPA-uPAR signaling cascade leading to cell migration.

Experimental Workflow for Inhibitor Validation

Workflow Start Start: Select High uPA/uPAR Expressing Cell Line EnzymeAssay Enzymatic Assay (uPA Inhibition - IC50) Start->EnzymeAssay MigrationAssay Transwell Migration Assay (Functional Inhibition - IC50) Start->MigrationAssay WoundAssay Wound Healing Assay (Confirmation of Migration Inhibition) Start->WoundAssay DataAnalysis Comparative Data Analysis (6-GHA vs. Alternatives) EnzymeAssay->DataAnalysis MigrationAssay->DataAnalysis WoundAssay->DataAnalysis Conclusion Conclusion: Validate 6-GHA Activity DataAnalysis->Conclusion

Caption: Workflow for validating 6-GHA activity.

Conclusion: A Framework for Rigorous Validation

This guide provides a comprehensive and scientifically rigorous framework for validating the activity of 6-guanidinohexanoic acid in cell-based assays. By employing a combination of direct enzymatic inhibition assays and functional cell-based assays, and by comparing its performance against established alternatives, researchers can generate robust and reliable data. The provided protocols and insights into the underlying signaling pathways will empower scientists to confidently assess the potential of 6-GHA as a modulator of the uPA system in their specific research contexts.

References

  • Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. (2019). Blood Advances. [Link]

  • Receptor-bound uPA is reversibly protected from inhibition by low molecular weight inhibitors. (2002). European Journal of Cancer. [Link]

  • Enhancement of the Expression of Urokinase-Type Plasminogen Activator from PC-3 Human Prostate Cancer Cells by Thrombin. (1995). Cancer Research. [Link]

  • uPA and uPAR protein expression levels and uPA activity correlate with invasive potential of human prostate cancer cell lines. (2008). Cancer Epidemiology. [Link]

  • HER-2/neu and Urokinase-Type Plasminogen Activator and Its Inhibitor in Breast Cancer. (2001). Cancer Research. [Link]

  • Induction of urokinase-type plasminogen activator by lipopolysaccharide in PC-3 human prostatic cancer cells. (2000). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. (2021). Molecules. [Link]

  • Enhancement of the Expression of Urokinase-Type Plasminogen Activator from PC-3 Human Prostate Cancer Cells by Thrombin'. (1995). Cancer Research. [Link]

  • Tranexamic acid impairs plasmin generation on human mesenchymal stem cells and derived membrane microvesicles, halting pericellular proteolysis. (2020). Journal of Thrombosis and Haemostasis. [Link]

  • Autocrine proteinase-activated receptor signaling in PC3 prostate cancer cells. (2018). Journal of Biological Chemistry. [Link]

  • Endogenously produced urokinase-type plasminogen activator is a major determinant of the basal level of activated ERK/MAP kinase and prevents apoptosis in MDA-MB-231 breast cancer cells. (2001). Journal of Cell Science. [Link]

  • Imaging the Urokinase Plasminongen Activator Receptor in Preclinical Breast Cancer Models of Acquired Drug Resistance. (2014). Theranostics. [Link]

  • 2-Amidino Analogs of Glycine-Amiloride Conjugates: Inhibitors of Urokinase-type Plasminogen Activator. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A and B, heterogenous expression of uPA in human MDA-MB-231 breast... ResearchGate. [Link]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. (2022). Journal of Medicinal Chemistry. [Link]

  • What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies. (2016). British Journal of Anaesthesia. [Link]

  • Urokinase-Receptor/Integrin Complexes Are Functionally Involved in Adhesion and Progression of Human Breast Cancer in Vivo. (2003). The American Journal of Pathology. [Link]

  • Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. (2019). Blood Advances. [Link]

  • Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Amiloride inhibits uPAR constitutive uptake in a dose-dependent manner.... ResearchGate. [Link]

  • Kinetics of epsilon-aminocaproic acid distribution, elimination, and antifibrinolytic effects in normal subjects. (1986). Clinical Pharmacology & Therapeutics. [Link]

  • 24 Well Cell Migration Assay. Trevigen. [Link]

  • Human urokinase receptor expression is inhibited by amiloride and induced by tumor necrosis factor and phorbol ester in colon cancer cells. (1994). FEBS Letters. [Link]

  • #4137 An improved assay system for cell migration and invasion. Corning. [Link]

  • Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. (2022). International Journal of Molecular Sciences. [Link]

  • Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? (2007). Journal of Thrombosis and Haemostasis. [Link]

  • A new class of orthosteric uPAR·uPA small-molecule antagonists are allosteric inhibitors of the uPAR·vitronectin interaction. (2015). Journal of Medicinal Chemistry. [Link]

  • Comparative study on systemic blood pressure reduction using oral versus transdermal amiloride. ResearchGate. [Link]

  • uPA Inhibitor II, UK122 - Calbiochem. Merck Millipore. [Link]

  • Repurposing tranexamic acid as an anticancer drug: a systematic review and meta-analysis. (2023). eCancerMedicalScience. [Link]

  • Comparison of the Efficacy and Safety of Tranexamic Acid Versus Aminocaproic Acid for Bleeding Prevention in Adult Surgical Patients Undergoing Cardiopulmonary Bypass: A Systematic Review and Meta-Analysis. (2025). Cardiology in Review. [Link]

  • Oral Tranexamic Acid vs. Oral Aminocaproic Acid to Reduce Blood Loss After Total Hip Replacement. ClinicalTrials.gov. [Link]

  • A randomized, open-label, comparative study of oral tranexamic acid and tranexamic acid microinjections in patients with melasma. (2019). Indian Dermatology Online Journal. [Link]

Sources

Comparative

Technical Guide: Synthesis Strategies for 6-Guanidinohexanoic Acid Hydrochloride

Topic: Alternative Synthesis Routes for 6-Guanidinohexanoic Acid Hydrochloride Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary 6-Guanidi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthesis Routes for 6-Guanidinohexanoic Acid Hydrochloride Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

6-Guanidinohexanoic acid hydrochloride (CAS: 72198-14-2), also known as 6-guanidinocaproic acid, is a critical intermediate in the synthesis of serine protease inhibitors (e.g., Camostat, Gabexate) and a structural mimic of lysine in peptidomimetic drug design.

While the molecule is structurally simple (


), its synthesis presents a classic process chemistry trade-off: Atom Economy vs. Purification Complexity .

This guide objectively compares the three primary synthesis routes available to the modern chemist:

  • The Industrial Standard: S-Methylisothiourea (Robust, but odorous).

  • The High-Fidelity Route: 1H-Pyrazole-1-carboxamidine (Clean, expensive).

  • The Atom-Economic Route: Cyanamide (Low waste, safety risks).

Comparative Analysis Matrix

The following table summarizes the operational parameters for each route based on experimental data and industrial feasibility.

FeatureRoute A: S-Methylisothiourea Route B: Pyrazole-1-carboxamidine Route C: Cyanamide
Primary Reagent S-Methylisothiourea Sulfate1H-Pyrazole-1-carboxamidine HClCyanamide (

)
Atom Economy Moderate (Loss of Methanethiol)Low (Loss of Pyrazole)Excellent (100% theoretical)
Reaction Conditions Aqueous/Basic, 25–60°CDMF/MeOH, 25°CAqueous/Acidic, >80°C or Catalytic
Yield (Typical) 80–90%90–98% 50–70% (variable)
Purification Crystallization (requires deodorization)Simple Precipitation / WashChromatography often required
Key Hazard Methyl Mercaptan (Stench/Toxic) Expensive ReagentPolymerization (Explosion risk)
Scalability High (with scrubbers)Low-Medium (Cost prohibitive)Medium (Safety controls needed)

Detailed Synthesis Protocols

Route A: The Industrial Standard (S-Methylisothiourea)

This is the most common route for kilogram-scale production due to the low cost of reagents. However, it generates methyl mercaptan (


), requiring efficient exhaust scrubbing (bleach or caustic scrubbers).

Mechanism: Nucleophilic attack of the primary amine on the isothiourea carbon, followed by elimination of methanethiol.

Protocol:
  • Dissolution: Dissolve 6-aminohexanoic acid (1.0 eq) in 2M NaOH (1.1 eq).

  • Addition: Add S-methylisothiourea sulfate (0.55 eq, since it is a hemisulfate) to the solution.

  • Reaction: Stir at room temperature for 12–24 hours. (Heating to 50°C accelerates the reaction but increases odor).

  • Workup:

    • Acidify the solution with concentrated HCl to pH ~2.[1]

    • Concentrate the solution under reduced pressure to precipitate the crude product.[2]

    • Purification: Recrystallize from water/ethanol or water/acetone.

  • Odor Control: All glassware and rotavap traps must be treated with bleach solution immediately to oxidize residual methanethiol.

Critical Process Parameter (CPP): pH control is vital. The amine must be unprotonated (pH > 10) to attack the isothiourea, but the product is isolated as the HCl salt.

Route B: The "Clean" Lab Route (Pyrazole-1-carboxamidine)

For medicinal chemistry scales (mg to g) where odor control is difficult or high purity is paramount, this route is superior. 1H-Pyrazole-1-carboxamidine acts as a guanylating agent that releases pyrazole, which is water-soluble and odorless.

Protocol:
  • Dissolution: Suspend 6-aminohexanoic acid (1.0 eq) in dry DMF or Methanol.

  • Base: Add Diisopropylethylamine (DIPEA) (2.0 eq) to solubilize the zwitterion.

  • Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 eq).

  • Reaction: Stir at room temperature for 16 hours.

  • Workup:

    • Add diethyl ether to the reaction mixture. The product (guanidino acid) often precipitates as a gum or solid while the pyrazole and DIPEA remain in solution.

    • Decant solvent.[3]

    • Dissolve residue in minimal 1M HCl and lyophilize to obtain 6-guanidinohexanoic acid hydrochloride.

Self-Validating Check: The disappearance of the pyrazole peaks in NMR indicates successful purification.

Route C: The Atom-Economic Route (Cyanamide)

Direct reaction with cyanamide is theoretically ideal but practically challenging due to the dimerization of cyanamide to dicyandiamide (DCD) at high pH or temperatures.

Protocol (Catalytic Variant):
  • Setup: Dissolve 6-aminohexanoic acid (1.0 eq) in water.

  • Catalyst: Add Scandium(III) triflate (

    
    ) (5 mol%) or simply use controlled pH (pH 9-10).
    
  • Addition: Add Cyanamide (1.5 eq) dropwise.

  • Reaction: Heat to 60–80°C for 6 hours.

  • Risk: If pH gets too high (>11), cyanamide dimerizes. If too low (<8), the amine is protonated and unreactive.

Mechanistic Visualization

The following diagram illustrates the reaction pathways and the critical intermediates for the two primary routes.

SynthesisRoutes Start 6-Aminohexanoic Acid (Precursor) Intermediate_A Tetrahedral Intermediate Start->Intermediate_A + Route A Reagent (pH > 10) Intermediate_B Amidine Intermediate Start->Intermediate_B + Route B Reagent (DIPEA) RouteA_Reagent S-Methylisothiourea (Route A) RouteA_Reagent->Intermediate_A Waste_A Byproduct: Methanethiol (MeSH) Intermediate_A->Waste_A Product 6-Guanidinohexanoic Acid HCl (Target) Intermediate_A->Product Elimination RouteB_Reagent Pyrazole-1-carboxamidine (Route B) RouteB_Reagent->Intermediate_B Waste_B Byproduct: Pyrazole Intermediate_B->Waste_B Intermediate_B->Product Substitution

Caption: Mechanistic comparison of Route A (Isothiourea) vs. Route B (Pyrazole). Route A involves sulfur elimination; Route B involves nitrogen displacement.

Analytical Characterization (Self-Validation)

To ensure the synthesis was successful, compare your product against these standard parameters.

ParameterExpected ValueNotes
Appearance White crystalline powderYellowing indicates oxidation or impurities.
Melting Point 170–175°C (HCl salt)Free zwitterion decomposes >300°C.
Mass Spec (ESI+) m/z = 174.1

Base peak.
1H NMR (

)

3.16 (t, 2H,

)
Diagnostic triplet for the methylene next to guanidine.
1H NMR (

)

2.25 (t, 2H,

)
Diagnostic triplet for the methylene next to carboxyl.

NMR Interpretation: In the starting material (6-aminohexanoic acid), the


-methylene protons typically appear around 

2.9-3.0 ppm. Upon guanidinylation, this signal shifts downfield to

3.1-3.2 ppm due to the electron-withdrawing nature of the guanidinium group. This shift is the primary "self-validating" marker of reaction completion.

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. Link

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. Synthesis of Guanidines. Link

  • PubChem. Guanidine Hydrochloride Compound Summary. Link

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 6-Guanidinohexanoic Acid Hydrochloride

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. 6-Guani...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. 6-Guanidinohexanoic acid is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, altering reaction kinetics, introducing artifacts in biological assays, or creating unforeseen toxicological profiles.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial 6-guanidinohexanoic acid hydrochloride. We move beyond simple protocols to explain the scientific rationale behind each technique, empowering you to select and implement the most appropriate validation system for your laboratory's needs.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This guide will focus on a trifecta of powerful techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—complemented by classical Titrimetry for an absolute assay value.

cluster_0 Purity Assessment Strategy cluster_1 Primary Techniques Compound Commercial 6-Guanidinohexanoic Acid Hydrochloride HPLC HPLC (Purity & Impurity Profile) Compound->HPLC Orthogonal Analysis NMR NMR (Structural Confirmation & Purity) Compound->NMR Orthogonal Analysis MS Mass Spectrometry (Impurity ID & Mass Verification) Compound->MS Orthogonal Analysis Titration Titration (Overall Assay %) Compound->Titration Orthogonal Analysis Report Comprehensive Purity Report HPLC->Report Data Integration NMR->Report Data Integration MS->Report Data Integration Titration->Report Data Integration

Caption: Overall strategy for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is indispensable for separating the primary compound from its impurities, allowing for quantification of each. For a polar molecule like 6-guanidinohexanoic acid, a reversed-phase method is typically effective.

Expertise & Causality: The choice of a C18 column provides a non-polar stationary phase that retains the analyte based on hydrophobic interactions.[2][3] An acidic mobile phase (e.g., containing trifluoroacetic acid or TFA) is crucial for two reasons: it protonates residual silanols on the silica backbone of the column, reducing peak tailing, and it ensures the carboxylic acid group of the analyte is protonated, leading to consistent retention.[4] UV detection is suitable due to the presence of the guanidino group, though detection at low wavelengths (~200-220 nm) is often necessary.[5] For impurities lacking a chromophore, Evaporative Light Scattering Detection (ELSD) is a superior alternative.[5]

cluster_hplc HPLC Purity Workflow Prep 1. Sample & Standard Preparation Inject 2. Injection into HPLC System Prep->Inject Separate 3. Chromatographic Separation Inject->Separate Detect 4. UV/ELSD Detection Separate->Detect Analyze 5. Data Analysis (Peak Integration) Detect->Analyze Report 6. Calculate % Purity (Area Normalization) Analyze->Report

Caption: A typical workflow for HPLC-based purity analysis.

Experimental Protocol: HPLC-UV
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Rationale: This standard reversed-phase solvent system provides good peak shape and resolution for polar, ionizable compounds.

  • Standard & Sample Preparation:

    • Prepare a stock solution of 6-guanidinohexanoic acid hydrochloride reference standard at 1.0 mg/mL in Mobile Phase A.

    • Prepare sample solutions of the commercial batch at the same concentration (1.0 mg/mL) in Mobile Phase A.

    • Rationale: Dissolving samples in the initial mobile phase prevents peak distortion upon injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Data Presentation: HPLC Results
Lot NumberRetention Time (min)Main Peak Area (%)Impurity 1 Area (%) (RT ~4.5 min)Impurity 2 Area (%) (RT ~9.8 min)
Commercial Lot A7.298.5%0.8%0.7%
Commercial Lot B7.299.6%0.2%0.2%
Reference Std.7.2>99.9%Not DetectedNot Detected

NMR Spectroscopy: Unambiguous Structural Verification

While HPLC excels at separation, NMR provides detailed structural information. Both ¹H and ¹³C NMR are vital. ¹H NMR confirms the proton environments and their connectivity, while ¹³C NMR verifies the carbon backbone. Purity can be estimated by comparing the integration of analyte peaks to those of a known, high-purity internal standard.

Expertise & Causality: Deuterated water (D₂O) or methanol-d₄ are suitable solvents. Tetramethylsilane (TMS) is the universal reference standard, assigned a chemical shift of 0 ppm.[6] However, for D₂O, a water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is used. The presence of unexpected signals (peaks) in the spectrum is a direct indication of impurities. The self-validating nature of NMR lies in its quantitative response; the area under a peak is directly proportional to the number of nuclei it represents.[7]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of 6-guanidinohexanoic acid hydrochloride in ~0.7 mL of deuterated water (D₂O). Add a known amount of a certified internal standard (e.g., maleic acid).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Apply a water suppression pulse sequence if the residual HDO peak is overwhelming.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the internal standard's peak to its known chemical shift.

    • Integrate all relevant peaks corresponding to the analyte and any visible impurities.

Data Presentation: Expected ¹H NMR Signals in D₂O
ProtonsChemical Shift (δ, ppm) (Approx.)MultiplicityIntegration
H2 (α-CH)3.7Triplet (t)1H
H6 (-CH₂-N)3.2Triplet (t)2H
H3, H5 (-CH₂-)1.6-1.8Multiplet (m)4H
H4 (-CH₂-)1.4Multiplet (m)2H

Note: Guanidino and carboxylic acid protons will exchange with D₂O and are typically not observed.

Mass Spectrometry (MS): Definitive Mass Identification

MS is the gold standard for confirming the molecular weight of the target compound and for identifying the exact mass of unknown impurities detected by HPLC. When coupled with a chromatographic inlet (LC-MS), it becomes a powerful tool for impurity profiling.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like 6-guanidinohexanoic acid, typically yielding a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, can determine the mass with enough accuracy ( <5 ppm) to predict the elemental formula of an impurity, which is critical for its identification.[8]

cluster_ms LC-MS Impurity Identification Start HPLC peak detected MS1 Acquire Full Scan MS (Determine m/z) Start->MS1 CheckDB Compare m/z to known impurities MS1->CheckDB MS2 Acquire MS/MS (Fragmentation Data) CheckDB->MS2 No Match Known Impurity Identified CheckDB->Known Match Found FragDB Search Fragmentation Pattern in Database MS2->FragDB Identify Propose Impurity Structure FragDB->Identify

Caption: Decision workflow for identifying impurities using LC-MS/MS.

Experimental Protocol: LC-MS
  • LC Method: Use the same HPLC method as described above. The mobile phase may need to be modified to use volatile buffers like ammonium formate instead of TFA if TFA causes significant ion suppression.

  • MS Instrument: Couple the HPLC outlet to an ESI-HRMS system.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Rationale: These are typical starting parameters for small polar molecules; optimization may be required.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ of 6-guanidinohexanoic acid (C₇H₁₅N₃O₂), which is m/z 174.1237.

    • Examine the mass spectra of small peaks from the total ion chromatogram (TIC) to find the m/z of impurities.

    • Use the accurate mass to predict possible elemental compositions.

Data Presentation: MS Analysis
SpeciesExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)Proposed Formula
Main Compound174.1237174.1235-1.1C₇H₁₆N₃O₂
Impurity 1-157.1233-0.9C₇H₁₅N₂O₂ (Possible hydrolysis product)

Comparative Summary of Techniques

Choosing the right analytical method depends on the specific question being asked. This table provides a comparative overview to guide your decision-making process.

FeatureHPLC-UV / ELSDNMR SpectroscopyMass Spectrometry (LC-MS)
Primary Information Quantitative Purity (%), Impurity ProfileStructural Confirmation, Purity vs. StandardMolecular Weight, Impurity ID
Sensitivity Moderate to High (ng-µg)Low (mg)Very High (pg-fg)
Quantitation Excellent (with standards)Good (with internal standard)Semi-quantitative (without standards)
Required Equipment Standard (HPLC system)Specialized (NMR spectrometer)Specialized (LC-MS system)
Expertise Level IntermediateHighHigh
Best For Routine QC, batch release, stability testingStructure verification, identifying major impuritiesIdentifying unknown impurities, confirming mass

Conclusion

A thorough assessment of 6-guanidinohexanoic acid hydrochloride purity is a non-negotiable step for ensuring data integrity in research and development. Relying on a single Certificate of Analysis is insufficient. By employing a multi-pronged strategy that combines the separatory power of HPLC , the structural insight of NMR , and the definitive identification capabilities of MS , scientists can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach not only validates the quality of the starting material but also upholds the scientific integrity of the entire research endeavor.

References

  • Axios Research. (n.d.). 6-Guanidine hexanoic acid HCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083720, 2-Amino-6-guanidinohexanoic acid hydrochloride. Retrieved from [Link]

  • BioSpectra, Inc. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

  • BioSpectra, Inc. (2024). GUANIDINE HYDROCHLORIDE 6M SOLUTION TESTING METHODS. Retrieved from [Link]

  • Alzchem Group. (n.d.). 6-Guanidinohexanoic acid. Retrieved from [Link]

  • International Labmate. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Formaldehyde. Retrieved from [Link]

  • SWGDrug.org. (2019). A06 hydrochloride Monograph. Retrieved from [Link]

  • 1PlusChem. (n.d.). 6-Guanidinohexanoic acid hydrochloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. Retrieved from [Link]

  • Alzchem Group. (n.d.). 6-Guanidinohexanoic acid. Retrieved from [Link]

  • International Journal on Science and Technology. (2025). Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. Retrieved from [Link]

  • Caccalano, M. N., et al. (2021). Hexanoic acid: a new potential substitute for copper-based agrochemicals against citrus canker. Journal of Applied Microbiology, 131(5), 2488-2499. Retrieved from [Link]

  • BioSpectra, Inc. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Medify. (n.d.). NMR spectroscopy (6.3.2) — OCR A Level Chemistry Study Notes. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Guanine Hydrochloride Impurities and Related Compound. Retrieved from [Link]

  • Elsevier. (2023). Mass spectrometric characterization of the seco acid formed by cleavage of the macrolide ring of the algal metabolite goniodomin. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). HPLC determination of guanidino compounds in serum of UREMIC patients using methylglyoxal as derivatizing reagent. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • BioSpectra, Inc. (2021). GENOTOXIC IMPURITY STATEMENT Guanidine Hydrochloride 6M Solution. Retrieved from [Link]

  • BioSpectra, Inc. (2026). GENOTOXIC IMPURITIES STATEMENT Guanidine Hydrochloride GMP. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-Indicating RP-HPLC Method for Determination of Guanfacine Hydrochloride. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 6-Guanidinohexanoic Acid Hydrochloride

Section 1: Hazard Identification and Risk Assessment Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. While comprehensive toxicological data for 6-Guanidi...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Identification and Risk Assessment

Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. While comprehensive toxicological data for 6-Guanidinohexanoic acid hydrochloride is not as extensive as for more common reagents, we can extrapolate from the well-documented hazards of its parent compound, Guanidine Hydrochloride, and its acidic nature. This allows us to build a robust safety-first approach.

The primary hazards are associated with its potential as an irritant and its aquatic toxicity.[1] The hydrochloride salt dictates that aqueous solutions will be acidic, posing a risk of chemical burns and corrosion.

Table 1: Summary of Key Hazards and Properties (Extrapolated)

Property Finding Implication for Disposal
Acute Toxicity Harmful if swallowed or inhaled.[1][2] Avoid creating dust. Wear appropriate respiratory protection if handling powders outside of a contained space. Do not eat, drink, or smoke in the work area.
Skin/Eye Irritation Causes skin and serious eye irritation.[1][2][3] Always wear nitrile gloves, a lab coat, and chemical safety goggles. An emergency eyewash and shower must be accessible.[4][5]
Aquatic Toxicity Harmful to aquatic life.[1] Direct discharge into the environment or sewer system is prohibited.[3][6]
pH of Solution Aqueous solutions are acidic due to the hydrochloride salt. Waste solutions must be neutralized before any further steps, reducing corrosivity and reactivity.[7]
Combustibility Combustible solid; dust may form explosive mixtures with air.[3][8] Avoid dust generation and eliminate ignition sources during handling and storage.[3]

| Decomposition | Fire may produce toxic gases (Carbon oxides, Nitrogen oxides, Hydrogen chloride).[2] | Store away from strong oxidizing agents and heat sources.[8] |

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4]

  • Skin Protection: Chemically resistant, impervious gloves (e.g., nitrile) and a lab coat.[4]

  • Respiratory Protection: Not required for normal handling of solutions in a well-ventilated area or fume hood. Use a NIOSH/MSHA-approved respirator if handling large quantities of powder or if dust is generated.[9]

Section 2: The Disposal Decision Workflow

The path to proper disposal is not a single road but a decision tree based on the form of the waste, its quantity, and your facility's specific Environmental Health & Safety (EHS) guidelines. The following workflow provides a logical progression for decision-making.

DisposalWorkflow Disposal Decision Workflow for 6-Guanidinohexanoic Acid Hydrochloride cluster_form Identify Waste Form cluster_solid Solid Waste Path cluster_aqueous Aqueous Waste Path start Waste Generated solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste Solid aqueous_waste Aqueous Waste (Solutions, spills) start->aqueous_waste Aqueous package_solid Package in a sealed, compatible container. Label clearly as 'Hazardous Waste'. solid_waste->package_solid check_ehs Consult EHS: Is on-site neutralization permitted? aqueous_waste->check_ehs dispose_solid Arrange for pickup by licensed waste management contractor. package_solid->dispose_solid neutralize Protocol: Neutralize acid in a fume hood. Verify pH is between 6.0 - 8.0. check_ehs->neutralize Yes collect_aqueous Collect in a sealed, compatible container. Label as 'Hazardous Aqueous Waste'. check_ehs->collect_aqueous No neutralize->collect_aqueous drain_disposal Drain Disposal (RARE) Requires explicit EHS approval and local permit compliance. neutralize->drain_disposal If explicitly approved dispose_aqueous Arrange for pickup by licensed waste management contractor. collect_aqueous->dispose_aqueous

Caption: Decision workflow for handling 6-guanidinohexanoic acid hydrochloride waste.

Section 3: Step-by-Step Disposal Protocols

Adherence to a validated protocol is the cornerstone of laboratory safety. The following procedures provide detailed, actionable steps for common waste scenarios.

Protocol A: Disposal of Bulk/Unused Solid and Contaminated Labware

This protocol applies to expired or unused solid 6-guanidinohexanoic acid hydrochloride and disposable materials (e.g., weigh boats, gloves, wipes) that are contaminated with it.

  • Segregation: Collect all solid waste in a designated, compatible container. A high-density polyethylene (HDPE) pail or drum is a suitable choice.[3]

  • Compatibility Check: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen hazardous reactions.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The full chemical name: "6-Guanidinohexanoic acid hydrochloride"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. Ensure it is stored away from incompatible materials.

  • Disposal: Arrange for pickup through your institution's EHS department or its contracted hazardous waste disposal company.[9]

Protocol B: Management and Treatment of Aqueous Solutions

This protocol is for dilute aqueous solutions containing 6-guanidinohexanoic acid hydrochloride. The primary objective is to neutralize the acidity, which is a critical pretreatment step. This procedure must be performed in a certified chemical fume hood.

  • Preparation:

    • Don all required PPE (goggles, lab coat, gloves).

    • Place the beaker containing the acidic waste solution in a larger secondary container or an ice bath to manage any heat generated during neutralization.[7]

    • Have a calibrated pH meter or pH strips ready for verification.

  • Neutralization:

    • While stirring the solution gently, slowly add a weak base. A saturated solution of sodium bicarbonate (baking soda) or a 1M solution of sodium hydroxide (NaOH) are common choices. Add the base dropwise or in very small increments.

    • Causality: A slow, controlled addition is crucial. Rapid addition of a strong base to an acid can generate significant heat and cause splashing. Sodium bicarbonate is often preferred as it is less corrosive and the effervescence (CO2 gas) provides a visual indicator of the reaction, though it requires careful addition to prevent foaming over.[7]

  • Verification (The Self-Validating Step):

    • Periodically stop adding the base and measure the pH of the solution.

    • Continue the slow addition until the pH is stable within a neutral range, typically between 6.0 and 8.0.

  • Final Disposal of Treated Solution:

    • Primary Route: Even after neutralization, the solution contains the guanidinium compound, which is harmful to aquatic life.[1] The safest and most compliant action is to pour the neutralized solution into a designated "Hazardous Aqueous Waste" container.

    • Label this container clearly, noting the neutralized contents.

    • Arrange for disposal via your EHS-approved waste contractor.[6]

    • Secondary Route (Requires EHS Approval): Under no circumstances should the neutralized solution be poured down the drain unless you have explicit, written permission from your EHS department. Some jurisdictions may allow drain disposal of neutralized, non-toxic organic salts below a certain concentration, but this requires a formal waste determination and cannot be assumed.[3][7]

Section 4: Regulatory and Compliance Imperatives

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] If this compound is used in a healthcare or clinical setting for drug development, its disposal may fall under the specific regulations for Management of Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P).[10][11]

These regulations are complex and vary by state and municipality. Therefore, the single most important directive in this guide is:

Always consult your institution's Environmental Health & Safety (EHS) department.

Your EHS officer is the ultimate authority on campus for waste disposal. They can provide specific guidance on approved procedures, container types, labeling, and pickup schedules that are compliant with all federal, state, and local laws. They are your most valuable resource for ensuring safety and compliance.

References

  • ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?[Link]

  • Axios Research. 6-Guanidine hexanoic acid HCl. [Link]

  • PubChem. 2-Amino-6-guanidinohexanoic acid hydrochloride. [Link]

  • 1PlusChem. 6-Guanidinohexanoic acid hydrochloride. [Link]

  • EMD Millipore. (2025). Safety Data Sheet - Guanidine hydrochloride. [Link]

  • BioSpectra, Inc. Guanidine Hydrochloride 6M Solution Safety Data Sheet. [Link]

  • BioSpectra, Inc. (2024). Guanidine Hydrochloride Testing Methods. [Link]

  • AmericanBio. (2015). Guanidine Hydrochloride Safety Data Sheet. [Link]

  • NurdRage. (2017). Getting Guanidine Carbonate and Hydrochloride from No-Lye Hair Relaxants. [Link]

  • MSD. (2025). Safety Data Sheet - Guanidine Hydrochloride Formulation. [Link]

  • U.S. Environmental Protection Agency. (2026). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Guanine Hydrochloride. [Link]

  • Fennemore. (2019). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. [Link]

  • Defense Centers for Public Health. (2023). Technical Information Paper - Hazardous Drug Waste Management. [Link]

  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. [Link]

  • BioSpectra, Inc. (2025). Guanidine Thiocyanate Testing Methods. [Link]

  • Applied and Environmental Geochemistry. (2018). Fate and toxicity of spilled chemicals in groundwater and soil environment I: strong acids. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Environmental Fate Constants for Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Rule (HWIR). [Link]

  • Golf Course Superintendents Association of America. Environmental fate of pesticides. [Link]

  • New England Biolabs. (2025). Safety Data Sheet for Guanidine Hydrochloride. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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